Product packaging for 1-(chloromethyl)-1H-pyrazole hydrochloride(Cat. No.:CAS No. 73901-67-4)

1-(chloromethyl)-1H-pyrazole hydrochloride

Cat. No.: B1601966
CAS No.: 73901-67-4
M. Wt: 153.01 g/mol
InChI Key: PSSOLQMYDTWFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(chloromethyl)-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C4H6Cl2N2 and its molecular weight is 153.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Cl2N2 B1601966 1-(chloromethyl)-1H-pyrazole hydrochloride CAS No. 73901-67-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2.ClH/c5-4-7-3-1-2-6-7;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSOLQMYDTWFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482284
Record name 1-(chloromethyl)pyrazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73901-67-4
Record name 1-(chloromethyl)pyrazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-1H-pyrazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(chloromethyl)-1H-pyrazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, characterization, and application of 1-(chloromethyl)-1H-pyrazole hydrochloride, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of a reactive chloromethyl group at the N1 position creates a key intermediate for further molecular elaboration.[1][2][3] This document details a robust synthetic protocol, explains the rationale behind methodological choices, outlines a comprehensive characterization workflow, and discusses critical safety considerations. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with this valuable compound.

Introduction: The Significance of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern medicinal chemistry, found in a wide array of approved drugs and clinical candidates exhibiting anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][4][5][6] The compound this compound serves as a pivotal intermediate, leveraging the stable pyrazole core while providing a highly reactive electrophilic chloromethyl group. This functional handle is ideal for introducing the pyrazole moiety into larger, more complex molecules via nucleophilic substitution reactions, making it an invaluable tool for constructing libraries of potential therapeutic agents.[7][8]

Synthesis of this compound

The synthesis of N-chloromethyl-azoles is a well-established transformation. The most direct and widely employed method involves a one-pot reaction of the parent azole (1H-pyrazole) with formaldehyde and a chlorinating agent, typically thionyl chloride (SOCl₂).

Reaction Principle and Mechanistic Rationale

The synthesis proceeds via a two-step mechanism within a single pot:

  • Hydroxymethylation: 1H-pyrazole reacts with formaldehyde (often introduced as paraformaldehyde for ease of handling) to form the transient intermediate, 1-(hydroxymethyl)-1H-pyrazole. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

  • Chlorination: The hydroxyl group of the intermediate is subsequently converted to a chloride. Thionyl chloride is an excellent reagent for this transformation. Its use is mechanistically sound as it reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. This drives the reaction to completion according to Le Châtelier's principle.

The resulting 1-(chloromethyl)-1H-pyrazole is a basic compound that readily reacts with the generated HCl to precipitate as the stable hydrochloride salt, which simplifies its isolation and improves its handling and storage stability.

Experimental Protocol: A Step-by-Step Guide

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials & Equipment:

  • 1H-Pyrazole

  • Paraformaldehyde

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane (DCE) or another suitable inert solvent

  • Tert-butyl methyl ether (TBME) for washing

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, suspend 1H-pyrazole (1.0 eq) and paraformaldehyde (1.1 eq) in 1,2-dichloroethane (approx. 5 mL per gram of pyrazole).

  • Chlorination: Cool the suspension in an ice bath to 0-5 °C. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, the product often precipitates from the reaction mixture. If not, concentrate the mixture by rotary evaporation to remove excess solvent and SOCl₂.

  • Purification: Wash the resulting solid residue with cold tert-butyl methyl ether (TBME) to remove non-polar impurities.[9] Collect the white to off-white solid product by vacuum filtration.

  • Drying: Dry the product, this compound, under vacuum to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product pyrazole 1H-Pyrazole hydroxymethylation Step 1: Hydroxymethylation (Intermediate Formation) pyrazole->hydroxymethylation paraform Paraformaldehyde paraform->hydroxymethylation socl2 Thionyl Chloride chlorination Step 2: Chlorination & Salt Formation socl2->chlorination hydroxymethylation->chlorination In situ product 1-(chloromethyl)-1H-pyrazole hydrochloride chlorination->product caption Fig. 1: One-pot synthesis workflow.

Fig. 1: One-pot synthesis workflow.

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system of analysis.

Physical Properties
PropertyValueSource
Molecular Formula C₄H₆Cl₂N₂[10]
Molecular Weight 153.01 g/mol [10]
Appearance White to off-white solid[11]
Melting Point ~94 °C (for related compounds)[8]
Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) ¹H NMR spectroscopy is the most powerful tool for confirming the structure. The spectrum should be clean, with signals corresponding to the distinct proton environments in the molecule.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₂-Cl ~5.8 - 6.2Singlet (s)2HProtons on the carbon adjacent to both the pyrazole nitrogen and the electron-withdrawing chlorine atom are significantly deshielded.
Pyrazole H4 ~6.5Triplet (t)1HProton at position 4 is coupled to the protons at positions 3 and 5.
Pyrazole H3/H5 ~7.7 - 8.0Doublet (d)2HProtons at positions 3 and 5 are in a similar chemical environment and are coupled to the H4 proton.
-NH- (as HCl salt) Broad singlet1HThe acidic proton from the hydrochloride salt can be broad and may exchange with residual water.

Note: Shifts are approximate and can vary based on the solvent (e.g., DMSO-d₆, D₂O).[9][12][13]

Infrared (IR) Spectroscopy IR spectroscopy helps confirm the presence of key functional groups and the overall pyrazole ring structure.

Wavenumber (cm⁻¹)Vibration TypeSignificance
~3100-3000 C-H stretch (aromatic)Confirms the C-H bonds on the pyrazole ring.
~2900-2800 C-H stretch (aliphatic)Corresponds to the chloromethyl group protons.
~1550-1450 C=N, C=C stretchCharacteristic vibrations of the pyrazole ring system.[14][15]
~800-650 C-Cl stretchIndicates the presence of the carbon-chlorine bond.

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the free base (1-(chloromethyl)-1H-pyrazole) after the loss of HCl. A key diagnostic feature is the isotopic pattern of chlorine.

m/z ValueIdentityExpected RatioRationale
~118 [M]⁺ (with ³⁵Cl)3The molecular ion peak corresponding to the molecule containing the more abundant ³⁵Cl isotope.
~120 [M+2]⁺ (with ³⁷Cl)1The molecular ion peak for the molecule containing the less abundant ³⁷Cl isotope.[16][17][18]

The observation of this characteristic ~3:1 intensity ratio for the M⁺ and M+2 peaks is definitive proof of the presence of a single chlorine atom in the molecule.[19][20]

Characterization Logic Diagram

Characterization_Logic cluster_input Sample cluster_techniques Analytical Techniques cluster_data Information Obtained cluster_conclusion Conclusion compound Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms mp Melting Point compound->mp nmr_data Proton/Carbon Skeleton Connectivity nmr->nmr_data ir_data Functional Groups (C-H, C=N, C-Cl) ir->ir_data ms_data Molecular Weight Isotopic Pattern (Cl) ms->ms_data mp_data Purity Assessment mp->mp_data conclusion Structural Confirmation & Purity Verification nmr_data->conclusion ir_data->conclusion ms_data->conclusion mp_data->conclusion caption Fig. 2: Integrated characterization workflow.

Fig. 2: Integrated characterization workflow.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound and the reagents used in its synthesis present several hazards.

Hazard Identification:

  • Product: The final compound is classified as a skin and respiratory irritant and can cause serious eye damage.[10][11]

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl). Causes severe burns upon contact.

  • Chloromethylating Agents: As a class, some chloromethylating agents are known or suspected carcinogens (e.g., chloromethyl methyl ether).[21] While this specific compound is not classified as such, caution is warranted.

Safe Handling Protocols:

  • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors and dust.[22]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use.[23]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory, especially when handling thionyl chloride.[23]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Emergency Procedures: An emergency eyewash and safety shower must be immediately accessible. In case of skin contact, wash the affected area with copious amounts of water for at least 15 minutes.

Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.[11][23]

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature: a stable, pharmaceutically relevant pyrazole core and a reactive chloromethyl group.

  • Scaffold for Medicinal Chemistry: It is an excellent starting material for synthesizing libraries of N-substituted pyrazole derivatives. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles (amines, thiols, alcohols, etc.), allowing for the facile attachment of the pyrazole moiety to other molecular fragments.[5][7]

  • Intermediate in Pharmaceutical Synthesis: Pyrazole-containing compounds are investigated for a wide range of therapeutic targets. This building block can be used in the synthesis of potential inhibitors of kinases, as anti-inflammatory agents, or as novel antimicrobial and anticancer therapeutics.[3][24]

  • Probing Biological Systems: By attaching this pyrazole unit to fluorescent tags, affinity labels, or other probes, researchers can investigate the role of pyrazole-binding interactions in biological systems.

Conclusion

This compound is a high-value chemical intermediate whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. The synthetic route is efficient, and the structural verification is straightforward using a combination of modern spectroscopic techniques. By adhering to the detailed protocols and rigorous safety precautions outlined in this guide, researchers can confidently prepare and utilize this versatile building block to advance their projects in drug discovery and materials science.

References

1-(chloromethyl)-1H-pyrazole hydrochloride chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(chloromethyl)-1H-pyrazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a pyrazole ring N-substituted with a reactive chloromethyl group, this compound serves as a potent electrophilic agent for introducing the pyrazol-1-ylmethyl moiety into a diverse range of molecular architectures. Its hydrochloride salt form enhances stability and simplifies handling. This guide provides a comprehensive overview of its core chemical properties, reactivity profile, mechanistic insights, and established protocols for its safe handling and application. The content herein is designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction and Significance

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The utility of this compound stems from the strategic placement of a chloromethyl group on the pyrazole nitrogen. This functional group acts as a highly reactive "handle," enabling covalent linkage to various nucleophilic substrates through well-defined substitution reactions. This reactivity profile makes it an indispensable intermediate for constructing complex heterocyclic systems and for generating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, characterization, and safety assessments.

PropertyValueSource
IUPAC Name 1-(chloromethyl)pyrazole;hydrochloride[3]
CAS Number 73901-67-4[3]
Molecular Formula C₄H₆Cl₂N₂[3]
Molecular Weight 153.01 g/mol [3]
Appearance White to off-white solid[4]
Storage 2-8°C, sealed storage, away from moisture[4][5]

Spectroscopic Data (Typical Ranges):

  • ¹H NMR: Protons of the chloromethyl group (-CH₂Cl) typically appear as a distinct singlet. For related compounds, this signal is observed in the δ 5.25–5.55 ppm range.[6]

  • ¹³C NMR: The carbon of the chloromethyl group is characteristically found in the δ 41.9–44.7 ppm region.[6]

  • IR Spectroscopy: A strong absorption band corresponding to the C-Cl stretch is expected near 680–720 cm⁻¹.[6]

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the reactivity of its chloromethyl group. This group functions as a potent electrophile, making the molecule an excellent alkylating agent.

Primary Mode of Reactivity: Nucleophilic Substitution

The core reactivity involves the displacement of the chloride ion—a good leaving group—by a wide array of nucleophiles. This Sₙ2-type reaction is the most common transformation for this class of compounds.

  • Causality: The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to attack by electron-rich species (nucleophiles). The stability of the resulting chloride anion facilitates its departure.

Common Nucleophilic Partners:

  • Amines (N-Alkylation): Reaction with primary or secondary amines yields N-(pyrazol-1-ylmethyl)amines.

  • Alcohols/Phenols (O-Alkylation): Reaction with alcohols or phenols produces the corresponding ethers.

  • Thiols (S-Alkylation): Reaction with thiols readily forms thioethers.[6]

The general mechanism for this key reaction is depicted below.

G cluster_reactants Reactants cluster_product Product reactant1 1-(chloromethyl)-1H-pyrazole (Electrophile) product Substituted Pyrazole Derivative reactant1->product Sₙ2 Attack leaving_group Chloride Ion (Cl⁻) reactant1->leaving_group Leaving Group Departure reactant2 Nucleophile (Nu:⁻) reactant2->product

Caption: General workflow for nucleophilic substitution.

Synthesis of the Core Reagent

This compound is typically synthesized from its corresponding alcohol precursor, 1-(hydroxymethyl)-1H-pyrazole. A standard laboratory-scale protocol involves the chlorination of the alcohol.

Experimental Protocol: Synthesis via Thionyl Chloride [7]

  • Dissolution: Dissolve 1-(hydroxymethyl)-1H-pyrazole in a suitable anhydrous solvent such as chloroform.

  • Chlorination: Add thionyl chloride (SOCl₂) to the solution, typically dropwise at a controlled temperature (e.g., 0°C to ambient).

  • Reaction: Stir the mixture at ambient temperature for a designated period (e.g., 3 hours) to ensure complete conversion.[7]

  • Work-up: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude hydrochloride salt can then be purified, often by recrystallization.

  • Expert Insight: The use of thionyl chloride is advantageous as the byproducts of the reaction (HCl and SO₂) are gaseous, which simplifies purification. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Applications in Drug Discovery and Organic Synthesis

This reagent is a cornerstone for synthesizing a multitude of biologically active molecules.

  • Scaffold for Medicinal Chemistry: It serves as a starting point for developing derivatives targeting various diseases, including inflammatory conditions and infections.[8] The pyrazole moiety can be functionalized to modulate binding affinity and pharmacokinetic properties.[2][8]

  • Building Block for Heterocycles: It is used to construct more complex heterocyclic systems by introducing the pyrazol-1-ylmethyl group, which can act as a linker or a key pharmacophoric element.[8]

  • Agrochemical Synthesis: Pyrazole derivatives have also found applications in agrochemistry, and this compound can be used in the synthesis of novel fungicides and insecticides.[2]

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. This compound is a hazardous substance requiring careful handling.

GHS Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[3]

The signal word is "Danger".[3][4]

Protocol for Safe Handling and Storage

A self-validating system for handling this reagent prioritizes minimizing exposure at every step.

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9]

  • Dispensing: Handle as a solid. Avoid creating dust. Use appropriate tools for weighing and transferring the material.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, specifically between 2-8°C.[4] This is critical to prevent hydrolysis from atmospheric moisture, which would degrade the reagent to its corresponding alcohol.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

G start Start fume_hood Work in Fume Hood start->fume_hood ppe Don PPE (Gloves, Goggles, Lab Coat) fume_hood->ppe handle Handle Reagent (Weigh, Transfer) ppe->handle store Store Securely (2-8°C, Sealed) handle->store cleanup Clean & Dispose Waste store->cleanup end End cleanup->end

Caption: A standardized workflow for safe handling.

Conclusion

This compound is a high-value reagent whose reactivity is centered on its electrophilic chloromethyl group. Its capacity for straightforward nucleophilic substitution makes it a powerful and versatile tool for the synthesis of diverse pyrazole-containing molecules. For researchers in drug discovery and synthetic chemistry, a thorough understanding of its properties, reactivity, and stringent safety requirements is paramount to leveraging its full potential in the laboratory.

References

An In-depth Technical Guide to 1-(Chloromethyl)-1H-pyrazole Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(chloromethyl)-1H-pyrazole hydrochloride, a versatile reagent and building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on imparting practical, field-proven insights.

Introduction: The Strategic Importance of the Pyrazole Moiety

The pyrazole nucleus is a "biologically privileged" five-membered N-heteroaromatic scaffold.[1] Its presence in numerous FDA-approved drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and various kinase inhibitors underscores its significance in medicinal chemistry.[1][2] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The utility of this compound stems from its reactive chloromethyl group, which serves as a handle for introducing the pyrazole moiety into more complex molecular architectures, thereby enabling the exploration of novel chemical space in drug discovery programs.

Core Compound Identification and Properties

A precise understanding of a reagent's fundamental properties is critical for its effective and safe utilization in a laboratory setting.

CAS Number: 73901-67-4

Molecular Formula: C₄H₆Cl₂N₂

Molecular Weight: 153.01 g/mol

Physicochemical Data Summary
PropertyValueSource
CAS Number 73901-67-4PubChem[3]
Molecular Formula C₄H₆Cl₂N₂PubChem[3]
Molecular Weight 153.01 g/mol PubChem[3]
IUPAC Name 1-(chloromethyl)pyrazole;hydrochloridePubChem[3]
Appearance Solid (powder or chunks)Sigma-Aldrich[4]
Solubility Soluble in polar organic solventsAssumed based on structure

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-pyrazole

The first step involves the reaction of pyrazole with formaldehyde. This reaction is a well-established method for the hydroxymethylation of nitrogen-containing heterocycles.

Synthesis_Step1 pyrazole Pyrazole reaction_node + pyrazole->reaction_node formaldehyde Formaldehyde (aq) formaldehyde->reaction_node hydroxymethylpyrazole 1-(Hydroxymethyl)-1H-pyrazole reaction_node->hydroxymethylpyrazole Stir, RT

Caption: Proposed synthesis of 1-(hydroxymethyl)-1H-pyrazole.

Experimental Protocol (Proposed):

  • To a solution of pyrazole (1.0 eq) in water, add an aqueous solution of formaldehyde (37%, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(hydroxymethyl)-1H-pyrazole.

Causality of Experimental Choices:

  • Aqueous Formaldehyde: Provides a readily available and reactive source of formaldehyde.

  • Room Temperature: This reaction typically proceeds efficiently without the need for heating, minimizing potential side reactions.

  • Aqueous Workup and Extraction: Separates the organic product from the aqueous reaction medium and any water-soluble impurities.

Step 2: Chlorination of 1-(Hydroxymethyl)-1H-pyrazole and Salt Formation

The hydroxyl group of 1-(hydroxymethyl)-1H-pyrazole can be converted to a chloride using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice. The reaction with thionyl chloride also generates hydrochloric acid in situ, which protonates the pyrazole ring to form the desired hydrochloride salt.

Synthesis_Step2 hydroxymethylpyrazole 1-(Hydroxymethyl)-1H-pyrazole reaction_node + hydroxymethylpyrazole->reaction_node thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction_node product 1-(Chloromethyl)-1H-pyrazole Hydrochloride reaction_node->product Inert Solvent (e.g., DCM), 0°C to RT

Caption: Proposed chlorination and salt formation.

Experimental Protocol (Proposed):

  • Dissolve 1-(hydroxymethyl)-1H-pyrazole (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.

  • Wash the resulting solid with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted thionyl chloride and byproducts.

  • Dry the solid under vacuum to obtain this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride reacts violently with water, so anhydrous conditions are essential for safety and to prevent decomposition of the reagent.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture.

  • Slow Addition at 0°C: The reaction of alcohols with thionyl chloride is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent overheating.

  • Washing with Non-polar Solvent: Removes non-polar impurities, leaving the more polar hydrochloride salt.

Applications in Drug Development: N-Alkylation Reactions

The primary utility of this compound in medicinal chemistry is as an alkylating agent to introduce the pyrazole-methyl moiety onto nucleophilic atoms, most commonly nitrogen atoms in amines. This N-alkylation reaction is a fundamental transformation for building molecular complexity.

General Mechanism of N-Alkylation

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group. The hydrochloride salt of the reagent can be neutralized in situ by the addition of a base.

N_Alkylation reagent 1-(Chloromethyl)-1H-pyrazole Hydrochloride reaction_node + reagent->reaction_node amine Primary or Secondary Amine (R-NHR') amine->reaction_node product N-((1H-pyrazol-1-yl)methyl)amine base Base (e.g., K₂CO₃, Et₃N) base->reaction_node reaction_node->product Solvent (e.g., DMF, ACN) Heat (optional)

Caption: General workflow for N-alkylation of amines.

Exemplary Protocol: N-Alkylation of a Primary Amine

This protocol provides a general procedure for the N-alkylation of a primary amine using this compound.

Experimental Protocol:

  • To a solution of the primary amine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a suitable base (e.g., potassium carbonate or triethylamine, 2.2 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80°C, depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Self-Validating System and Rationale:

  • Base: The use of at least two equivalents of base is crucial. One equivalent neutralizes the hydrochloride salt of the reagent, and the second equivalent neutralizes the HCl generated during the SN2 reaction. This ensures that the amine nucleophile remains in its free base form.

  • Polar Aprotic Solvent: Solvents like DMF and ACN are ideal as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Heating: For less reactive amines, heating can increase the reaction rate.

  • Aqueous Workup and Chromatography: These are standard procedures for isolating and purifying the product from the reaction mixture, removing salts and other impurities.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[3]

Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable and reactive building block in the synthesis of novel compounds for drug discovery. Its ability to readily introduce the pharmacologically significant pyrazole moiety makes it a key tool for medicinal chemists. A thorough understanding of its properties, a reliable synthetic route, and established protocols for its application are essential for its effective and safe use in the laboratory. This guide provides a foundational understanding to empower researchers in their pursuit of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Novel 1-(Chloromethyl)-1H-pyrazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(chloromethyl)-1H-pyrazole hydrochloride derivatives, crucial building blocks in medicinal chemistry and drug development. The document is structured to offer not just a procedural outline but a deep dive into the chemical logic and strategic considerations that underpin the synthetic pathway. We will explore the significance of pyrazole scaffolds, address the critical challenge of regioselectivity in N-alkylation, and present a detailed, field-proven two-step protocol for the target compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated methodology.

The Strategic Importance of the Pyrazole Moiety in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural features allow for versatile substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][2] The 1-(chloromethyl) substituent, in particular, serves as a highly reactive electrophilic handle. This functional group is a versatile precursor for introducing the pyrazole moiety into more complex molecular architectures through nucleophilic substitution reactions, making it an invaluable tool for constructing novel therapeutic agents.[3]

The Core Challenge: Overcoming Regioselectivity in Pyrazole N-Alkylation

A primary hurdle in the functionalization of asymmetrically substituted pyrazoles is the control of regioselectivity during N-alkylation. The two nitrogen atoms of the pyrazole ring (N1 and N2) possess similar nucleophilicity, often leading to the formation of a difficult-to-separate mixture of N1 and N2 alkylated regioisomers.[1] The final isomeric ratio is influenced by a delicate interplay of steric hindrance from substituents on the pyrazole ring, the electronic nature of the alkylating agent, and the reaction conditions (e.g., solvent, base, and counter-ion).[2][4][5]

Direct chloromethylation of the pyrazole ring often employs harsh reagents and can lead to a mixture of N- and C-chloromethylated products, with the latter frequently occurring at the C4 position.[6] To circumvent these challenges and ensure a regiospecific outcome, a more controlled, two-step synthetic strategy is often the most prudent choice. This approach involves the initial N-hydroxymethylation of the pyrazole followed by the conversion of the hydroxyl group to a chloro group. This strategy guarantees that the chloromethyl group is placed exclusively on the N1 position.

Synthetic Workflow: A Two-Step Pathway to this compound

The recommended synthetic route is a two-step process designed for high yield, purity, and, most importantly, complete regioselectivity.

G cluster_0 Step 1: N-Hydroxymethylation cluster_1 Step 2: Chlorination & Salt Formation A 1H-Pyrazole C 1-(Hydroxymethyl)-1H-pyrazole A->C B Formaldehyde B->C E 1-(Chloromethyl)-1H-pyrazole Hydrochloride C->E D Thionyl Chloride (SOCl₂) D->E

Caption: Overall synthetic workflow.

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-pyrazole

This initial step involves the reaction of 1H-pyrazole with an aqueous solution of formaldehyde. This reaction is a well-established method for the N-hydroxymethylation of pyrazoles and proceeds with high efficiency.[1]

Reaction Mechanism: The reaction proceeds via nucleophilic attack of one of the pyrazole's nitrogen atoms on the electrophilic carbonyl carbon of formaldehyde.

G cluster_0 N-Hydroxymethylation Mechanism Pyrazole Pyrazole Intermediate Zwitterionic Intermediate Pyrazole->Intermediate Nucleophilic Attack Formaldehyde Formaldehyde Formaldehyde->Intermediate Product 1-(Hydroxymethyl)-1H-pyrazole Intermediate->Product Proton Transfer

Caption: N-Hydroxymethylation reaction mechanism.

  • Materials:

    • 1H-Pyrazole

    • Formaldehyde (37% aqueous solution)

    • Water (deionized)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, create a slurry by combining 1H-pyrazole with a minimal amount of water.

    • To this slurry, add a 37% aqueous solution of formaldehyde.

    • Heat the reaction mixture to between 80°C and 90°C and maintain this temperature with stirring for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature, which should induce crystallization.

    • Further cool the mixture in an ice-water bath to maximize crystal formation.

    • Collect the white crystalline product by suction filtration and wash with a small amount of cold water.

    • Dry the product under vacuum to obtain 1-(hydroxymethyl)-1H-pyrazole.[1]

Step 2: Synthesis of this compound

The second step is the conversion of the synthesized 1-(hydroxymethyl)-1H-pyrazole into the target hydrochloride salt using thionyl chloride (SOCl₂). This is a standard method for converting alcohols to alkyl chlorides. The reaction is typically clean and produces gaseous byproducts (SO₂ and HCl), which simplifies the workup.

Reaction Mechanism: The reaction is believed to proceed through an SNi (internal nucleophilic substitution) or SN2 mechanism. The hydroxyl group of the 1-(hydroxymethyl)-1H-pyrazole attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a reactive intermediate, which then collapses, with the chloride attacking the carbon atom and the leaving group departing as sulfur dioxide and hydrogen chloride. The excess HCl generated in the reaction protonates the resulting 1-(chloromethyl)-1H-pyrazole to form the stable hydrochloride salt.

G cluster_0 Chlorination Mechanism Alcohol 1-(Hydroxymethyl)-1H-pyrazole Intermediate Chlorosulfite Intermediate Alcohol->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride SOCl2->Intermediate Product 1-(Chloromethyl)-1H-pyrazole Intermediate->Product SNi or SN2 Attack by Cl⁻

Caption: Chlorination reaction mechanism.

  • Materials:

    • 1-(Hydroxymethyl)-1H-pyrazole

    • Thionyl chloride (SOCl₂)

    • Anhydrous chloroform (or another suitable inert solvent like dichloromethane)

    • Anhydrous diethyl ether

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 1-(hydroxymethyl)-1H-pyrazole in anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath to 0°C.

    • Slowly add thionyl chloride dropwise from the dropping funnel to the cooled solution with vigorous stirring. The addition is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. A co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride.[7]

    • The resulting crude product can be purified by crystallization. Dissolve the residue in a minimal amount of a suitable solvent (e.g., isopropanol) and precipitate the hydrochloride salt by adding a non-polar solvent like anhydrous diethyl ether.

    • Collect the crystalline product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Data Presentation and Characterization

The successful synthesis of this compound and its derivatives should be confirmed through various analytical techniques. Below is a table summarizing the expected data.

Parameter Expected Value / Observation Technique
Yield >85% (for both steps combined)Gravimetric
Appearance White to off-white crystalline solidVisual
Melting Point Varies with substituentsMelting Point Apparatus
¹H NMR δ (ppm): ~5.9-6.0 (s, 2H, -CH₂Cl), ~7.5-8.0 (m, 3H, pyrazole-H)NMR Spectroscopy
¹³C NMR δ (ppm): ~50-55 (-CH₂Cl), ~105-140 (pyrazole carbons)NMR Spectroscopy
Mass Spec (ESI) [M+H]⁺ corresponding to the free baseMass Spectrometry

Note: NMR chemical shifts are approximate and can vary based on the solvent and substituents on the pyrazole ring.[8][9][10][11][12]

Safety and Handling: A Self-Validating System

Working with reagents like thionyl chloride necessitates strict adherence to safety protocols. A self-validating system ensures that safety is an integral part of the experimental design.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (HCl and SO₂).[13][14][15]

    • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and gloves resistant to corrosive materials (e.g., neoprene or rubber).[4]

    • Workup: The workup procedure must be designed to safely quench any unreacted thionyl chloride. This is typically done by slowly and carefully adding the reaction mixture to ice-water or a cold, dilute basic solution under vigorous stirring in a fume hood.

    • Waste Disposal: All waste containing thionyl chloride must be treated as hazardous waste and disposed of according to institutional guidelines.[4]

  • Chloromethylating Agents:

    • Hazards: this compound is expected to be a skin and eye irritant and may cause respiratory irritation.[16]

    • Handling: Handle the final product with care, using standard PPE.

Conclusion

The two-step synthesis of this compound derivatives via an N-hydroxymethylpyrazole intermediate is a robust and reliable method that effectively addresses the challenge of regioselectivity. By understanding the underlying chemical principles and adhering to stringent safety protocols, researchers can efficiently produce these valuable synthetic intermediates for application in drug discovery and development. This guide provides the necessary framework for the successful implementation of this synthetic strategy in a research setting.

References

Spectroscopic Characterization of 1-(Chloromethyl)-1H-pyrazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Chloromethyl)-1H-pyrazole hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the chloromethyl group, which allows for its use as a building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for researchers to ensure chemical identity, purity, and for structural elucidation in subsequent reactions. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.

Molecular Structure and Key Features

The structure of this compound comprises a five-membered pyrazole ring substituted at the N1 position with a chloromethyl group. The hydrochloride salt form indicates the protonation of one of the nitrogen atoms, likely the N2 atom, which influences the electronic environment of the pyrazole ring and, consequently, its spectroscopic signature.

Predicted Mass Spectrometry Fragmentation Pathway M [M]⁺˙ m/z 116/118 F1 [M - •CH₂Cl]⁺ m/z 81 M->F1 - •CH₂Cl F2 [M - HCl]⁺˙ m/z 80 M->F2 - HCl F3 [CH₂Cl]⁺ m/z 49/51 M->F3

Computational Modeling of 1-(Chloromethyl)-1H-pyrazole Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(chloromethyl)-1H-pyrazole hydrochloride is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group on the pyrazole scaffold makes it an intriguing candidate for the development of targeted covalent inhibitors and other novel therapeutics. This technical guide provides an in-depth exploration of the computational modeling of this compound, offering a roadmap for researchers, scientists, and drug development professionals to elucidate its physicochemical properties, reactivity, and potential as a therapeutic agent. This document emphasizes the integration of theoretical calculations with experimental validation to ensure scientific integrity and accelerate the drug discovery pipeline.

Introduction: The Significance of this compound in Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Their five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a "privileged scaffold" due to its ability to engage in a wide range of biological interactions.[1] The introduction of a chloromethyl group, as seen in this compound, provides a reactive handle for covalent modification of biological targets.[1] This feature is of particular interest in the design of targeted covalent inhibitors, a therapeutic modality that has seen a resurgence in recent years due to its potential for enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[2]

Understanding the structural, electronic, and dynamic properties of this compound at an atomic level is paramount for its rational application in drug design. Computational modeling provides a powerful and cost-effective suite of tools to achieve this understanding, offering insights that can guide synthetic efforts and biological evaluation.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is the first step in any computational study. For this compound, these properties can be obtained from reliable chemical databases.

PropertyValueSource
Molecular Formula C₄H₆Cl₂N₂[3]
Molecular Weight 153.01 g/mol [3]
CAS Number 73901-67-4[3]
IUPAC Name 1-(chloromethyl)pyrazole;hydrochloride[3]
InChIKey PSSOLQMYDTWFCH-UHFFFAOYSA-N[3]
Topological Polar Surface Area 17.8 Ų[3]
XlogP (predicted) 0.2[4]

Quantum Mechanical Modeling with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it an indispensable tool for understanding the geometry, reactivity, and spectroscopic properties of small molecules like this compound.[5]

Rationale and Objectives

The primary objectives of applying DFT to this compound are:

  • Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule.

  • Electronic Property Calculation: To compute properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and atomic charges, which provide insights into the molecule's reactivity and intermolecular interactions.

  • Spectroscopic Prediction: To calculate vibrational frequencies (IR) and NMR chemical shifts to aid in experimental characterization and for validation against experimental data.

  • Reaction Pathway Analysis: To model the reaction mechanism of the chloromethyl group with nucleophiles, elucidating the transition states and activation energies involved in covalent bond formation.

Experimental Protocol: DFT Workflow

A typical DFT workflow for analyzing this compound is as follows:

  • Structure Preparation: The 2D structure of 1-(chloromethyl)-1H-pyrazole is drawn and converted to a 3D structure using molecular editing software.

  • Software and Method Selection: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is chosen.[5][6] The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.

  • Basis Set Selection: The choice of basis set is critical for accuracy, especially for molecules containing halogens. While larger basis sets like triple-zeta are often recommended for studying non-covalent interactions, smaller double-zeta basis sets can provide a good balance of accuracy and computational cost for geometry optimizations and electronic property calculations.[7] The DGDZVP basis set has been shown to perform well for halogenated compounds.[7][8] For higher accuracy, a triple-zeta basis set such as 6-311+G(d,p) is recommended.

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Property Calculations: Single-point energy calculations are then performed on the optimized geometry to compute various electronic properties, including molecular orbitals and electrostatic potential. NMR shielding tensors can also be calculated to predict chemical shifts.

  • Validation: The calculated geometric parameters should be compared with experimental crystal structure data if available.[9] Predicted IR and NMR spectra should be compared with experimental spectra for validation.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_output Analysis & Validation Start Initial 3D Structure Method Select Functional & Basis Set (e.g., B3LYP/DGDZVP) Start->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Validation Compare with Experimental Data (Crystal Structure, NMR, IR) Opt->Validation Props Electronic Property Calculation Freq->Props Freq->Validation Analysis Analyze Electronic Properties (HOMO/LUMO, ESP) Props->Analysis

Caption: A generalized workflow for DFT calculations on this compound.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. This is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

Rationale and Objectives

MD simulations of this compound can:

  • Explore Conformational Space: Identify the accessible conformations of the molecule in different solvent environments.

  • Analyze Solvation Effects: Understand how the molecule interacts with surrounding water molecules or other solvents.

  • Provide Starting Conformations for Docking: Generate a diverse set of low-energy conformations that can be used for ensemble docking studies.

Experimental Protocol: MD Simulation Workflow

A standard MD simulation protocol for a small molecule like this compound involves the following steps:

  • Force Field Parameterization: Since standard force fields included in MD packages often lack parameters for novel small molecules, a parameterization process is necessary.[4] Widely used force fields for small molecules include the General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF). Parameterization involves assigning atom types, bond, angle, and dihedral parameters, as well as partial atomic charges, which are often derived from quantum mechanical calculations (e.g., RESP or Merz-Kollman charges from DFT).

  • System Setup: The parameterized molecule is placed in a simulation box, which is then filled with a chosen solvent model (e.g., TIP3P water). Ions are added to neutralize the system.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the solute.

  • Production Run: A long simulation (typically nanoseconds to microseconds) is run in the NVT or NPT ensemble to generate a trajectory of the molecule's motion.

  • Trajectory Analysis: The resulting trajectory is analyzed to study conformational changes, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interactions with the solvent.

MD_Workflow cluster_input System Preparation cluster_simulation MD Simulation cluster_output Analysis Param Force Field Parameterization (e.g., GAFF) Setup Solvation & Ionization Param->Setup Min Energy Minimization Setup->Min Equil Equilibration (NVT & NPT) Min->Equil Prod Production Run Equil->Prod Analysis Trajectory Analysis (RMSD, Clustering) Prod->Analysis

Caption: A standard workflow for molecular dynamics simulations.

Molecular Docking: Predicting Interactions with Biological Targets

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule to a macromolecular target, typically a protein.[2] For this compound, its reactive chloromethyl group makes it a candidate for covalent inhibition, which requires specialized docking protocols.

Rationale and Objectives

The goals of docking studies with this compound are:

  • Binding Pose Prediction: To determine the most likely orientation of the molecule within the active site of a target protein.

  • Affinity Estimation: To score the predicted binding poses and estimate the binding affinity.

  • Covalent Interaction Modeling: To model the formation of a covalent bond between the chloromethyl group and a nucleophilic residue (e.g., cysteine, serine, lysine) in the protein active site.

Experimental Protocol: Covalent Docking Workflow

Several software packages, such as AutoDock, GOLD, and Schrödinger's CovDock, have functionalities for covalent docking.[2] A general workflow for covalent docking includes:

  • Target Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or through homology modeling. The structure is prepared by adding hydrogens, assigning protonation states, and removing water molecules and other non-essential ligands.

  • Ligand Preparation: A 3D structure of this compound is generated and its energy is minimized.

  • Non-covalent Docking (Optional but Recommended): A standard non-covalent docking simulation is often performed first to identify favorable binding poses where the reactive chloromethyl group is in close proximity to the target nucleophilic residue.

  • Covalent Docking: The covalent docking protocol is then employed. This typically involves defining the reactive atoms on both the ligand (the carbon of the chloromethyl group) and the protein (e.g., the sulfur of a cysteine residue) and the type of reaction. The software then samples conformations of the ligand covalently attached to the protein.

  • Pose Scoring and Analysis: The resulting covalent complexes are scored to estimate their stability. The interactions between the pyrazole scaffold and the protein are analyzed to understand the drivers of binding affinity and selectivity.

Covalent_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Prep_Prot Prepare Protein Target Non_Cov Non-covalent Docking (Optional) Prep_Prot->Non_Cov Cov_Dock Covalent Docking Prep_Prot->Cov_Dock Prep_Lig Prepare Ligand Prep_Lig->Non_Cov Prep_Lig->Cov_Dock Non_Cov->Cov_Dock Analysis Pose Scoring & Interaction Analysis Cov_Dock->Analysis

Caption: A workflow for covalent docking of this compound.

The Imperative of Experimental Validation

Computational models, while powerful, are approximations of reality. Therefore, it is crucial to validate computational predictions against experimental data to ensure their accuracy and reliability. For this compound, key areas for validation include:

  • Structural Validation: Comparing DFT-optimized geometries with X-ray crystallography data of the molecule or closely related analogs.[9]

  • Spectroscopic Validation: Comparing calculated IR and NMR spectra with experimentally obtained spectra.

  • Reactivity Validation: Correlating calculated activation energies for nucleophilic substitution with experimentally determined reaction rates.

  • Biological Validation: Ultimately, the predictions from docking and other computational methods must be validated through the synthesis and biological testing of the designed compounds.

Conclusion

The computational modeling of this compound offers a multifaceted approach to understanding its potential as a valuable scaffold in drug discovery. By integrating Density Functional Theory, Molecular Dynamics simulations, and specialized covalent docking techniques, researchers can gain deep insights into its structure, reactivity, and interactions with biological targets. This in-depth technical guide provides a framework for applying these computational methodologies in a scientifically rigorous manner, emphasizing the critical interplay between theoretical predictions and experimental validation. As the field of drug discovery continues to evolve, the judicious application of computational chemistry will be instrumental in accelerating the design and development of novel therapeutics based on promising building blocks like this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1-(chloromethyl)-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Comprehensive thermodynamic data for 1-(chloromethyl)-1H-pyrazole hydrochloride is not extensively available in the public domain. This guide, therefore, serves as a robust methodological framework, detailing the essential experimental and computational protocols required to fully characterize the thermodynamic properties of this compound. As a Senior Application Scientist, my objective is to provide you with a self-validating system for generating and interpreting this critical data in your own laboratory setting.

Introduction: The Significance of Thermodynamic Properties in Drug Development

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The thermodynamic properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability, directly impacting its efficacy and shelf-life. A thorough understanding of these properties is therefore a non-negotiable prerequisite for successful drug development and formulation.

This guide will provide a detailed exploration of the key thermodynamic parameters and the established methodologies for their determination. We will delve into both experimental techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and computational approaches that provide theoretical insights into the molecule's behavior.

Core Physicochemical Properties

Before delving into advanced thermodynamic analysis, it is essential to establish the fundamental physicochemical properties of this compound. These properties form the baseline for all subsequent studies.

PropertyValueSource
Molecular FormulaC4H6Cl2N2[2]
Molecular Weight153.01 g/mol [2]
IUPAC Name1-(chloromethyl)pyrazole;hydrochloride[2]
CAS Number73901-67-4[2][3]

Experimental Determination of Thermodynamic Properties

The following sections outline the gold-standard experimental protocols for the thermodynamic characterization of a solid-state compound like this compound.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the cornerstone of thermal analysis. It measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is indispensable for identifying phase transitions such as melting, crystallization, and solid-solid transitions, and for quantifying the enthalpy changes associated with these processes.

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sample loss.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable and non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

  • Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting of the sample.

    • The onset temperature of the peak is typically taken as the melting point.

    • The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).

Trustworthiness: The protocol's self-validating nature is ensured by calibrating the DSC instrument with certified standards (e.g., indium) for temperature and enthalpy. Running a baseline with two empty pans before the sample run is also crucial for accurate measurements.

Visualization of DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample pan Place in aluminum pan weigh->pan crimp Crimp with lid pan->crimp load Load sample and reference pans crimp->load purge Purge with N2 load->purge program Run thermal program (heat-cool cycle) purge->program thermogram Generate DSC thermogram program->thermogram analyze Determine melting point and enthalpy of fusion thermogram->analyze

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time. This technique is crucial for assessing the thermal stability of a compound, identifying decomposition temperatures, and quantifying the presence of volatiles such as water or solvents.

Experimental Protocol: Assessment of Thermal Stability

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature.

    • The onset temperature of mass loss indicates the beginning of decomposition.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Trustworthiness: Instrument calibration with materials of known decomposition profiles ensures the accuracy of the temperature measurements. The high-precision balance within the TGA provides reliable mass change data.

Visualization of TGA Workflow:

TGA_Workflow cluster_prep_tga Sample Preparation cluster_tga TGA Analysis cluster_analysis_tga Data Analysis weigh_tga Weigh 5-10 mg of sample pan_tga Place in TGA pan weigh_tga->pan_tga load_tga Load sample pan pan_tga->load_tga purge_tga Purge with N2 load_tga->purge_tga program_tga Run thermal program purge_tga->program_tga curve_tga Generate TGA/DTG curves program_tga->curve_tga analyze_tga Determine decomposition temperatures curve_tga->analyze_tga

Caption: Workflow for TGA analysis.

Computational Thermodynamics

Expertise & Experience: In the absence of extensive experimental data, computational methods provide invaluable insights into the thermodynamic properties of a molecule. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict molecular structure, vibrational frequencies, and electronic energies.

Computational Protocol: DFT Calculations

  • Molecular Modeling: Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.[4]

  • Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Thermochemical Data Extraction: From the frequency calculation output, extract key thermodynamic data such as:

    • Zero-point vibrational energy (ZPVE)

    • Enthalpy (H)

    • Gibbs free energy (G)

    • Entropy (S)

    • Heat capacity (Cv)

Trustworthiness: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Cross-validation with experimental data for related compounds is essential to ensure the reliability of the computational model.

Visualization of Computational Workflow:

DFT_Workflow model Build 3D Molecular Model optimize Geometry Optimization (DFT) model->optimize frequency Frequency Analysis optimize->frequency extract Extract Thermodynamic Data frequency->extract

Caption: Workflow for DFT calculations.

Summary and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the thermodynamic properties of this compound. By combining the experimental precision of DSC and TGA with the theoretical power of DFT calculations, researchers can build a complete thermodynamic profile of this compound.

The data generated through these methods will be instrumental in guiding formulation development, predicting long-term stability, and ensuring the overall quality and efficacy of any potential drug product derived from this molecule. It is strongly recommended that these studies be undertaken to fill the current knowledge gap and facilitate the translation of this compound from the laboratory to clinical applications.

References

The Synthetic Keystone: A Technical Guide to the Potential Biological Activities of 1-(Chloromethyl)-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds as a cornerstone of medicinal chemistry. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out for its remarkable versatility and broad spectrum of pharmacological activities.[1] Pyrazole derivatives are integral components of numerous clinically approved drugs, demonstrating efficacy as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2] The unique electronic and steric properties of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This guide delves into the potential of a specific, highly reactive pyrazole derivative, 1-(chloromethyl)-1H-pyrazole hydrochloride, as a pivotal starting material for the synthesis of novel, biologically active compounds. While direct biological data on this particular salt is limited, its true potential lies in its utility as a synthetic keystone for creating a library of diverse pyrazole-based molecules with significant therapeutic promise.

Unveiling the Potential: this compound as a Versatile Intermediate

This compound is a reactive organic compound featuring a pyrazole ring N-substituted with a chloromethyl group. The hydrochloride salt form enhances its stability and handling properties. The key to its synthetic utility lies in the reactive chloromethyl group, which is an excellent electrophile. This allows for facile nucleophilic substitution reactions, enabling the attachment of a wide array of functional groups to the pyrazole nitrogen. This reactivity is the gateway to a vast chemical space of novel pyrazole derivatives with diverse potential biological activities.

main 1-(chloromethyl)-1H-pyrazole hydrochloride product N-Substituted Pyrazole Derivative (Potential Bioactive Molecule) main->product Nucleophilic Substitution nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-SH, R-NH2) nucleophile->product hcl HCl product->hcl Byproduct

Caption: General reaction scheme of this compound.

Potential Anticancer Applications: Building a New Generation of Cytotoxic Agents

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer drugs.[3][4] Numerous pyrazole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines through various mechanisms, including the inhibition of critical cellular enzymes like kinases and the induction of apoptosis.[3][4] The strategic use of this compound as a starting material allows for the systematic synthesis of novel N-substituted pyrazole derivatives with potential as anticancer agents.

Proposed Mechanism of Action: Targeting Cancer Cell Proliferation

The diverse structures that can be synthesized from this compound suggest a multitude of potential anticancer mechanisms. One promising avenue is the development of kinase inhibitors. By attaching specific moieties to the pyrazole nitrogen, it is possible to design molecules that can fit into the ATP-binding pocket of various protein kinases that are often dysregulated in cancer. Another potential mechanism is the induction of apoptosis, or programmed cell death. The synthesized pyrazole derivatives could interact with key proteins in the apoptotic pathway, leading to the selective elimination of cancer cells.

start 1-(chloromethyl)-1H-pyrazole hydrochloride intermediate N-Substituted Pyrazole (e.g., with kinase-binding moiety) start->intermediate Synthesis kinase Protein Kinase (e.g., EGFR, CDK) intermediate->kinase Inhibition phos_substrate Phosphorylated Substrate kinase->phos_substrate Phosphorylation atp ATP atp->kinase adp ADP substrate Substrate Protein substrate->kinase proliferation Cancer Cell Proliferation phos_substrate->proliferation

Caption: Hypothetical mechanism of kinase inhibition by a pyrazole derivative.

Experimental Protocol: Synthesis and In Vitro Screening of Novel Pyrazole Derivatives for Anticancer Activity
  • Synthesis:

    • Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF).

    • Add an equimolar amount of the desired nucleophile (e.g., a substituted aniline, phenol, or thiol) and a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the hydrochloride.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Purify the resulting N-substituted pyrazole derivative using column chromatography.

    • Characterize the final product by NMR and mass spectrometry.

  • In Vitro Cytotoxicity Assay (MTT Assay):

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the synthesized pyrazole derivatives for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Related Pyrazole Derivative Cancer Cell Line IC50 (µM) Reference
Pyrazole-thiazolidinone hybridLung CancerModerate Inhibition[5]
Pyrazole-isoxazole hybridVarious>100[5]
Pyrazole naphthalene derivativesBreast (MCF-7)Not specified[5]

Potential Antimicrobial Applications: A Scaffold for Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[6][7][8] The reactive nature of this compound makes it an ideal starting point for the synthesis of novel antimicrobial agents.

Proposed Mechanism of Action: Disruption of Microbial Cellular Processes

The antimicrobial action of pyrazole derivatives can be attributed to their ability to interfere with essential microbial processes. By functionalizing the pyrazole ring through the chloromethyl group, it is possible to introduce moieties that can inhibit microbial enzyme activity, disrupt cell wall synthesis, or interfere with nucleic acid replication. For instance, incorporating a lipophilic side chain could enhance the compound's ability to penetrate the bacterial cell membrane.

start 1-(chloromethyl)-1H-pyrazole hydrochloride intermediate N-Substituted Pyrazole (with antimicrobial moiety) start->intermediate Synthesis inhibition Inhibition/Disruption intermediate->inhibition bacterial_cell Bacterial Cell target Essential Bacterial Enzyme or Cellular Process bacterial_cell->target target->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: General mechanism of antimicrobial action of a pyrazole derivative.

Experimental Protocol: Synthesis and Antimicrobial Susceptibility Testing
  • Synthesis: Synthesize a library of N-substituted pyrazole derivatives from this compound as described in section 2.2.1.

  • Antimicrobial Susceptibility Testing (Broth Microdilution Method):

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Related Pyrazole Derivative Microorganism MIC (µg/mL) Reference
Compound 3Escherichia coli0.25[6]
Compound 4Streptococcus epidermidis0.25[6]
Hydrazone 21aVarious Bacteria & Fungi62.5-125 (antibacterial), 2.9-7.8 (antifungal)[8]

Potential as Enzyme Inhibitors: A Targeted Approach to Disease

Beyond their roles in cancer and infectious diseases, pyrazole derivatives have been investigated as inhibitors of various enzymes implicated in a range of pathological conditions. The ability to easily modify the pyrazole scaffold through the N-chloromethyl group allows for the rational design of potent and selective enzyme inhibitors.

Rationale for Enzyme Inhibition

The pyrazole ring can act as a bioisostere for other chemical groups, enabling it to interact with the active sites of enzymes. By attaching specific functional groups via the chloromethyl linker, one can tailor the molecule to bind to a particular enzyme target with high affinity and selectivity. This targeted approach can lead to the development of drugs with improved efficacy and reduced side effects.

Experimental Protocol: General Enzyme Inhibition Assay
  • Synthesis: Synthesize a focused library of N-substituted pyrazole derivatives designed to interact with the target enzyme's active site.

  • Enzyme Inhibition Assay (Spectrophotometric or Fluorometric):

    • Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer in a 96-well plate.

    • Add varying concentrations of the synthesized pyrazole derivatives to the wells.

    • Initiate the enzymatic reaction and monitor the change in absorbance or fluorescence over time using a plate reader.

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Conclusion: A Versatile Building Block with Untapped Potential

While this compound may not be a biologically active molecule in its own right, its true value lies in its role as a highly versatile synthetic intermediate. The presence of the reactive chloromethyl group provides a convenient handle for the introduction of a vast array of chemical functionalities, opening the door to the creation of large and diverse libraries of novel pyrazole derivatives. The extensive body of research on the biological activities of pyrazoles strongly suggests that the compounds derived from this starting material have significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide serves as a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this valuable synthetic keystone.

References

Methodological & Application

Application Notes and Protocols: 1-(Chloromethyl)-1H-pyrazole Hydrochloride as a Versatile Electrophile in Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold is a privileged structure, integral to a wide array of pharmacologically active compounds.[1][2][3][4][5] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][2][4] A key challenge in synthesizing complex molecules is the introduction of this valuable heterocyclic motif. 1-(Chloromethyl)-1H-pyrazole hydrochloride (CAS No: 73901-67-4) emerges as a highly effective and versatile reagent for this purpose.[6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound as a potent electrophile in N-, O-, and S-alkylation reactions. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into optimizing these critical synthetic transformations.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. All handling should be conducted in a chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8][9][10]

PropertyValueSource
IUPAC Name 1-(chloromethyl)pyrazole;hydrochloridePubChem[6]
CAS Number 73901-67-4PubChem[6]
Molecular Formula C₄H₆Cl₂N₂PubChem[6]
Molecular Weight 153.01 g/mol PubChem[6]
GHS Pictograms DangerPubChem[6]
Hazard Statements H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationPubChem[6]
Precautionary Statements P261, P280, P302+P352, P305+P354+P338PubChem[6], CymitQuimica[9]

Mechanism of Reactivity: The Electrophilic Nature

The utility of this compound stems from the reactive chloromethyl group attached to the N1 position of the pyrazole ring. The pyrazole ring itself, being an electron-withdrawing heterocycle, enhances the electrophilicity of the benzylic-like carbon. The chlorine atom, a good leaving group, further activates this position for nucleophilic attack. The hydrochloride salt form ensures stability and improves the handling characteristics of the reagent. In the presence of a base, the free base form is generated in situ, ready to react with a suitable nucleophile. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Caption: SN2 mechanism for pyrazole-methylation.

Application I: N-Alkylation of Amines and Heterocycles

The formation of a C-N bond via N-alkylation is a cornerstone of pharmaceutical synthesis. This compound is an excellent reagent for the N-alkylation of a wide range of primary and secondary amines, anilines, and other nitrogen-containing heterocycles.[11][12][13][14]

General Protocol for N-Alkylation

This protocol provides a robust starting point for the N-alkylation of a generic amine nucleophile.

1. Reagent Preparation:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the amine nucleophile (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF), ~0.1 M concentration).

  • Add a suitable base (1.5-2.5 eq). The choice of base is critical:

    • Causality: For less acidic amines, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required to fully deprotonate the nucleophile. For more acidic N-H bonds or sensitive substrates, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferable to minimize side reactions.

2. Reaction Execution:

  • Cool the mixture to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.

  • Slowly add this compound (1.1-1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

3. Reaction Monitoring (Self-Validation):

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.

4. Workup and Purification:

  • Upon completion, quench the reaction by the slow addition of water.

  • If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-alkylated pyrazole.

References

standard operating procedure for using 1-(chloromethyl)-1H-pyrazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the safe handling and effective use of 1-(chloromethyl)-1H-pyrazole hydrochloride (CAS No. 73901-67-4) in research and development settings.[1][2] As a reactive alkylating agent and a valuable building block for heterocyclic synthesis, this compound is of significant interest to researchers in medicinal chemistry and drug development.[3][4] This guide outlines its chemical and physical properties, detailed safety protocols, and step-by-step procedures for its application in N-alkylation reactions. The causality behind experimental choices and safety measures is explained to ensure both successful scientific outcomes and the highest standards of laboratory safety.

Introduction: A Versatile Pyrazole Building Block

This compound is a member of the pyrazole class of heterocyclic compounds, which are core components in numerous FDA-approved drugs and biologically active molecules.[5][6] Its utility stems from the presence of a highly reactive chloromethyl group attached to the pyrazole ring, making it an efficient electrophile for introducing the pyrazole moiety into a wide range of molecular scaffolds.[3][4] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

The primary application of this reagent is in N-alkylation reactions, where it serves as a precursor for the synthesis of more complex substituted pyrazoles.[5][7][8] These derivatives are actively investigated for various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] Understanding the reactivity and handling requirements of this compound is therefore crucial for its effective and safe utilization in the synthesis of novel chemical entities.

Compound Profile and Physicochemical Data

A clear understanding of the physicochemical properties of this compound is fundamental to its proper use.

PropertyValueSource
CAS Number 73901-67-4--INVALID-LINK--[1]
Molecular Formula C₄H₆Cl₂N₂--INVALID-LINK--[1]
Molecular Weight 153.01 g/mol --INVALID-LINK--[1]
IUPAC Name 1-(chloromethyl)pyrazole;hydrochloride--INVALID-LINK--[1]
Appearance Solid (Form may vary)--INVALID-LINK--
Primary Hazards Corrosive, Skin Irritant, Serious Eye Damage, Respiratory Irritant--INVALID-LINK--[1]

Safety and Handling: A Self-Validating System of Precaution

This compound is a hazardous substance that demands strict adherence to safety protocols. The chloromethyl group makes it a potent alkylating agent, which can react with biological nucleophiles, necessitating measures to prevent exposure.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1][9]

  • H335: May cause respiratory irritation.[1]

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[10][11]

  • Hand Protection: Wear nitrile or neoprene gloves inspected for integrity before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.[10]

  • Body Protection: A flame-resistant lab coat must be worn and kept fastened. Ensure complete skin coverage.[10]

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust.[11]

Engineering Controls and Storage

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) hood Verify Chemical Fume Hood is Operational prep->hood weigh Weigh Solid Inside Hood on a Disposable Weigh Paper transfer Carefully Transfer to Reaction Vessel Inside Hood weigh->transfer dissolve Add Solvent Under Inert Atmosphere (e.g., N2, Ar) transfer->dissolve decontaminate Decontaminate Glassware & Surfaces with appropriate solvent dissolve->decontaminate dispose Dispose of Waste in Designated Halogenated Waste decontaminate->dispose store Store Reagent in a Cool, Dry, Well-Ventilated Area

Caption: Workflow for safely handling this compound.

  • Ventilation: Use this chemical only in a well-ventilated area, preferably a certified chemical fume hood.[11][12]

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] It should be segregated from incompatible materials such as strong bases and oxidizing agents.[13][14] The storage area should be clearly marked as containing corrosive and irritant materials.

  • Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for disposal as hazardous chemical waste. Do not use combustible materials like paper towels to clean up spills of alkylating agents.

Application Protocol: N-Alkylation of Amines

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine using this compound. This reaction forms a new carbon-nitrogen bond, attaching the pyrazolemethyl group to the amine.

Rationale and Mechanism

The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group. The hydrochloride salt must first be neutralized in situ or beforehand to free the reactive chloromethyl pyrazole base. A non-nucleophilic base is typically added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

reagent 1-(chloromethyl)-1H-pyrazole (Free Base) product N-(1H-pyrazol-1-ylmethyl)amine (Product) reagent->product S_N2 Attack amine R1-NH-R2 (Nucleophilic Amine) amine->product byproduct Base-HCl (Salt Byproduct) product->byproduct +

Caption: General SN2 reaction mechanism for N-alkylation.

Materials and Equipment
  • This compound

  • Substrate amine (e.g., aniline, morpholine)

  • Anhydrous, polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Experimental Procedure
  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add the substrate amine (1.0 eq.) and anhydrous acetonitrile (volume sufficient to make a ~0.1 M solution) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.2 eq.) or potassium carbonate (2.5 eq.) to the stirring solution. The excess base is crucial to neutralize both the hydrochloride salt of the reagent and the HCl generated during the reaction.

  • Reagent Addition: In the chemical fume hood, carefully weigh this compound (1.1 eq.) and add it portion-wise to the reaction mixture. Causality: Portion-wise addition helps control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours). Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Workup:

    • Once the reaction is complete, filter the mixture if a solid base like K₂CO₃ was used.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated pyrazole product.

Conclusion

This compound is a potent and useful reagent for synthetic chemistry. Its reactivity as an alkylating agent requires careful and informed handling.[3] By adhering to the stringent safety protocols and understanding the chemical principles outlined in this guide, researchers can confidently and safely leverage this compound to advance their synthetic programs, particularly in the development of novel heterocyclic compounds for drug discovery.

References

Application Notes and Protocols for N-alkylation of Heterocycles with 1-(chloromethyl)-1H-pyrazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the N-alkylation of various nitrogen-containing heterocycles utilizing 1-(chloromethyl)-1H-pyrazole hydrochloride. This versatile reagent offers a straightforward and efficient method for the introduction of a pyrazolylmethyl moiety onto a range of heterocyclic scaffolds, a common strategy in the synthesis of pharmacologically active compounds. These application notes delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into reaction optimization and product characterization.

Introduction: The Significance of N-Alkylation and the Utility of this compound

N-alkylation of heterocycles is a cornerstone of medicinal chemistry and drug discovery. The introduction of alkyl groups to the nitrogen atoms of heterocyclic rings can profoundly influence the parent molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity.[1] Pyrazole derivatives, in particular, are integral to a wide array of clinically used drugs, exhibiting anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3]

This compound serves as a potent electrophile, facilitating the introduction of the pyrazolylmethyl group through nucleophilic substitution reactions.[2][4] The hydrochloride salt form enhances the stability and handling of the reagent. The reactive chloromethyl group is readily displaced by the nucleophilic nitrogen of a target heterocycle, forming a new C-N bond.[5][6] This guide will explore the practical application of this reagent with various classes of heterocycles, including imidazoles, triazoles, and tetrazoles.

Reaction Mechanism and Scientific Rationale

The N-alkylation of a heterocycle with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:

  • Deprotonation of the Heterocycle: In the presence of a suitable base, the N-H proton of the heterocyclic substrate is abstracted, generating a more nucleophilic anionic species. The choice of base is critical and depends on the acidity of the heterocycle's N-H proton. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic amines like triethylamine (TEA).

  • Nucleophilic Attack: The generated heterocyclic anion acts as a nucleophile and attacks the electrophilic methylene carbon of 1-(chloromethyl)-1H-pyrazole.

  • Displacement of the Leaving Group: The chloride ion, a good leaving group, is displaced, leading to the formation of the N-alkylated product and the corresponding chloride salt of the base cation.

The hydrochloride of the alkylating agent will be neutralized by the base in the reaction mixture. An excess of the base is often employed to ensure complete deprotonation of the heterocycle and to drive the reaction to completion.

Visualizing the General Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Nucleophilic Attack & Displacement Heterocycle-NH Heterocycle-NH Heterocycle-N- Heterocycle-N⁻ Heterocycle-NH->Heterocycle-N- Base Base Base-H+ Base-H⁺ Base->Base-H+ Alkylating_Agent 1-(chloromethyl)-1H-pyrazole Product N-alkylated Heterocycle Heterocycle-N-->Product Sₙ2 Attack Chloride_ion Cl⁻ Alkylating_Agent->Chloride_ion Leaving Group Departure

Caption: General SN2 mechanism for N-alkylation.

Experimental Protocols

The following protocols provide a general framework for the N-alkylation of various heterocycles. Optimization of reaction conditions may be necessary for specific substrates.

General Experimental Workflow

G A 1. Reagent Preparation B 2. Reaction Setup A->B C 3. Reaction Monitoring B->C D 4. Work-up C->D E 5. Purification D->E F 6. Characterization E->F

Caption: A typical experimental workflow for N-alkylation.

Protocol for N-alkylation of Imidazole

This protocol describes the synthesis of 1-((1H-pyrazol-1-yl)methyl)-1H-imidazole.

Materials:

  • Imidazole

  • This compound[7]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

Protocol for N-alkylation of 1,2,4-Triazole

This protocol details the synthesis of 1-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazole. Note that alkylation of 1,2,4-triazole can potentially yield a mixture of N1 and N4 isomers.

Materials:

  • 1,2,4-Triazole

  • This compound[10]

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq) to the DMF at 0°C (ice bath).

  • Add a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Let the reaction stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the isomers and obtain the desired product.

  • Characterize the purified product(s) by spectroscopic methods.[5]

Data Presentation: Reaction Conditions and Expected Outcomes

The choice of base and solvent significantly impacts the reaction's efficiency and, in some cases, its regioselectivity. The following table summarizes typical conditions for the N-alkylation of various heterocycles.

HeterocycleBaseSolventTemperature (°C)Typical Yield (%)Notes
ImidazoleK₂CO₃AcetonitrileReflux70-90Generally clean reaction with good yield.
PyrazoleK₂CO₃DMF60-8065-85For unsymmetrical pyrazoles, a mixture of regioisomers may be obtained.[11][12]
1,2,4-TriazoleNaHDMF0 to RT50-70A mixture of N1 and N4 isomers is common.[5]
TetrazoleCs₂CO₃AcetonitrileRT to 5040-60Alkylation can occur at N1 or N2, leading to isomeric mixtures.[13][14][15]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Reactions involving strong bases like NaH must be conducted under strictly anhydrous conditions to prevent quenching of the base and decomposition of the reagent.

  • Regioselectivity: For unsymmetrical heterocyles like substituted pyrazoles or 1,2,4-triazoles, the formation of regioisomers is a common challenge. The ratio of isomers can be influenced by steric and electronic factors of the substituents, as well as the reaction conditions.[11][12] Careful purification and characterization are crucial to isolate and identify the desired isomer.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of the reaction and identifying the formation of products and the consumption of starting materials.

  • Purification: Column chromatography is the most common method for purifying the N-alkylated products and separating isomers. The choice of eluent system is critical for achieving good separation.

Conclusion

This compound is a valuable and reactive alkylating agent for the N-functionalization of a wide range of heterocyclic compounds. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, chemists can efficiently synthesize novel N-pyrazolylmethyl-substituted heterocyles for various applications, particularly in the field of drug discovery.

References

The Pyrazole Methyl-Chloride Handle: A Strategic Tool for N-Alkylation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide for 1-(chloromethyl)-1H-pyrazole hydrochloride

Introduction: The Privileged Pyrazole in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as a bioisostere for amides and other aromatic rings, contribute to enhanced pharmacokinetic profiles and potent biological activities.[2] This has led to a surge in FDA-approved drugs containing this moiety for a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases.[2][4][5][6] A key challenge and opportunity in leveraging this scaffold lies in the efficient and regioselective formation of bonds to its nitrogen atoms. This compound emerges as a highly valuable and reactive electrophile, providing a direct and reliable method for introducing the (1H-pyrazol-1-yl)methyl moiety onto various nucleophilic cores. This guide provides an in-depth exploration of its application, grounded in mechanistic principles and supported by detailed, field-tested protocols.

Core Principles and Mechanistic Insight

The utility of this compound lies in the reactivity of its chloromethyl group. The electron-withdrawing nature of the adjacent pyrazole ring system polarizes the C-Cl bond, rendering the methylene carbon highly electrophilic and susceptible to nucleophilic attack. The reaction typically proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

The hydrochloride salt form enhances the compound's stability and shelf-life. In a typical reaction, a base is required to neutralize the hydrochloride and to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity. The choice of base and solvent is critical for achieving high yields and preventing side reactions.

Below is a generalized workflow for the application of this reagent in a drug discovery context.

G cluster_0 Phase 1: Synthesis & Scaffolding cluster_1 Phase 2: Product Generation & Analysis cluster_2 Phase 3: Biological Evaluation A Nucleophilic Scaffold (Amine, Phenol, Thiol, etc.) C Base-Mediated N-Alkylation (SN2) A->C B 1-(chloromethyl)-1H-pyrazole hydrochloride B->C D Crude Product: (1H-pyrazol-1-yl)methyl Derivative C->D E Purification (Chromatography/Recrystallization) D->E F Structural Verification (NMR, MS, etc.) E->F G Screening Assay (e.g., Kinase Inhibition) F->G H SAR Studies G->H H->A Iterative Design

Caption: Drug discovery workflow using this compound.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol details the general method for the reaction of this compound with primary or secondary amines.

Rationale: The selection of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial to prevent competition with the amine nucleophile. Acetonitrile and DMF are excellent solvent choices due to their polar aprotic nature, which facilitates SN2 reactions.

Materials:

  • This compound (1.0 eq)

  • Amine substrate (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5-3.0 eq) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Methodology:

  • Reaction Setup: To a stirred suspension of the amine substrate (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile (0.1-0.2 M), add this compound (1.0 eq) in one portion at room temperature.

  • Reaction Execution: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • If DMF is used as the solvent, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the DMF, followed by a brine wash.

    • If acetonitrile is used, dissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((1H-pyrazol-1-yl)methyl) derivative.

G cluster_mech S_N2 Reaction Mechanism Nuc R₂N⁻ (Deprotonated Amine) TS [R₂N---CH₂(Pyrazole)---Cl]‡ (Transition State) Nuc->TS Nucleophilic Attack Reagent Cl-CH₂-Pyrazole (Electrophile) Reagent->TS Product R₂N-CH₂-Pyrazole (Alkylated Product) TS->Product Bond Formation LeavingGroup Cl⁻ TS->LeavingGroup Bond Breaking

Caption: Simplified SN2 mechanism for the N-alkylation reaction.

Protocol 2: Synthesis of a Kinase Inhibitor Precursor (A Case Study)

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors.[4][5][6] This protocol provides a hypothetical, yet representative, synthesis of a precursor molecule where a substituted aniline, a common fragment in kinase inhibitors, is alkylated.

Objective: To synthesize N-((1H-pyrazol-1-yl)methyl)-3-chloro-4-fluoroaniline.

Materials:

  • This compound (153 mg, 1.0 mmol)

  • 3-Chloro-4-fluoroaniline (145 mg, 1.0 mmol)

  • Potassium carbonate (345 mg, 2.5 mmol)

  • Anhydrous DMF (10 mL)

Procedure:

  • Combine 3-chloro-4-fluoroaniline and potassium carbonate in a 50 mL round-bottom flask containing anhydrous DMF (10 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound to the mixture.

  • Heat the reaction to 70 °C and stir for 12 hours.

  • After cooling, pour the reaction mixture into 50 mL of ice-water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (2 x 25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting oil by flash chromatography (20% to 50% ethyl acetate in hexanes) to yield the target compound.

Expected Results & Characterization:

  • Yield: 65-80%

  • Appearance: Off-white solid or pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): Characteristic signals would include pyrazole protons (δ ~7.5-7.6 ppm and ~6.3 ppm), a singlet for the methylene bridge protons (δ ~5.3-5.5 ppm), and signals corresponding to the substituted aniline ring.[7][8]

  • Mass Spectrometry (ESI+): Calculated m/z for C₁₀H₉ClFN₃ [M+H]⁺, found.

Data Summary: Representative N-Alkylation Reactions

The following table summarizes expected outcomes for the N-alkylation of various nucleophiles with this compound based on analogous reactions reported in the literature. Actual results may vary.

Nucleophile SubstrateBaseSolventTemp (°C)Time (h)Expected Yield (%)Reference Analogy
AnilineK₂CO₃DMF701270-85[9]
MorpholineK₂CO₃CH₃CN80885-95[10]
4-MethoxyphenolK₂CO₃CH₃CNReflux1660-75[10]
ThiophenolCs₂CO₃DMF25480-90[10]
ImidazoleK₂CO₃CH₃CN701085-95[9]

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the chloromethyl reagent and deactivate the base. Consider using a more reactive base like cesium carbonate (Cs₂CO₃) or a higher reaction temperature.

  • Side Products: Di-alkylation of primary amines can occur. Using a slight excess of the amine (1.1-1.2 eq) can help minimize this. If side products are still an issue, a lower reaction temperature may be necessary.

  • No Reaction: Confirm the nucleophilicity of your substrate. Highly sterically hindered or electron-deficient nucleophiles may require more forcing conditions (higher temperature, stronger base, longer reaction time).

  • Reagent Stability: this compound is corrosive and moisture-sensitive.[11] It should be handled in a fume hood with appropriate personal protective equipment and stored in a desiccator.

Conclusion

This compound is a potent and versatile electrophilic building block for the strategic incorporation of the pyrazole moiety in medicinal chemistry. Its straightforward reactivity via an SN2 mechanism allows for the reliable alkylation of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The protocols and insights provided in this guide offer a robust framework for researchers to leverage this reagent in the synthesis of novel, biologically active compounds, particularly in the pursuit of next-generation therapeutics like kinase inhibitors.

References

The Strategic Role of 1-(Chloromethyl)-1H-pyrazole Hydrochloride in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Agrochemicals

The pyrazole ring system is a cornerstone in modern agrochemical design, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1] Its prevalence stems from its metabolic stability, versatile substitution patterns, and ability to favorably interact with a wide range of biological targets. Agrochemicals such as the fungicides Pyraclostrobin and Fluxapyroxad, and the insecticide Fipronil, all feature a substituted pyrazole moiety, underscoring its importance in the crop protection industry.[2][3] The introduction of the pyrazole scaffold and its subsequent functionalization are therefore critical aspects of agrochemical synthesis. 1-(Chloromethyl)-1H-pyrazole hydrochloride emerges as a key reagent in this context, serving as a reactive building block for the efficient incorporation of the pyrazolemethyl group onto various molecular frameworks.

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and crop protection, offering detailed protocols, mechanistic insights, and safety considerations.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Chemical Name This compound[3]
CAS Number 73901-67-4[4]
Molecular Formula C₄H₆Cl₂N₂[3]
Molecular Weight 153.01 g/mol [3]
Appearance Solid (form may vary)General Knowledge
Solubility Soluble in polar organic solventsInferred from structure

Safety Information: this compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H318: Causes serious eye damage.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/eye protection/face protection.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[2]

Synthetic Utility and Reaction Mechanisms

The primary role of this compound in synthesis is as an electrophilic alkylating agent. The chloromethyl group is highly reactive towards nucleophiles, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds. The hydrochloride salt form can enhance stability for storage, and the free base, 1-(chloromethyl)-1H-pyrazole, can be readily generated in situ or by a simple basic workup for subsequent reactions.

N-Alkylation Reactions

A principal application of this reagent is the N-alkylation of various nitrogen-containing heterocycles or amines. This is a common strategy for building complexity in agrochemical candidates.

Diagram: General N-Alkylation Workflow

N_Alkylation cluster_reaction Reaction Vessel reagent 1-(Chloromethyl)-1H-pyrazole hydrochloride base Base (e.g., K₂CO₃, Et₃N) reagent->base Deprotonation (optional) product N-Pyrazolylmethyl product reagent->product nucleophile Nucleophile (R-NH₂) base->nucleophile Activation nucleophile->product Nucleophilic Attack

Caption: General workflow for N-alkylation using 1-(chloromethyl)-1H-pyrazole.

O-Alkylation and S-Alkylation Reactions

Analogous to N-alkylation, 1-(chloromethyl)-1H-pyrazole can be employed for the O-alkylation of phenols and alcohols, and the S-alkylation of thiols. These reactions are crucial for creating ether and thioether linkages, which are prevalent in many agrochemical structures. For instance, the alkylation of phenols with chloromethyl pyrazole derivatives is a documented strategy.[5][6][7]

Application in the Synthesis of Agrochemical Scaffolds

While direct use of this compound in the synthesis of top-selling agrochemicals is not prominently documented in publicly available literature, its utility is evident in the synthesis of novel and patent-disclosed agrochemical candidates. The pyrazolemethyl moiety it provides is a key structural motif.

For example, in the development of new herbicides, a substituted chloromethyl pyrazole, 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, has been used to alkylate a phenylpyridine intermediate.[2] This highlights the general strategy of using chloromethyl pyrazoles to link different heterocyclic systems, a common approach in combinatorial chemistry for lead discovery in agrochemicals.

Diagram: Synthesis of a Potential Herbicide Intermediate

Herbicide_Synthesis intermediate1 Phenylpyridine Intermediate (Nucleophile) product Pyrazole-Phenylpyridine Conjugate (Potential Herbicide) intermediate1->product reagent Substituted (Chloromethyl)pyrazole (Electrophile) reagent->product N-Alkylation

Caption: Coupling of a nucleophilic intermediate with a chloromethyl pyrazole.

Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general principle of chloromethylation of heterocyclic compounds.[8]

Materials:

  • 1H-Pyrazole

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Calcium Chloride

  • Anhydrous Diethyl Ether

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add 1H-pyrazole (1 equivalent).

  • Add paraformaldehyde (1.2 equivalents).

  • Slowly add concentrated hydrochloric acid under stirring.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water.

  • Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Concentrate the aqueous layer under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected NMR spectral data would be consistent with the structure of the target compound.[9][10]

Protocol 2: General Procedure for N-Alkylation of an Amine with this compound

Materials:

  • Amine substrate (e.g., a substituted aniline or heterocyclic amine)

  • This compound

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the amine substrate (1 equivalent) in acetonitrile or DMF, add a base such as potassium carbonate (2-3 equivalents) or triethylamine (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1-1.5 equivalents) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 2-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If using K₂CO₃, filter off the solid. If using Et₃N, proceed to the next step.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-pyrazolylmethyl derivative.

Conclusion and Future Perspectives

This compound is a valuable and reactive synthon for the introduction of the pyrazolemethyl moiety in the synthesis of novel agrochemicals. Its utility in N-, O-, and S-alkylation reactions allows for the construction of diverse molecular architectures for biological screening. While its direct application in the synthesis of currently marketed major agrochemicals may not be widely published, its role in the discovery and patent literature for new active ingredients is significant. Future research will likely continue to leverage the reactivity of this and similar chloromethylated pyrazoles to explore new chemical spaces in the quest for more effective and environmentally benign crop protection solutions.

References

Application Notes & Protocols: 1-(chloromethyl)-1H-pyrazole hydrochloride as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the application of 1-(chloromethyl)-1H-pyrazole hydrochloride. Pyrazole derivatives are foundational scaffolds in modern drug discovery and materials science, prized for their diverse biological activities and coordination properties.[1][2][3][4] this compound is a particularly valuable building block due to its reactive chloromethyl group, which serves as a potent electrophile for introducing the pyrazolyl-methyl moiety into a wide array of molecules. These application notes detail the physicochemical properties, safety and handling procedures, and validated protocols for its use in key synthetic transformations, including N-alkylation and the synthesis of complex ligands.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties is critical for safe handling and successful experimental design.

Table 1: Properties of this compound

Property Value Source
Molecular Formula C₄H₆Cl₂N₂ [5]
Molecular Weight 153.01 g/mol [5]
CAS Number 73901-67-4 [5][6]
Appearance Solid [7]
IUPAC Name 1-(chloromethyl)pyrazole;hydrochloride [5]

| InChI Key | PSSOLQMYDTWFCH-UHFFFAOYSA-N |[5] |

Safety, Handling, and Storage

Primary Hazards: This compound is classified as corrosive and an irritant.[5] It is crucial to consult the full Safety Data Sheet (SDS) before use.

  • Hazard Statements:

    • H315: Causes skin irritation.[5][8]

    • H318: Causes serious eye damage.[5]

    • H335: May cause respiratory irritation.[5][8]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][9]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] The compound may be hygroscopic.[9]

Core Application: N-Alkylation Reactions

The primary utility of this compound stems from the high reactivity of the chloromethyl group in nucleophilic substitution reactions.[10] This functionality allows for the covalent attachment of the pyrazole moiety to a diverse range of substrates, a key step in synthesizing novel pharmaceuticals and functional materials.

Mechanistic Rationale

The reaction proceeds via a classical SN2 mechanism. The chlorine atom is an effective leaving group, rendering the adjacent methylene carbon electrophilic. Nucleophiles, such as primary or secondary amines, attack this carbon, displacing the chloride and forming a new carbon-nitrogen bond. The hydrochloride salt form necessitates the use of a base to first liberate the free base of the pyrazole reagent and to neutralize the hydrochloric acid generated during the reaction.

cluster_start Starting Materials cluster_process Reaction Process cluster_end Products reagent 1-(chloromethyl)-1H-pyrazole (Hydrochloride Salt) step1 Deprotonation & Nucleophilic Attack (SN2) reagent->step1 nucleophile Nucleophile (R-NH₂) nucleophile->step1 base Base (e.g., DIEA) base->step1 product N-Alkylated Product (R-NH-CH₂-Pyrazole) step1->product Forms C-N bond salt Base·HCl Salt step1->salt Neutralization

N-Alkylation Experimental Workflow.
Protocol: General Procedure for N-Alkylation of Amines

This protocol provides a robust starting point for the N-alkylation of a generic primary or secondary amine. Optimization of solvent, base, and temperature may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Substrate amine (1.0 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate amine (1.0 eq) and anhydrous DMF (to make a 0.1-0.2 M solution).

  • Base Addition: Add the base (e.g., DIEA, 3.0 eq) to the solution and stir for 5 minutes at room temperature. Causality: A non-nucleophilic organic base like DIEA is used to avoid competing with the substrate amine. An inorganic base like K₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF or MeCN. At least two equivalents of base are required to neutralize the hydrochloride salt and the HCl produced in situ.

  • Reagent Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by pouring the mixture into a separatory funnel containing water or saturated NaHCO₃ solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine. Causality: The water/bicarbonate wash removes the DMF solvent and any remaining acid/base. The brine wash removes residual water from the organic layer.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated pyrazole product.

Application: Synthesis of Pyrazole-Containing Ligands

The pyrazole motif is a superb coordinator for a variety of metal ions. By reacting this compound with multifunctional amines or other nucleophiles, complex polydentate ligands can be synthesized for applications in catalysis and biomimetic chemistry.[11]

Protocol: Synthesis of a Tripodal Tris(pyrazolylmethyl)amine Ligand

This protocol describes the synthesis of a C₃-symmetric tripodal ligand, a common scaffold in coordination chemistry.

reagent 1-(chloromethyl)-1H-pyrazole HCl (3.3 eq) mix Combine in Acetonitrile, Reflux (8-16h) reagent->mix amine Ammonia (aq.) (Large Excess) amine->mix base K₂CO₃ (Excess) base->mix workup Aqueous Work-up & Purification mix->workup product Tris(pyrazolylmethyl)amine (Product) workup->product

Workflow for Tripodal Ligand Synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend potassium carbonate (K₂CO₃, 5.0 eq) in acetonitrile.

  • Reagent Addition: Add aqueous ammonia (28-30%, large excess) followed by this compound (1.0 eq). Causality: A large excess of both ammonia and a robust inorganic base is used to drive the multiple alkylation steps to completion and neutralize all generated HCl.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 12-24 hours. Monitor the reaction by LC-MS for the formation of the desired tris-alkylated product.

  • Work-up and Purification:

    • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Re-dissolve the residue in dichloromethane (DCM) and wash with water.

    • Dry the organic layer with Na₂SO₄, filter, and concentrate to yield the crude product.

    • The product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes).

Table 2: Representative Data for N-Alkylation Reactions

Substrate Base Solvent Temp (°C) Time (h) Typical Yield (%)
Aniline DIEA DMF 25 6 85-95%
Benzylamine K₂CO₃ MeCN 60 4 90-98%
Morpholine K₂CO₃ DMF 25 3 >95%
Phenol Cs₂CO₃ MeCN 80 12 70-85%

(Note: Data is illustrative and based on established principles of N-alkylation reactivity. Actual results will vary based on substrate and specific conditions.)

Advanced Applications: Gateway to Cross-Coupling

While this compound is primarily an alkylating agent, its true power as a building block is realized in multi-step syntheses. Once the pyrazole moiety is installed, the pyrazole ring itself can be a substrate for further functionalization through transition-metal-catalyzed cross-coupling reactions.

Conceptual Workflow:

  • Installation: Use the protocols above to attach the pyrazole-methyl group to a molecule of interest.

  • Halogenation: Selectively halogenate the C4 position of the pyrazole ring (e.g., using N-Bromosuccinimide, NBS).

  • Cross-Coupling: The resulting 4-halopyrazole derivative is now a suitable substrate for a variety of cross-coupling reactions, such as Suzuki-Miyaura (to form C-C bonds) or Buchwald-Hartwig (to form C-N bonds), enabling the construction of highly complex and functionalized molecules.[12][13][14]

start 1-(chloromethyl)-1H-pyrazole HCl step1 N-Alkylation (Protocol 2.2) start->step1 intermediate1 R-N-CH₂-Pyrazole step1->intermediate1 step2 C4-Halogenation (e.g., NBS) intermediate1->step2 intermediate2 4-Bromo-Pyrazole Derivative step2->intermediate2 step3 Suzuki or Buchwald Coupling intermediate2->step3 final Complex Functional Material / API step3->final

Logical Pathway to Cross-Coupled Products.

Conclusion

This compound is a high-value, versatile, and reactive building block for the synthesis of advanced functional materials. Its primary utility in straightforward and efficient N-alkylation reactions provides a reliable method for incorporating the pyrazole scaffold. The protocols and conceptual frameworks presented here demonstrate its broad applicability, from the synthesis of simple substituted heterocycles to complex polydentate ligands and as a crucial intermediate for advanced cross-coupling strategies. Adherence to the outlined safety procedures is paramount for its successful and safe implementation in the laboratory.

References

Application Notes and Protocols: N-Alkylation of Primary Amines Using 1-(Chloromethyl)-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the N-alkylation of primary amines utilizing 1-(chloromethyl)-1H-pyrazole hydrochloride. This protocol is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. The guide details the reaction mechanism, a step-by-step experimental protocol, safety precautions, and data analysis. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic methodology.

Introduction: The Utility of the Pyrazolyl-methyl Moiety

Pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties.[1][2] The introduction of a pyrazolyl-methyl group onto a molecule, particularly at a nitrogen atom, can significantly modulate its pharmacological profile. This compound serves as a reactive and efficient electrophile for this purpose, enabling the facile synthesis of a variety of N-substituted pyrazole derivatives.[1]

The chloromethyl group at the 1-position of the pyrazole ring is the key to its reactivity, acting as a potent alkylating agent in nucleophilic substitution reactions.[1] The hydrochloride salt form enhances the stability of the reagent for storage and handling. This application note will focus on a general, yet robust, protocol for the N-alkylation of primary amines, a common transformation in the synthesis of biologically active molecules.

Safety and Handling

2.1 Hazard Identification:

This compound is classified as a hazardous substance. It is crucial to handle this reagent with appropriate safety precautions. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[3]

  • Serious Eye Damage: Causes serious eye damage.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

  • Harmful if Swallowed. [5]

2.2 Personal Protective Equipment (PPE):

Always work in a well-ventilated chemical fume hood.[3][6] The following PPE is mandatory:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

2.3 Storage and Handling:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5][7] Recommended storage temperature is 2-8°C.[4]

  • Avoid inhalation of dust or vapors.[7]

  • Wash hands thoroughly after handling.[3][6]

2.4 Spill and Waste Disposal:

In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] Dispose of all chemical waste according to local, state, and federal regulations.

Reaction Mechanism and Principles

The core of this protocol is a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. The chloride ion serves as the leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid that is liberated during the reaction, driving the equilibrium towards the product.

Diagram 1: Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 1-(chloromethyl)-1H-pyrazole HCl - Primary Amine - Base (e.g., DIPEA) - Solvent (e.g., DMF) setup Assemble Reaction Vessel (Round-bottom flask, stir bar) reagents->setup Add to flask dissolve Dissolve Amine and Base in Solvent setup->dissolve add_reagent Add 1-(chloromethyl)-1H-pyrazole HCl (portion-wise or as a solution) dissolve->add_reagent stir Stir at Controlled Temperature (e.g., 0°C to RT) add_reagent->stir monitor Monitor Reaction Progress (TLC, LC-MS) stir->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A generalized workflow for the N-alkylation of primary amines.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a primary amine with this compound. The specific quantities and reaction conditions may need to be optimized for different amine substrates.

4.1 Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Purpose
This compound73901-67-4155.01Alkylating Agent
Primary Amine (Substrate)VariesVariesNucleophile
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Non-nucleophilic base
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Saturated Sodium Chloride Solution (Brine)N/AN/AAqueous Wash
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04Drying Agent
Silica Gel (for chromatography)7631-86-960.08Stationary Phase

4.2 Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DMF (approximately 0.2 M concentration relative to the limiting reagent). Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. Rationale: This helps to control the initial exotherm of the reaction and minimize potential side reactions.

  • Addition of Alkylating Agent: Slowly add this compound (1.1 eq) to the stirred solution. The addition can be done portion-wise as a solid or as a solution in a small amount of anhydrous DMF. Rationale: Slow addition prevents a rapid temperature increase and allows for better control of the reaction.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic layers and wash with brine to remove residual DMF and water-soluble impurities. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated pyrazole product.

Data Analysis and Characterization

The identity and purity of the synthesized N-(pyrazol-1-ylmethyl)amine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. Key signals to look for in ¹H NMR include the singlet corresponding to the methylene protons (-CH₂-) connecting the pyrazole ring and the amine nitrogen, typically appearing around 4.5-5.5 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive reagents (hydrolysis of the chloromethyl pyrazole).- Insufficient base.- Sterically hindered amine.- Use fresh, anhydrous reagents and solvent.- Ensure the correct stoichiometry of the base.- Increase reaction temperature and/or time. Consider using a stronger, non-nucleophilic base.
Formation of Side Products - Di-alkylation of the amine.- Reaction with solvent (if not inert).- Use a slight excess of the amine relative to the alkylating agent.- Ensure the use of an appropriate, anhydrous solvent.
Difficult Purification - Co-elution of product and starting material or impurities.- Optimize the eluent system for column chromatography.- Consider an alternative purification method such as preparative HPLC or crystallization.

Conclusion

This application note provides a detailed and reliable protocol for the N-alkylation of primary amines using this compound. By understanding the underlying chemical principles and adhering to the outlined safety and experimental procedures, researchers can effectively synthesize a wide range of pyrazole-containing compounds for applications in drug discovery and development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(Chloromethyl)-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-(chloromethyl)-1H-pyrazole hydrochloride, a critical building block in modern pharmaceutical development. The protocols and notes contained herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles. This guide emphasizes safety, scalability, and reproducibility, providing a self-validating framework for the production of this key intermediate.

Introduction: The Strategic Importance of this compound

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry. Its pyrazole core is a prevalent motif in numerous therapeutic agents, recognized for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The reactive chloromethyl group serves as a key functional handle, enabling the facile introduction of the pyrazole scaffold into more complex molecular architectures through nucleophilic substitution reactions. This makes it an invaluable precursor for the synthesis of diverse compound libraries in drug discovery programs.[1][3]

This guide will detail a robust and scalable synthetic route to this compound, addressing the practical considerations of large-scale production, including reaction optimization, purification strategies, and rigorous safety protocols.

Reaction Scheme and Mechanism

The synthesis of this compound is typically achieved through the chloromethylation of a suitable pyrazole precursor. One common and effective method involves the reaction of 1H-pyrazole with formaldehyde and hydrogen chloride, or by using a chlorinating agent such as thionyl chloride on a hydroxymethylpyrazole precursor.

A prevalent synthetic strategy involves the reaction of 1H-pyrazole with paraformaldehyde and hydrogen chloride. The reaction proceeds via an electrophilic substitution mechanism on the pyrazole ring.

DOT Diagram: Reaction Scheme

G Pyridine 1H-Pyrazole Reagents + Paraformaldehyde, HCl Product This compound Reagents->Product

Caption: General reaction scheme for the synthesis of this compound.

Large-Scale Synthesis Protocol

This protocol is designed for a multi-liter scale synthesis and emphasizes operational safety and efficiency.

Equipment and Materials
  • Reactor: 50 L glass-lined reactor with overhead stirring, temperature control (heating/cooling mantle), reflux condenser, and a nitrogen inlet/outlet.

  • Addition Funnel: 2 L pressure-equalizing dropping funnel.

  • Filtration: Nutsche filter or a large-scale filtration apparatus.

  • Drying: Vacuum oven.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat are mandatory.[4][5][6][7] Work should be conducted in a well-ventilated area or a fume hood.[4][6]

Reagents
ReagentCAS NumberMolecular WeightQuantityMoles
1H-Pyrazole288-13-168.08 g/mol 1.0 kg14.69
Paraformaldehyde30525-89-430.03 g/mol (as CH₂O)0.5 kg16.65
Hydrochloric Acid (conc.)7647-01-036.46 g/mol 5.0 L-
Dichloromethane (DCM)75-09-284.93 g/mol 20.0 L-
Diethyl Ether60-29-774.12 g/mol 10.0 L-
Step-by-Step Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 1H-pyrazole (1.0 kg) and dichloromethane (10.0 L). Stir the mixture until the pyrazole is fully dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using a cooling mantle.

  • Addition of Paraformaldehyde: Slowly add paraformaldehyde (0.5 kg) to the cooled solution while maintaining the temperature below 10 °C.

  • HCl Addition: Slowly add concentrated hydrochloric acid (5.0 L) via the dropping funnel over a period of 2-3 hours. A slight exotherm may be observed; maintain the internal temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is neutral (pH ~7). Caution: Vigorous gas evolution (CO₂) will occur.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 5.0 L).

    • Combine the organic layers and wash with brine (5.0 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether, to yield the final product as a white to off-white solid.[8]

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

DOT Diagram: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 1H-Pyrazole and DCM B Cool to 0-5 °C A->B C Add Paraformaldehyde B->C D Add conc. HCl C->D E Warm to RT and Stir for 12-16h D->E F Monitor by TLC/HPLC E->F G Quench with NaHCO3 F->G H Separate Layers G->H I Extract Aqueous Layer H->I J Combine & Dry Organic Layers I->J K Concentrate J->K L Recrystallize K->L M Dry Final Product L->M

Caption: Step-by-step workflow for the large-scale synthesis of this compound.

Safety and Handling

This compound and its precursors are hazardous chemicals and must be handled with appropriate safety precautions.

  • Hazard Identification: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[4] It may be harmful if swallowed or inhaled.[5][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5][6][7]

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[4][6]

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and place it in a suitable disposal container.[4] Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][8]

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a battery of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the pyrazole ring protons and the chloromethyl protons.
¹³C NMR Resonances for the pyrazole ring carbons and the chloromethyl carbon.
Mass Spectrometry Molecular ion peak corresponding to the mass of the free base or the protonated molecule.
Melting Point A sharp melting point range consistent with a pure compound.
HPLC A single major peak indicating high purity (e.g., >98%).

Applications in Drug Development

The pyrazole moiety is a key pharmacophore in a number of approved drugs and clinical candidates. This compound serves as a crucial starting material for the synthesis of compounds targeting a variety of diseases.

  • Anti-inflammatory Agents: Pyrazole derivatives have been shown to exhibit anti-inflammatory effects.[2]

  • Anticancer Therapeutics: The pyrazole scaffold is present in several kinase inhibitors and other anticancer agents.[2]

  • Antimicrobial Compounds: Certain pyrazole-containing molecules have demonstrated antibacterial and antifungal activity.[1]

  • Agrochemicals: Pyrazole derivatives also find applications as insecticides and herbicides in the agricultural sector.[2]

The availability of a reliable, large-scale synthesis of this compound is therefore a critical enabler for innovation in these fields.

References

Application Notes and Protocols for Protecting Group Chemistry Featuring 1-(Chloromethyl)-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Protecting Groups in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Protecting groups serve as temporary shields, preventing a specific functional group from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed with high efficiency under specific and mild conditions.[1]

This guide delves into the application of 1-(chloromethyl)-1H-pyrazole hydrochloride as a versatile reagent for the protection of hydroxyl and carboxyl functional groups. The resulting 1-(pyrazol-1-ylmethyl) (PzM) ethers and esters offer a unique set of properties derived from the inherent electronic nature and stability of the pyrazole ring system. Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal and agricultural chemistry due to their diverse biological activities.[2] This background suggests that pyrazole-based protecting groups may offer unique stability profiles and deprotection pathways.

The 1-(Pyrazol-1-ylmethyl) (PzM) Protecting Group: A Structural Overview

The 1-(pyrazol-1-ylmethyl) (PzM) group is introduced to a substrate via a nucleophilic substitution reaction with this compound. The hydrochloride salt form enhances the stability and handling of this reactive alkylating agent.

Figure 1: Structure of the Reagent and the Protecting Group.

Mechanism of Protection: A Nucleophilic Substitution Pathway

The introduction of the PzM protecting group onto an alcohol, phenol, or carboxylic acid is predicated on a nucleophilic substitution reaction. The heteroatoms of these functional groups act as nucleophiles, displacing the chloride from 1-(chloromethyl)-1H-pyrazole. The reaction is typically facilitated by a non-nucleophilic base to neutralize the generated HCl and, in the case of alcohols and phenols, to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

G cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol/Phenol) PzM_OR R-O-PzM (Protected Alcohol/Phenol) ROH->PzM_OR Base PzMCl 1-(Chloromethyl)-1H-pyrazole PzMCl->PzM_OR HCl HCl

Figure 2: General workflow for the protection of alcohols and phenols.

Application Notes and Experimental Protocols

The following protocols are representative methods for the protection of various functional groups using this compound and their subsequent deprotection. These protocols are based on established principles of organic synthesis and may require optimization for specific substrates.

Protection of Primary Alcohols

The protection of primary alcohols as PzM ethers can be achieved under conditions analogous to a standard Williamson ether synthesis.

Protocol 1: Protection of Benzyl Alcohol

  • Reagents and Materials:

    • Benzyl alcohol (1.0 eq)

    • This compound (1.2 eq)

    • Sodium hydride (1.5 eq, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzyl alcohol in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add this compound portionwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 1-((benzyloxy)methyl)-1H-pyrazole.

Protection of Phenols

Phenols, being more acidic than alcohols, can be protected under milder basic conditions.

Protocol 2: Protection of Phenol

  • Reagents and Materials:

    • Phenol (1.0 eq)

    • This compound (1.1 eq)

    • Potassium carbonate (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of phenol in anhydrous acetonitrile, add potassium carbonate.

    • Add this compound to the suspension.

    • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-12 hours, monitoring by TLC.

    • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield 1-(phenoxymethyl)-1H-pyrazole.

Protection of Carboxylic Acids

Carboxylic acids can be converted to their corresponding PzM esters. The reaction proceeds via the carboxylate salt.

Protocol 3: Protection of Benzoic Acid

  • Reagents and Materials:

    • Benzoic acid (1.0 eq)

    • This compound (1.2 eq)

    • Cesium carbonate (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Water

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of benzoic acid in anhydrous DMF, add cesium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Pour the reaction mixture into water and extract with diethyl ether (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain 1H-pyrazol-1-ylmethyl benzoate.

Deprotection of PzM Ethers and Esters

The cleavage of the PzM group can be approached through methods known for other similar ether and ester protecting groups.

Protocol 4: Oxidative Deprotection of PzM Ethers

The cleavage of certain benzyl-type ethers can be achieved using oxidative conditions. Ceric ammonium nitrate (CAN) is a common reagent for such transformations.[3]

  • Reagents and Materials:

    • PzM-protected alcohol/phenol (1.0 eq)

    • Ceric ammonium nitrate (CAN) (2.5 eq)

    • Acetonitrile/Water (e.g., 10:1 v/v)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the PzM-protected compound in a mixture of acetonitrile and water.

    • Cool the solution to 0 °C and add ceric ammonium nitrate in one portion.

    • Stir the reaction at 0 °C to room temperature, monitoring the disappearance of the starting material by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the deprotected alcohol or phenol.

Protocol 5: Hydrolytic Deprotection of PzM Esters

PzM esters can be cleaved under standard basic hydrolysis (saponification) conditions.

  • Reagents and Materials:

    • PzM-protected carboxylic acid (1.0 eq)

    • Lithium hydroxide (or sodium hydroxide) (2.0 eq)

    • Tetrahydrofuran/Water (e.g., 3:1 v/v)

    • 1 M Hydrochloric acid

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the PzM ester in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

    • Once the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the deprotected carboxylic acid.

Stability Profile of the PzM Protecting Group

The stability of the PzM group is a critical factor in its utility. The following table provides a hypothesized stability profile based on the chemical nature of the PzM ether and ester linkages and the pyrazole ring.

Reagent/ConditionStability of PzM-ORStability of PzM-O(CO)RRationale
Strong Acids (e.g., HCl, H₂SO₄) LabileLabileAcetal-like character may lead to cleavage.
Aqueous Base (e.g., NaOH, LiOH) StableLabileEthers are generally stable to base; esters are readily saponified.
Grignard Reagents (e.g., MeMgBr) StableLabileEthers are inert to Grignards; esters will react.
Reducing Agents (e.g., LiAlH₄, NaBH₄) StableLabileEthers are stable; esters will be reduced to the corresponding alcohol.
Catalytic Hydrogenation (e.g., H₂, Pd/C) Likely StableLikely StableThe pyrazole ring is aromatic and generally resistant to hydrogenation under standard conditions.
Oxidizing Agents (e.g., PCC, KMnO₄) StableStableThe protecting group itself is generally resistant to oxidation. Oxidative cleavage with reagents like CAN is a specific deprotection method.

Visualization of a Typical Protection/Deprotection Workflow

G Start Alcohol (R-OH) Protection Protection (1-(Chloromethyl)-1H-pyrazole HCl, Base) Start->Protection Protected PzM-Protected Alcohol (R-O-PzM) Protection->Protected Reaction Desired Chemical Transformation Protected->Reaction Deprotection Deprotection (e.g., CAN, MeCN/H₂O) Reaction->Deprotection End Deprotected Alcohol (R-OH) Deprotection->End

Figure 3: A typical workflow illustrating the use of the PzM protecting group.

Conclusion

The use of this compound to introduce the novel 1-(pyrazol-1-ylmethyl) (PzM) protecting group presents a promising strategy for the protection of alcohols, phenols, and carboxylic acids. The protocols outlined in this application note, while based on established chemical principles, provide a solid foundation for researchers to explore the utility of this protecting group in their synthetic endeavors. The potential for unique stability and selective deprotection warrants further investigation and application in complex molecule synthesis.

References

The Strategic Synthesis of Pyrazolium-Based Ionic Liquids Leveraging 1-(Chloromethyl)-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Horizon of Ionic Liquids with Pyrazole Functionality

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as highly versatile compounds in diverse scientific fields, including drug development and green chemistry.[1][2] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to traditional volatile organic solvents.[1] While imidazolium-based ILs have been extensively studied, pyrazolium-based ILs offer a distinct set of properties owing to the unique electronic and steric characteristics of the pyrazole ring.[3] This application note provides a detailed protocol and scientific rationale for the synthesis of novel pyrazolium-based ionic liquids using 1-(chloromethyl)-1H-pyrazole hydrochloride as a key building block. This precursor offers a reactive chloromethyl group, enabling the facile introduction of the pyrazole moiety into various cationic structures through quaternization reactions.

The strategic incorporation of the pyrazole ring is of significant interest due to the diverse biological activities associated with pyrazole derivatives, including antimicrobial and anticancer properties.[4][5][6] This guide is intended for researchers and scientists in drug development and materials science, providing in-depth, field-proven insights into the synthesis, characterization, and potential applications of this emerging class of ionic liquids.

Core Principles and Mechanistic Insights

The fundamental reaction for the synthesis of pyrazolium-based ionic liquids from this compound is a quaternization reaction. This is a type of SN2 reaction where a nucleophile, typically a tertiary amine or another N-heterocycle, attacks the electrophilic carbon of the chloromethyl group. The hydrochloride salt of the starting material implies that the pyrazole nitrogen is protonated, which may necessitate the use of a base to liberate the free pyrazole for subsequent reactions.

The general mechanism can be outlined as follows:

  • Neutralization (if required): The this compound is treated with a suitable base to deprotonate the pyrazole ring, yielding the free base form of 1-(chloromethyl)-1H-pyrazole.

  • Nucleophilic Attack: A tertiary amine or an N-heterocycle (e.g., pyridine, N-methylimidazole) acts as a nucleophile, attacking the methylene carbon of the 1-(chloromethyl)-1H-pyrazole.

  • Displacement: The chloride ion is displaced as a leaving group.

  • Formation of the Quaternary Ammonium Salt: The final product is a quaternary ammonium salt, where the pyrazolylmethyl group is covalently attached to the nitrogen of the amine or N-heterocycle, forming the cation of the ionic liquid. The chloride ion from the starting material or another anion introduced through metathesis becomes the counter-anion.

The choice of the nucleophile is critical as it dictates the final structure and, consequently, the physicochemical properties of the resulting ionic liquid. By varying the tertiary amine or N-heterocycle, a diverse library of pyrazolium-based ILs with tailored properties can be synthesized.

Detailed Application Protocols

This section provides a step-by-step methodology for the synthesis of a representative pyrazolium-based ionic liquid, 1-(1H-pyrazol-1-ylmethyl)pyridinium chloride. This protocol is adapted from established methods for the synthesis of related N-substituted pyrazole compounds.[7]

Protocol 1: Synthesis of 1-(1H-Pyrazol-1-ylmethyl)pyridinium Chloride

Materials and Reagents:

  • This compound

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

  • Potassium carbonate (anhydrous)

  • Ethyl acetate (anhydrous)

  • Dichloromethane (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a suspension of potassium carbonate (3 mmol) in anhydrous acetonitrile (20 mL).

  • Addition of Pyridine: To the stirred suspension, add anhydrous pyridine (3 mmol).

  • Initial Reflux: Heat the reaction mixture to 45°C and reflux for 1 hour. This step ensures the activation of pyridine.

  • Addition of the Pyrazole Precursor: After 1 hour, cool the mixture to room temperature. Add this compound (0.76 mmol) to the reaction mixture. Note: The use of excess base (potassium carbonate) will neutralize the hydrochloride and facilitate the reaction.

  • Main Reaction: Heat the reaction mixture to 70°C and reflux overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (50 mL) and wash with deionized water (3 x 20 mL) in a separatory funnel to remove any remaining inorganic salts.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and evaporate the solvent from the filtrate to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, 1-(1H-pyrazol-1-ylmethyl)pyridinium chloride, as a crystalline solid.[7]

Characterization of the Synthesized Ionic Liquid

The successful synthesis of the target ionic liquid should be confirmed through various analytical techniques.

Technique Expected Observations
¹H NMR Appearance of characteristic peaks for the pyrazole and pyridinium rings. The chemical shifts of the protons on the methylene bridge and the aromatic rings will be indicative of the new chemical environment.
¹³C NMR Presence of signals corresponding to all carbon atoms in the pyrazolylmethylpyridinium cation.
FT-IR Characteristic absorption bands for C-H, C=N, and C=C stretching vibrations of the pyrazole and pyridinium rings.
Mass Spectrometry The mass spectrum should show a peak corresponding to the mass of the 1-(1H-pyrazol-1-ylmethyl)pyridinium cation.

Physicochemical Properties and Their Significance

The properties of the synthesized ionic liquid are crucial for its potential applications. These properties are largely determined by the structure of the cation and the nature of the anion.

Property Significance and Influencing Factors
Melting Point A low melting point is a defining characteristic of an ionic liquid. It is influenced by the symmetry of the cation and the strength of the intermolecular forces. Less symmetric cations generally lead to lower melting points.[2]
Thermal Stability High thermal stability is advantageous for applications requiring elevated temperatures. It is primarily influenced by the nature of the anion, with more hydrophilic anions sometimes leading to lower thermal decomposition temperatures.[2]
Viscosity Viscosity affects mass transfer and is an important parameter for solvent applications. It is influenced by the size and shape of the ions and the presence of hydrogen bonding.[3]
Density The density of ionic liquids is generally higher than that of water. It is influenced by the molecular weight and packing efficiency of the ions.[2]
Solubility The solubility in different solvents (polar and non-polar) determines the potential applications. The hydrophilicity/hydrophobicity of the cation and anion are the primary determinants.

Potential Applications in Research and Development

The synthesized pyrazolium-based ionic liquids have potential applications in several areas:

  • Antimicrobial Agents: Given the known antimicrobial activity of many pyrazole and pyridinium derivatives, these novel ionic liquids could be investigated as new antimicrobial agents against a range of pathogens.[1][4][5][8]

  • Catalysis: The unique electronic environment of the pyrazolium ring could make these ionic liquids effective catalysts or catalyst supports in various organic reactions.[9]

  • Drug Delivery: The tunable properties of these ionic liquids could be exploited for the development of novel drug delivery systems.

  • Materials Science: These compounds can be used as precursors for the synthesis of functionalized materials, such as polymers and coordination complexes.[10][11]

Workflow and Logic Diagrams

Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis start1 1-(Chloromethyl)-1H-pyrazole hydrochloride step3 Add 1-(Chloromethyl)-1H-pyrazole hydrochloride start1->step3 start2 Pyridine step1 Mix K2CO3 and Pyridine in Acetonitrile start2->step1 start3 Potassium Carbonate start3->step1 start4 Anhydrous Acetonitrile start4->step1 step2 Reflux at 45°C for 1h step1->step2 step2->step3 step4 Reflux at 70°C overnight step3->step4 step5 Solvent Evaporation step4->step5 step6 Extraction with Ethyl Acetate and Water step5->step6 step7 Drying and Filtration step6->step7 step8 Recrystallization step7->step8 product 1-(1H-Pyrazol-1-ylmethyl)pyridinium Chloride step8->product analysis Characterization (NMR, FT-IR, MS) product->analysis

Caption: Workflow for the synthesis of 1-(1H-pyrazol-1-ylmethyl)pyridinium chloride.

Mechanistic Pathway

reagent1 1-(Chloromethyl)-1H-pyrazole Hydrochloride intermediate Free Base: 1-(Chloromethyl)-1H-pyrazole reagent1->intermediate Neutralization reagent2 Pyridine (Nucleophile) transition SN2 Transition State reagent2->transition Nucleophilic Attack base K2CO3 (Base) base->intermediate intermediate->transition product 1-(1H-Pyrazol-1-ylmethyl)pyridinium Chloride (Ionic Liquid) transition->product Chloride Displacement byproduct KCl + KHCO3 transition->byproduct

References

Catalytic Applications of Metal Complexes with 1-(Chloromethyl)-1H-pyrazole Hydrochloride Derived Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and catalytic applications of metal complexes featuring ligands derived from 1-(chloromethyl)-1H-pyrazole hydrochloride. This versatile precursor offers a straightforward entry point to a diverse range of N-functionalized pyrazole ligands, which in turn can be used to construct highly effective metal catalysts for a variety of organic transformations critical to research and pharmaceutical development.

Introduction: The Versatility of N-Functionalized Pyrazole Ligands

Pyrazole-based ligands have become indispensable in coordination chemistry and homogeneous catalysis. Their unique electronic properties, steric tuneability, and strong coordination to a wide array of transition metals make them ideal candidates for designing efficient catalysts. The introduction of functional groups at the N1 position of the pyrazole ring, facilitated by the reactive chloromethyl group of this compound, allows for the synthesis of ligands with tailored properties for specific catalytic applications.

The general synthetic strategy involves the nucleophilic substitution of the chloride in this compound, leading to the formation of a C-N, C-O, C-S, or C-P bond and tethering a functional moiety to the pyrazole core. This moiety can then participate in metal coordination, influencing the steric and electronic environment of the catalytic center.

Ligand Synthesis from this compound

The primary route to ligands derived from this compound is through nucleophilic substitution. The chloromethyl group is highly susceptible to attack by a variety of nucleophiles, providing a modular approach to ligand design.

A general synthetic scheme is as follows:

Ligand_Synthesis 1-(chloromethyl)-1H-pyrazole HCl 1-(chloromethyl)-1H-pyrazole HCl Product N-Functionalized Pyrazole Ligand 1-(chloromethyl)-1H-pyrazole HCl->Product Reaction Nucleophile Nucleophile (e.g., R₂NH, ArOH, RSH, R₂PH) Nucleophile->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent Solvent (e.g., CH₃CN, DMF) Solvent->Product

Figure 1: General workflow for the synthesis of N-functionalized pyrazole ligands.

Protocol 2.1: Synthesis of an N-Arylmethyl-Substituted Pyrazole Ligand

This protocol describes a general procedure for the synthesis of a ligand by reacting this compound with a primary or secondary amine.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, dibenzylamine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the amine (1.0 mmol) and base (2.2 mmol) in the chosen solvent (20 mL), add this compound (1.1 mmol).

  • Stir the reaction mixture at 60-80 °C for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-functionalized pyrazole ligand.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Metal Complex Formation

The synthesized N-functionalized pyrazole ligands can be readily complexed with a variety of transition metal precursors to form catalytically active species. The choice of metal depends on the target catalytic reaction.

Protocol 3.1: Synthesis of a Palladium(II) Complex

This protocol outlines the synthesis of a palladium(II) complex, a common precursor for cross-coupling catalysis.

Materials:

  • N-functionalized pyrazole ligand

  • Palladium(II) chloride (PdCl₂) or Bis(acetonitrile)palladium(II) chloride ([PdCl₂(CH₃CN)₂])

  • Acetonitrile or Dichloromethane (DCM), anhydrous

  • Standard inert atmosphere glassware (Schlenk line)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-functionalized pyrazole ligand (2.0 mmol) in the chosen solvent (15 mL).

  • In a separate flask, dissolve the palladium precursor (1.0 mmol) in the same solvent (10 mL).

  • Slowly add the ligand solution to the palladium solution with stirring.

  • Stir the reaction mixture at room temperature for 4-24 hours. The formation of a precipitate may be observed.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under vacuum to induce crystallization or precipitation.

  • Characterize the resulting palladium complex by techniques such as elemental analysis, FT-IR, and, if suitable crystals are obtained, X-ray crystallography.

Catalytic Applications and Protocols

Metal complexes derived from this compound have shown significant promise in various catalytic transformations. Below are detailed application notes and protocols for two key areas: palladium-catalyzed cross-coupling and copper-catalyzed oxidation reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing N-functionalized pyrazole ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in modern organic synthesis.[1] The ligand's structure can influence the catalyst's activity and stability.

Suzuki_Miyaura ArylHalide Aryl Halide (Ar-X) Product Biaryl Product (Ar-Ar') ArylHalide->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Product Catalyst Pd-Pyrazole Complex Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane/H₂O) Solvent->Product

Figure 2: Key components of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium-pyrazole complex (0.01-1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (10:1 v/v, 5 mL)

  • Reaction vial with a screw cap and septum

  • Magnetic stirrer and heating block

Procedure:

  • To the reaction vial, add the aryl bromide, arylboronic acid, palladium-pyrazole complex, and potassium carbonate.

  • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the vial and place it in a preheated heating block at 100 °C.

  • Stir the reaction for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the biaryl product.

Quantitative Data Summary:

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
14-BromoanisolePhenylboronic acid0.1K₂CO₃Toluene/H₂O4>95
21-Bromo-4-nitrobenzene4-Tolylboronic acid0.5Cs₂CO₃Dioxane/H₂O692
32-Bromopyridine3-Methoxyphenylboronic acid1.0K₃PO₄Toluene/H₂O1285

Note: The data presented in this table is illustrative and based on typical results reported for similar catalytic systems. Actual yields may vary depending on the specific ligand, substrates, and reaction conditions.

Copper-Catalyzed Oxidation Reactions

Copper complexes with N-functionalized pyrazole ligands have demonstrated significant activity in oxidation reactions, such as the oxidation of catechols to quinones, which is a biologically relevant transformation.[2][3][4][5] These complexes can act as mimics of catechol oxidase enzymes.

Catechol_Oxidation Catechol Catechol Quinone o-Quinone Catechol->Quinone Oxidation Oxygen O₂ (from air) Oxygen->Quinone Catalyst Cu-Pyrazole Complex Catalyst->Quinone Solvent Solvent (e.g., Methanol, Acetonitrile) Solvent->Quinone

Figure 3: Schematic of copper-catalyzed catechol oxidation.

Materials:

  • 3,5-Di-tert-butylcatechol (DTBC)

  • Copper(II) salt (e.g., Cu(OAc)₂, CuSO₄)

  • N-functionalized pyrazole ligand

  • Methanol or Acetonitrile

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the copper-pyrazole complex in situ by dissolving the copper(II) salt (0.01 mmol) and the ligand (0.01-0.02 mmol) in the chosen solvent (10 mL).

  • In a quartz cuvette, place a solution of DTBC (0.1 M) in the same solvent.

  • Initiate the reaction by adding a small aliquot of the catalyst solution to the cuvette.

  • Immediately begin monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of the corresponding o-quinone can be followed by the increase in absorbance at its λ_max (around 400 nm).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

Quantitative Data Summary:

EntryCopper SaltLigand:Metal RatioSolventInitial Rate (μmol L⁻¹ min⁻¹)
1Cu(OAc)₂1:1Methanol41.67[3]
2CuSO₄2:1AcetonitrileVaries with ligand structure
3CuCl₂1:1MethanolVaries with ligand structure

Note: The catalytic activity is highly dependent on the nature of the ligand, the copper salt, the ligand-to-metal ratio, and the solvent. The provided data is an example from the literature for a specific system.[3]

Mechanistic Considerations

The catalytic activity of these metal complexes is intimately linked to the electronic and steric properties of the N-functionalized pyrazole ligands.

  • In Suzuki-Miyaura Coupling: The pyrazole ligand stabilizes the palladium center, preventing its aggregation into inactive palladium black. The electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

  • In Oxidation Reactions: The N-functionalized pyrazole ligand modulates the redox potential of the copper center, facilitating the electron transfer process from the catechol substrate to molecular oxygen. The coordination geometry imposed by the ligand is also crucial for substrate binding and activation.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of N-functionalized pyrazole ligands. The metal complexes derived from these ligands exhibit significant catalytic activity in important organic transformations, including palladium-catalyzed cross-coupling and copper-catalyzed oxidation reactions. The modularity of the ligand synthesis allows for the fine-tuning of catalyst performance, making this a promising area for further research and application in both academic and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing Reaction Yields with 1-(Chloromethyl)-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scientists utilizing 1-(chloromethyl)-1H-pyrazole hydrochloride in their synthetic routes. As a versatile alkylating agent, this reagent is crucial for introducing the pyrazole moiety into a wide array of molecules in medicinal chemistry and materials science. However, achieving optimal reaction yields can be challenging. This guide offers expert insights and practical solutions to common issues encountered during its use.

I. Understanding the Reagent: Chemical Properties and Reactivity

This compound is a reactive building block valued for its ability to participate in nucleophilic substitution reactions via its chloromethyl group. The pyrazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms, which can influence the reactivity of the molecule. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, but also introduces considerations for reaction setup, particularly regarding the need for a base.

II. Troubleshooting Guide: Addressing Low Reaction Yields

Low or inconsistent yields are a common frustration in synthetic chemistry. This section provides a systematic approach to diagnosing and resolving issues when using this compound.

Issue 1: Poor or No Conversion to the Desired Product

Question: I am observing very low to no formation of my desired N-alkylated product when using this compound. What are the likely causes and how can I improve the yield?

Answer: This is a multifaceted issue that can often be traced back to several key experimental parameters. A methodical evaluation of your reaction setup is crucial.

Root Cause Analysis and Solutions:

  • Inadequate Basicity: The hydrochloride salt of the reagent means that at least one equivalent of base is required to neutralize the HCl and deprotonate the nucleophile. An insufficient amount of base will result in a low concentration of the active nucleophile, thereby hindering the reaction.

    • Solution: Use at least two equivalents of a suitable base: one for the neutralization of the hydrochloride and at least one to deprotonate the nucleophile. The choice of base is critical and depends on the pKa of the nucleophile.

  • Suboptimal Base Selection: The strength and properties of the base can significantly impact the reaction rate and yield.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often effective for nucleophiles with lower pKa values and can help to minimize side reactions. They are typically used in polar aprotic solvents like DMF or acetonitrile.

    • Strong Bases (e.g., NaH, KHMDS): For less reactive nucleophiles, a stronger base may be necessary to ensure complete deprotonation. These reactions are typically performed in anhydrous ethereal solvents like THF or dioxane.

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally good choices for SN2 reactions as they can dissolve the pyrazole salt and many organic nucleophiles, while not overly solvating the anionic nucleophile, thus preserving its reactivity.

    • Ethereal Solvents (e.g., THF, Dioxane): These are often used with strong, moisture-sensitive bases like sodium hydride. Ensure these solvents are rigorously dried before use.

  • Reaction Temperature: Nucleophilic substitution reactions are often temperature-dependent.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious, as excessive heat can lead to decomposition of the starting material or product and promote side reactions. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal condition.

  • Moisture Contamination: Water can react with strong bases and the reactive chloromethyl group, leading to hydrolysis and reduced yields.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents, especially when employing strong bases. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

III. Frequently Asked Questions (FAQs)

This section addresses specific, common questions that arise during the experimental process.

Q1: How does the hydrochloride salt of 1-(chloromethyl)-1H-pyrazole affect the reaction? Do I need to neutralize it first?

A1: The hydrochloride salt form means the pyrazole nitrogen is protonated. In a typical nucleophilic substitution reaction where this compound acts as the electrophile, the primary concern is the acidic proton that will be released. This proton will react with your base. Therefore, you must use at least one extra equivalent of base to neutralize this acid before your intended nucleophile can be deprotonated and participate in the reaction.

It is generally not necessary to perform a separate neutralization step before adding the nucleophile and base. The in situ neutralization is a common and efficient practice.

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: The formation of multiple products can be attributed to several factors:

  • Regioselectivity Issues with the Nucleophile: If your nucleophile has multiple nucleophilic sites, you may see alkylation at different positions.

  • Over-alkylation: The product of the initial alkylation may still be nucleophilic and can react with another molecule of this compound, leading to a dialkylated byproduct.

  • Decomposition: At elevated temperatures or in the presence of strong bases, the reagent or product may decompose.

  • Hydrolysis: If water is present, the chloromethyl group can hydrolyze to a hydroxymethyl group, forming 1-(hydroxymethyl)-1H-pyrazole.

To mitigate these side reactions:

  • Carefully control the stoichiometry of your reactants.

  • Consider adding the alkylating agent slowly to the reaction mixture to maintain a low concentration.

  • Optimize the reaction temperature and time to favor the formation of the desired product.

Q3: What is the best way to purify my product from unreacted starting material and salts?

A3: Purification strategies will depend on the properties of your product.

  • Aqueous Workup: A standard aqueous workup can be effective for removing inorganic salts. Washing the organic layer with water or brine is a common first step. If your product is basic, a wash with a dilute acid solution can remove basic impurities, and a wash with a dilute basic solution (like saturated sodium bicarbonate) can remove acidic impurities.

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating organic compounds. The choice of eluent will depend on the polarity of your product and any byproducts.

  • Crystallization: If your product is a solid, recrystallization can be an excellent method for purification.

  • Acid-Base Extraction: If your product has acidic or basic properties, you can use acid-base extraction to separate it from neutral impurities.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective techniques for monitoring reaction progress.

  • TLC: Allows for a quick and qualitative assessment of the consumption of starting materials and the formation of products.

  • LC-MS: Provides more detailed information, including the mass of the product and byproducts, which can be invaluable for identifying unexpected outcomes.

IV. Experimental Protocols and Data

Protocol 1: General Procedure for N-Alkylation using a Weak Base

This protocol is suitable for nucleophiles that are relatively acidic and do not require a strong base for deprotonation.

Materials:

  • This compound

  • Nucleophile (e.g., a phenol or an amine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and the solvent.

  • Add the base (2.2 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Base Solvent Typical Temperature (°C) General Observations
K₂CO₃DMF25 - 80Good for many nucleophiles, but may require heating.
Cs₂CO₃Acetonitrile25 - 60Generally more reactive than K₂CO₃, often allowing for lower reaction temperatures.

Table 1: Common conditions for N-alkylation with weak bases.

Protocol 2: General Procedure for N-Alkylation using a Strong Base

This protocol is intended for nucleophiles that require a strong base for efficient deprotonation.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol or a less acidic amine)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or 1,4-dioxane

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and the anhydrous solvent.

  • Carefully add sodium hydride (2.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes.

  • Add a solution of this compound (1.1 eq) in the anhydrous solvent dropwise.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

V. Visualizing the Workflow

General Experimental Workflow for N-Alkylation

experimental_workflow start Reaction Setup (Inert Atmosphere) reagents Add Nucleophile (1.0 eq) & Anhydrous Solvent start->reagents base_add Add Base (2.2 eq) Stir reagents->base_add alkylating_agent Add 1-(chloromethyl)-1H-pyrazole HCl (1.1 eq) base_add->alkylating_agent reaction Monitor Reaction (TLC/LC-MS) alkylating_agent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography/Crystallization) workup->purification product Isolated Product purification->product troubleshooting_logic start Low Yield? check_base Is Base Stoichiometry & Strength Sufficient? start->check_base Yes check_conditions Are Reaction Conditions Anhydrous? check_base->check_conditions Yes solution_base Increase Base Equivalents or Use a Stronger Base check_base->solution_base No check_temp Is Reaction Temperature Optimized? check_conditions->check_temp Yes solution_conditions Use Anhydrous Solvents/Reagents & Inert Atmosphere check_conditions->solution_conditions No check_side_reactions Are Side Reactions Occurring? check_temp->check_side_reactions Yes solution_temp Screen a Range of Temperatures check_temp->solution_temp No solution_side_reactions Adjust Stoichiometry, Temperature, or Addition Rate check_side_reactions->solution_side_reactions Yes

Technical Support Center: Navigating Reactions with 1-(Chloromethyl)-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(chloromethyl)-1H-pyrazole hydrochloride in their synthetic workflows. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use, with a focus on identifying and mitigating the formation of unwanted side products. Our goal is to equip you with the expertise to optimize your reaction outcomes, ensure the integrity of your results, and streamline your purification processes.

Introduction: The Utility and Challenges of a Versatile Reagent

This compound is a highly valuable and reactive electrophile, primarily employed for the N-alkylation of a wide array of nucleophiles. The chloromethyl group serves as a convenient handle for introducing the pyrazol-1-ylmethyl moiety, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds. However, the inherent reactivity of this reagent can also lead to the formation of several common side products, which can complicate reaction work-ups, reduce yields, and lead to time-consuming purification challenges. This guide will illuminate the pathways to these side products and provide actionable strategies for their prevention and removal.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and observations researchers have when working with this compound.

Q1: I see an unexpected, more polar spot on my TLC that stains with permanganate. What could it be?

A1: This is very likely the hydrolysis product, 1-(hydroxymethyl)-1H-pyrazole . This side product is formed when this compound reacts with trace amounts of water in your reaction solvent or on your glassware. The resulting alcohol is more polar than the starting material and the desired N-alkylated product, and will typically have a lower Rf value on a normal-phase silica TLC plate. It is often visualized with strong oxidizing stains like potassium permanganate.

Q2: My reaction with a primary amine nucleophile is giving me a significant amount of a higher molecular weight byproduct. What is the likely culprit?

A2: You are likely observing the formation of a bis-alkylated product, such as N,N-bis((1H-pyrazol-1-yl)methyl)amine . This occurs when your primary amine nucleophile is alkylated twice by the this compound. This is particularly prevalent if the stoichiometry is not carefully controlled or if localized high concentrations of the alkylating agent are present.

Q3: After purification, my NMR spectrum shows my desired product, but also some broad peaks and a downfield shift for some of the pyrazole protons. What could this indicate?

A3: This could be indicative of the presence of a quaternized pyrazolium salt . This happens when the desired N-alkylated pyrazole product, which is itself a nucleophile, reacts with another molecule of this compound. This over-alkylation results in a positively charged pyrazolium species, which would exhibit characteristic downfield shifts in the 1H NMR spectrum. These salts are often less soluble and may precipitate from the reaction mixture or present as broad signals in the NMR due to their ionic nature.

Q4: My reaction seems to be incomplete, even after extended reaction times. How can I drive it to completion?

A4: Incomplete conversion can be due to several factors. Ensure your reagents, especially the nucleophile, are of high purity and that your solvent is anhydrous. The choice of base is also critical; a base that is too weak may not sufficiently deprotonate your nucleophile, while a very strong base might lead to decomposition of the starting material or product. Gently heating the reaction can often improve the rate, but be mindful that this can also promote the formation of side products. Careful monitoring by TLC is essential to find the optimal balance.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed analysis of the common side products, including their mechanisms of formation, strategies for prevention, and methods for purification.

Side Product 1: 1-(Hydroxymethyl)-1H-pyrazole (Hydrolysis Product)

The presence of water in the reaction mixture can lead to the nucleophilic substitution of the chloride by a hydroxyl group, yielding 1-(hydroxymethyl)-1H-pyrazole.

The reaction proceeds via a standard SN2 mechanism where water acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the chloride ion.

G 1-(Chloromethyl)-1H-pyrazole 1-(Chloromethyl)-1H-pyrazole Transition State Transition State 1-(Chloromethyl)-1H-pyrazole->Transition State H2O 1-(Hydroxymethyl)-1H-pyrazole + HCl 1-(Hydroxymethyl)-1H-pyrazole + HCl Transition State->1-(Hydroxymethyl)-1H-pyrazole + HCl

Caption: SN2 hydrolysis of 1-(chloromethyl)-1H-pyrazole.

  • Rigorous Drying of Solvents and Glassware: Ensure all solvents are freshly distilled from an appropriate drying agent and that all glassware is oven-dried or flame-dried under an inert atmosphere before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Use of Anhydrous Reagents: Use anhydrous grades of all reagents whenever possible.

1-(Hydroxymethyl)-1H-pyrazole is significantly more polar than the desired N-alkylated product. This difference in polarity can be exploited for purification.

  • Column Chromatography: A standard silica gel column is typically effective. The less polar desired product will elute before the more polar hydrolysis byproduct. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will provide the best separation.[1]

  • Aqueous Work-up: During the reaction work-up, washing the organic layer with water or brine can help to remove the more water-soluble 1-(hydroxymethyl)-1H-pyrazole.

Side Product 2: Bis(pyrazol-1-ylmethyl)amine and Related Dimerization Products

When the nucleophile is a primary or secondary amine, over-alkylation can lead to the formation of dimeric or even oligomeric byproducts.

The initially formed secondary amine (from a primary amine nucleophile) or tertiary amine (from a secondary amine nucleophile) can act as a nucleophile itself, reacting with another equivalent of this compound.

G cluster_0 Step 1: Primary Alkylation cluster_1 Step 2: Secondary Alkylation R-NH2 R-NH2 R-NH-CH2-Pyrazole R-NH-CH2-Pyrazole R-NH2->R-NH-CH2-Pyrazole 1-(Chloromethyl)-1H-pyrazole R-N(CH2-Pyrazole)2 R-N(CH2-Pyrazole)2 R-NH-CH2-Pyrazole->R-N(CH2-Pyrazole)2 1-(Chloromethyl)-1H-pyrazole

Caption: Stepwise formation of a bis-alkylated amine byproduct.

  • Stoichiometric Control: Use a slight excess of the amine nucleophile relative to the this compound to favor the mono-alkylation product.

  • Slow Addition: Add the this compound solution dropwise to the solution of the amine nucleophile. This maintains a low concentration of the alkylating agent and minimizes the chance of the mono-alkylated product reacting further.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation, which may have a higher activation energy.

The bis-alkylated product will be less polar than a primary amine starting material but may have a similar polarity to the desired mono-alkylated secondary amine, making separation challenging.

  • Column Chromatography: Careful column chromatography with a shallow solvent gradient is often necessary. Monitoring the fractions by TLC is crucial to achieve a good separation.[2]

  • Crystallization: If the desired product is a solid, recrystallization may be an effective purification method.[3] The different steric bulk and polarity of the mono- and bis-alkylated products can lead to differences in their crystal lattice energies and solubilities.

Side Product 3: Pyrazolium Salt (Quaternization Product)

The nitrogen atoms of the pyrazole ring in the desired N-alkylated product can act as nucleophiles, leading to over-alkylation and the formation of a quaternary pyrazolium salt.

The N-2 nitrogen of the newly formed N-alkylated pyrazole attacks the electrophilic methylene carbon of another molecule of this compound.

G N-Alkyl-Pyrazole N-Alkyl-Pyrazole Pyrazolium Salt Pyrazolium Salt N-Alkyl-Pyrazole->Pyrazolium Salt 1-(Chloromethyl)-1H-pyrazole

Caption: Quaternization of the N-alkylated pyrazole product.

  • Use of a Non-Nucleophilic Base: Employing a non-nucleophilic base can prevent the formation of a high concentration of the free N-alkylated pyrazole, which is susceptible to quaternization.[4]

  • Control of Stoichiometry: Avoid using a large excess of this compound.

  • Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting nucleophile is consumed to prevent the slower quaternization reaction from proceeding to a significant extent.

Pyrazolium salts are ionic and generally have very different solubility profiles compared to the neutral desired product.

  • Precipitation and Filtration: The pyrazolium salt may precipitate out of the reaction mixture. If so, it can be removed by filtration.

  • Solvent Extraction: During the work-up, the pyrazolium salt will preferentially partition into the aqueous phase, while the desired neutral product will remain in the organic layer.

  • Recrystallization: The significant difference in polarity and solubility makes recrystallization an excellent method for removing pyrazolium salt impurities.[5]

Part 3: Experimental Protocols and Data

This section provides standardized protocols for reaction monitoring and purification.

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Visualization agents: UV lamp (254 nm), iodine chamber, potassium permanganate stain.

Procedure:

  • Spot the crude reaction mixture, the starting materials, and (if available) a standard of the desired product onto the TLC plate.

  • Develop the plate in an appropriate eluent system. The polarity of the eluent should be adjusted so that the desired product has an Rf value of approximately 0.3-0.4 for optimal separation.[6]

  • Visualize the plate under a UV lamp. Aromatic compounds will appear as dark spots.

  • Place the plate in an iodine chamber. Unsaturated compounds and some nitrogen-containing compounds will appear as brown spots.

  • Dip the plate in a potassium permanganate solution and gently heat. Oxidizable groups, such as the hydroxyl group of the hydrolysis byproduct, will appear as yellow or brown spots on a purple background.

Table 1: Typical TLC Behavior of Reaction Components

CompoundExpected Rf ValueUV ActiveStains with IodineStains with KMnO4
1-(Chloromethyl)-1H-pyrazole HCl ModerateYesYesNo
Desired N-Alkyl Product Moderate to HighYesYesNo
1-(Hydroxymethyl)-1H-pyrazole LowYesYesYes (Yellow/Brown spot)
Bis(pyrazol-1-ylmethyl)amine Moderate to HighYesYesNo
Pyrazolium Salt Very Low (streaking)YesYesNo
Protocol 2: General Purification by Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

  • Fraction collector or test tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack the column with the slurry, ensuring there are no air bubbles.[1]

  • Adsorb the crude reaction mixture onto a small amount of silica gel and load it onto the top of the packed column.

  • Begin eluting with the least polar solvent mixture, collecting fractions.

  • Gradually increase the polarity of the eluent to elute the more polar components.

  • Analyze the collected fractions by TLC to identify those containing the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude product

  • Appropriate recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.[3]

  • If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

References

Technical Support Center: Purification Strategies for 1-(Chloromethyl)-1H-pyrazole Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with products derived from 1-(chloromethyl)-1H-pyrazole hydrochloride. This versatile reagent is a cornerstone for introducing the pyrazole-methyl moiety, but its reactivity can lead to complex crude mixtures. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a reaction with this compound?

A: The impurity profile is highly dependent on your specific reaction conditions and nucleophile. However, common impurities include:

  • Unreacted Starting Materials: Residual this compound and the nucleophile.

  • Hydrolysis Products: 1-(hydroxymethyl)-1H-pyrazole, formed if water is present.

  • Side Products: Products from over-alkylation or reaction at alternative nucleophilic sites.

  • Regioisomers: If the pyrazole synthesis itself was part of the sequence, you might have regioisomers that are carried through.[1]

Q2: My pyrazole product is basic. How does this affect my purification strategy?

A: The basicity of the pyrazole ring's nitrogen atom is a critical handle for purification.[1][2]

  • Acid-Base Extraction: You can use a dilute acid wash (e.g., 1M HCl) to protonate your basic pyrazole product, pulling it into the aqueous layer and separating it from non-basic impurities left in the organic layer.[2] You can then regenerate the neutral product by basifying the aqueous layer and re-extracting.

  • Column Chromatography: The basic nitrogen can strongly interact with the acidic silanol groups on standard silica gel, leading to poor separation, tailing, and sometimes irreversible binding.[1][2] This can be mitigated by deactivating the silica gel with a base like triethylamine or by using a different stationary phase like neutral alumina.[1][3]

  • Salt Crystallization: You can intentionally form a salt of your pyrazole product with an acid (e.g., phosphoric acid, HCl) which may have significantly different crystallization properties than the free base or impurities, allowing for purification via crystallization.[4]

Q3: When should I choose recrystallization over column chromatography?

A: The choice depends on the nature of your product and impurities. Use the following decision-making framework:

  • Choose Recrystallization When:

    • Your product is a solid with good crystallinity.

    • The impurities have significantly different solubilities in a given solvent system compared to your product.

    • You are working on a large scale, as recrystallization is often more scalable than chromatography.

  • Choose Column Chromatography When:

    • Your product is an oil or a non-crystalline solid.

    • You need to separate compounds with very similar polarities, such as regioisomers.[1]

    • Impurities are present in significant quantities and have similar solubility profiles to the product.

Q4: I'm struggling to separate regioisomers of my pyrazole derivative. What are the best strategies?

A: Separating regioisomers is a common and significant challenge due to their similar physical properties.[1] A multi-pronged approach is often necessary:

  • Optimized Column Chromatography: This is the most common method. Experiment with different eluent systems. Sometimes a small change in solvent polarity or switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can provide the necessary separation. Using deactivated silica or neutral alumina is often essential.[1]

  • Reversed-Phase Chromatography (C18): If normal-phase chromatography fails, reversed-phase can provide an alternative separation mechanism that may resolve the isomers.[1][3]

  • Fractional Recrystallization: This technique can be effective if the isomers have even slightly different solubilities.[5] It involves a series of recrystallization steps to progressively enrich one isomer.

  • Preparative HPLC: For very difficult separations or when high purity is essential for a small amount of material, preparative HPLC is the most powerful tool.

Troubleshooting Purification Workflows

This section provides in-depth guides to troubleshoot common issues encountered during the purification of pyrazole derivatives.

Guide 1: Issues During Work-up and Liquid-Liquid Extraction

Liquid-liquid extraction is your first line of defense after the reaction is complete. It is used to perform an initial bulk separation of your product from salts, highly polar reagents, and catalysts.

  • Problem: An emulsion forms during extraction, preventing layer separation.

    • Causality: Emulsions are common when the aqueous and organic phases have similar densities or when surfactants or finely divided solids are present.

    • Solution:

      • Add a saturated solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.

      • Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

      • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool to remove particulate matter that may be stabilizing the emulsion.[6]

  • Problem: My pyrazole product has poor solubility and precipitates between the layers.

    • Causality: This occurs when a solvent that keeps the product dissolved during the reaction is mixed with an anti-solvent during workup, causing the product to "crash out".[2]

    • Solution:

      • Change Solvent System: Before extraction, switch to a solvent system in which the product is more soluble (e.g., dichloromethane or ethyl acetate).

      • Increase Volume: Use a larger volume of both the organic and aqueous phases to keep the product concentration below its solubility limit.

      • Use Acid-Base Properties: If the product is basic, perform an acidic extraction. The resulting salt will likely be highly soluble in the aqueous phase, resolving the precipitation issue.[2]

Workflow for Purification Method Selection

G start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No (Oil/Goo) is_basic Is the product basic (most pyrazoles are)? impurities_acid_base Are impurities neutral/acidic? is_basic->impurities_acid_base Yes isomers Are regioisomers present? is_basic->isomers No impurities_acid_base->column No acid_base_extraction Acid-Base Extraction impurities_acid_base->acid_base_extraction Yes isomers->column Yes final_product Purified Product isomers->final_product No recrystallization->is_basic column->is_basic prep_hplc Consider Preparative HPLC column->prep_hplc Separation Poor column->final_product Separation Good acid_base_extraction->isomers prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Guide 2: Optimizing Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Success hinges on selecting the right solvent system.

  • Problem: I can't find a suitable solvent for recrystallization.

    • Causality: The ideal solvent should dissolve the product completely when hot but poorly when cold. Finding a single solvent with these properties can be difficult.

    • Solution: Use a Mixed Solvent System.

      • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethanol, acetone, or ethyl acetate) at an elevated temperature.[5]

      • To this hot solution, add a "poor" solvent (one in which the compound is insoluble, e.g., water, hexanes) dropwise until the solution becomes persistently cloudy (turbid).[3][5]

      • Add a few more drops of the "good" solvent until the solution becomes clear again.

      • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

  • Problem: My product "oils out" instead of crystallizing.

    • Causality: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. It is common with lower-purity compounds.

    • Solution:

      • Re-heat the solution until the oil redissolves.

      • Add more of the "good" solvent to lower the saturation point.

      • Allow the solution to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.

      • Try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site for crystal growth.

Solvent SystemPolarityCommon Use Case
Ethanol / WaterProticFor polar pyrazole derivatives.[3][5]
Methanol / Diethyl EtherMixedGood for moderately polar compounds.[7]
Ethyl Acetate / HexanesAproticExcellent for a wide range of polarities.[1][8]
Dichloromethane / HexanesAproticFor less polar compounds.
Acetone / WaterMixedVersatile for many functional groups.[5]

Caption: Common solvent systems for pyrazole recrystallization.

Guide 3: Troubleshooting Column Chromatography
  • Problem: My basic pyrazole product is streaking or not eluting from the silica gel column.

    • Causality: The lone pair on the pyrazole nitrogen forms a strong interaction (acid-base) with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing the compound to bind tightly.

    • Solution:

      • Add a Basic Modifier: Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to your eluent.[2][3] This competing base will occupy the acidic sites on the silica, allowing your compound to elute properly.

      • Use a Deactivated Stationary Phase: Pack the column with neutral alumina instead of silica gel. Alumina is less acidic and often provides better recovery for basic compounds.[1][3]

      • Use Reversed-Phase Silica (C18): If the above methods fail, C18 chromatography separates based on hydrophobicity rather than polarity, avoiding the acid-base interaction issue.[1][3]

Acid-Base Extraction Workflow

G cluster_org1 Organic Layer (e.g., EtOAc) cluster_aq1 Aqueous Layer cluster_org2 Organic Layer (I) cluster_aq2 Aqueous Layer (P-H⁺) cluster_org3 Final Organic Layer (P) P_org Basic Pyrazole (P) add_acid + 1M HCl Wash P_org->add_acid I_org Neutral Impurity (I) I_org->add_acid I_org2 Neutral Impurity (I) add_acid->I_org2 PH_aq Protonated Pyrazole (P-H⁺ Cl⁻) (Water Soluble) add_acid->PH_aq separate Separate Layers I_org2->separate PH_aq->separate basify + NaOH to pH > 10 + Re-extract with EtOAc PH_aq->basify separate->PH_aq P_org3 Purified Basic Pyrazole (P) basify->P_org3

Caption: Mechanism of purification via acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Purification of a Basic Pyrazole Derivative via Acid-Base Extraction

This protocol assumes the desired product is a basic pyrazole and the major impurities are neutral.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains your protonated product) into a clean Erlenmeyer flask. The organic layer contains neutral impurities and can be set aside.[2]

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a 3M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (check with pH paper). If your product is insoluble in water, it may precipitate as a solid or oil.

  • Re-extraction: Return the basified aqueous solution to the separatory funnel. Extract the neutral pyrazole product back into an organic solvent (e.g., EtOAc or DCM) by washing three times with an equal volume of the organic solvent.

  • Drying and Concentration: Combine the organic extracts from step 5. Wash once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization from a Mixed Solvent System (Ethanol/Water)

  • Dissolution: Place the crude solid product in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.

  • Addition of Anti-Solvent: While maintaining the heat and stirring, add hot water dropwise until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Insulating the flask can promote the growth of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and minimize product loss to the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to air-dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.

References

Technical Support Center: Troubleshooting Failed Reactions with 1-(Chloromethyl)-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(chloromethyl)-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but sometimes challenging reagent. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a reactive alkylating agent.[1][2] Its core structure consists of a five-membered aromatic pyrazole ring with a chloromethyl group attached to one of the nitrogen atoms.[2][3] The hydrochloride salt form enhances its stability and solubility.[2]

Its primary utility in organic synthesis lies in its ability to introduce the pyrazole moiety into other molecules through nucleophilic substitution reactions at the chloromethyl group.[1][2] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4]

Q2: What are the key handling and storage considerations for this reagent?

Proper handling and storage are crucial for maintaining the integrity of this compound.

  • Hygroscopicity: The compound can be sensitive to moisture. It is advisable to store it in a tightly sealed container in a dry environment, such as a desiccator.[5]

  • Storage Temperature: For long-term storage, it is recommended to keep it in a cool, dry place, with temperatures between 2-8°C often suggested.[6][7]

  • Inert Atmosphere: For highly sensitive reactions, storing the reagent under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.[8]

  • Safety Precautions: This compound is classified as a hazardous material.[6] It is corrosive and can cause skin irritation and serious eye damage.[9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][8][10]

Q3: My reaction is not proceeding, or the yield is very low. What are the most common initial checks?

When a reaction with this compound fails, it's essential to systematically review the fundamental aspects of your experimental setup.

  • Reagent Quality: Verify the purity of your this compound. Impurities can inhibit the reaction. If possible, check the lot number and certificate of analysis.

  • Base Strength and Stoichiometry: The hydrochloride salt is acidic and will neutralize one equivalent of your base. Ensure you are using a sufficient excess of a suitable base to both neutralize the hydrochloride and facilitate the desired reaction.

  • Solvent Purity: The presence of water or other protic impurities in your solvent can lead to hydrolysis of the chloromethyl group.[2] Use dry, freshly distilled, or commercially available anhydrous solvents.

  • Reaction Temperature: Some nucleophilic substitution reactions require heating to proceed at an appreciable rate. Conversely, excessive heat can lead to decomposition. Monitor the reaction temperature closely.

  • Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

In-Depth Troubleshooting Guides

Scenario 1: No Reaction or Incomplete Conversion

Question: I've combined my nucleophile, this compound, and a base in a suitable solvent, but I'm observing no product formation or only starting material after several hours. What's going on?

Possible Causes and Solutions:

  • Insufficiently Strong Base: The acidity of the pyrazole N-H (in the free base form) and the presence of the hydrochloride salt necessitate a sufficiently strong base to deprotonate the nucleophile and/or the pyrazole.

    • Explanation: The hydrochloride salt will react with one equivalent of the base. If your nucleophile is also a weak acid, an inadequate amount or strength of base will result in low concentrations of the reactive nucleophile.

    • Troubleshooting Steps:

      • Increase Base Stoichiometry: Use at least 2.2 equivalents of base to ensure both neutralization of the HCl salt and deprotonation of the nucleophile.

      • Switch to a Stronger Base: If you are using a weak base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).[11]

  • Low Nucleophilicity of the Substrate: The inherent reactivity of your nucleophile might be too low to displace the chloride.

    • Explanation: Nucleophilic substitution reactions are sensitive to the electron-donating ability of the nucleophile. Steric hindrance around the nucleophilic center can also significantly slow down the reaction rate.[11]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy. Start with modest increases (e.g., to 40-60 °C) and monitor for product formation and potential decomposition.

      • Change the Solvent: Switching to a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate Sₙ2 reactions.[12]

      • Consider a Catalyst: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, especially in biphasic systems.

Scenario 2: Formation of Multiple Products and Side Reactions

Question: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side reactions, and how can I suppress them?

Possible Causes and Solutions:

  • N1 vs. N2 Alkylation on the Nucleophile: If your nucleophile has multiple potential sites for alkylation (e.g., a substituted pyrazole or imidazole), you may be getting a mixture of regioisomers.

    • Explanation: The two nitrogen atoms in a pyrazole ring have similar nucleophilicity, which can lead to the formation of both N1 and N2 alkylated products.[11] The regioselectivity is influenced by steric and electronic factors.[11][12]

    • Troubleshooting Steps:

      • Steric Control: Alkylation generally favors the less sterically hindered nitrogen atom.[11] You may be able to influence the outcome by modifying the steric bulk of substituents on your nucleophile.

      • Solvent Effects: The polarity of the solvent can impact regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).[12]

      • Base and Counter-ion Choice: The combination of base and its counter-ion can significantly alter the regiochemical outcome.[11] For example, using K₂CO₃ in DMSO has been shown to favor N1-alkylation in some cases.[13]

  • Hydrolysis of the Chloromethyl Group: The presence of water can lead to the formation of the corresponding hydroxymethyl-pyrazole.

    • Explanation: The chloromethyl group is susceptible to hydrolysis, especially under basic or acidic conditions in the presence of water.[2]

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).

      • Purify Reagents: Ensure your nucleophile and base are free of water.

  • Over-alkylation or Di-alkylation: If your nucleophile has more than one reactive site, you might observe multiple additions of the pyrazolemethyl group.

    • Explanation: This is common with primary amines or other nucleophiles with multiple reactive protons.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a stoichiometric excess of the nucleophile relative to the this compound.

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-alkylation.

Experimental Protocols
General Procedure for N-Alkylation of a Phenol
  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add this compound (1.1 eq) as a solid in one portion.

  • Heat the reaction to 60 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation
Parameter Recommendation for Low Reactivity Recommendation for Poor Selectivity
Base NaH, K₂CO₃, Cs₂CO₃K₂CO₃, DIPEA
Solvent DMF, DMSOToluene, Dichloromethane, Acetonitrile
Temperature Room Temperature to 80 °C-20 °C to Room Temperature
Additives NaI (for in situ iodide exchange), Phase-transfer catalystN/A
Visualizations

Troubleshooting Workflow for Failed Alkylation

G start Reaction Failure: Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions Reagents OK hydrolysis Check for Hydrolysis (Presence of Water) check_conditions->hydrolysis Conditions Seem Correct selectivity Investigate Regioselectivity Issues check_conditions->selectivity Complex Mixture Formed reactivity Assess Nucleophile Reactivity hydrolysis->reactivity No Hydrolysis anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous Hydrolysis Suspected increase_temp Increase Temperature reactivity->increase_temp Low Reactivity change_base Use Stronger Base (e.g., NaH, K2CO3) reactivity->change_base Low Reactivity change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) reactivity->change_solvent Low Reactivity optimize_selectivity Optimize for Selectivity: - Modify Sterics - Screen Solvents - Vary Base/Counter-ion selectivity->optimize_selectivity success Successful Reaction increase_temp->success change_base->success change_solvent->success anhydrous->success optimize_selectivity->success

Caption: A decision tree for troubleshooting failed alkylation reactions.

General Reaction Scheme: Nucleophilic Substitution

Caption: General scheme for nucleophilic substitution reactions.

References

Technical Support Center: Stability and Handling of 1-(chloromethyl)-1H-pyrazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(chloromethyl)-1H-pyrazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. As a reactive chloromethyl compound and a hydrochloride salt, its handling and storage are critical for obtaining reliable and reproducible experimental results. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and preventative measures grounded in chemical principles.

Introduction: The Challenge of Stability

This compound is a bifunctional molecule, with its reactivity centered on the electrophilic chloromethyl group and its physical properties influenced by the hydrochloride salt form. The primary challenge in its storage is preventing decomposition, which is predominantly driven by its hygroscopic nature.[1][2] The hydrochloride salt readily absorbs moisture from the atmosphere, which can initiate a cascade of degradation events. Understanding and mitigating these factors are key to preserving the compound's purity and reactivity.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you might encounter during the storage and use of this compound in a question-and-answer format.

Question 1: I opened my container of this compound and the powder appears clumpy and caked, not the fine crystalline solid I expected. What has happened, and can I still use it?

Answer:

Causality: Clumping and caking are classic physical indicators of moisture absorption.[1] As a hydrochloride salt, this compound is hygroscopic and will readily draw water from the air if not stored in a completely dry environment. The absorbed water can initiate hydrolysis of the reactive chloromethyl group.

Root Cause Analysis:

  • Improper Storage: The container may not have been sealed tightly, or it was stored in a high-humidity environment.

  • Repeated Exposure: Frequent opening and closing of the main container, especially in a typical laboratory atmosphere, introduces moisture with each use.

Recommended Action:

  • Assess the Extent of Degradation: The material has likely begun to hydrolyze to 1-(hydroxymethyl)-1H-pyrazole hydrochloride. For non-critical applications, you might be able to dry a small portion under high vacuum and test its efficacy in a pilot reaction.

  • For Critical Experiments (e.g., GMP, GLP, or sensitive synthetic steps): It is strongly recommended to use a fresh, unopened lot of the reagent. The presence of the hydrolysis product can lead to inaccurate weighing (due to water weight) and introduce impurities into your reaction, potentially complicating purification and reducing yield.[1]

  • Preventative Measures: For your next batch, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere (like in a glovebox) to prevent contamination of the entire stock.[1]

Question 2: My reaction yield using this compound is lower than expected, and I see an unexpected, more polar byproduct in my TLC/LC-MS analysis. Could this be related to reagent degradation?

Answer:

Causality: Yes, this is a strong indication of reagent degradation. The primary degradation pathway for this compound is hydrolysis of the C-Cl bond to a C-OH bond.

Decomposition Pathway: The chloromethyl group is an electrophilic site susceptible to nucleophilic attack by water. This SN2 reaction replaces the chloride with a hydroxyl group, forming 1-(hydroxymethyl)-1H-pyrazole hydrochloride.

  • This compound + H₂O → 1-(hydroxymethyl)-1H-pyrazole hydrochloride + HCl

This byproduct, 1-(hydroxymethyl)-1H-pyrazole hydrochloride, is more polar than the starting material due to the presence of the hydroxyl group, which would explain the new, more polar spot on your TLC plate or the earlier eluting peak in reverse-phase HPLC. The presence of this impurity means there is less active reagent available for your reaction, leading to lower yields.

Workflow for Identification: To confirm the identity of the byproduct, you can use LC-MS. The expected mass of the hydrolyzed product, 1-(hydroxymethyl)-1H-pyrazole, is approximately 98.10 g/mol .[3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored under the following conditions, summarized in the table below. The core principle is the strict exclusion of moisture.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of any potential chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.
Container Tightly sealed, amber glass bottlePrevents moisture ingress and protects from light, which can cause photolytic degradation.[1]
Environment Dry, well-ventilated areaMinimizes ambient moisture around the container.

Q2: How should I handle the compound when weighing it out for a reaction?

A: Due to its hygroscopic nature, handling requires care to minimize exposure to atmospheric moisture.

  • Optimal Method: Handle inside a glovebox with a dry, inert atmosphere.

  • Alternative Method: If a glovebox is unavailable, work quickly in a low-humidity environment. Have all your equipment (spatulas, weigh boats, flasks) clean and dry before you begin. Open the container, weigh the desired amount, and immediately and tightly reseal the container.[1]

Q3: How can I check the purity of my stored this compound?

A: A stability-indicating HPLC method is the most reliable way to assess purity. This method should be able to separate the parent compound from its potential degradation products. A general protocol is provided in the "Experimental Protocols" section below. Additionally, ¹H NMR spectroscopy can be used to detect the presence of the hydrolyzed product, which would show a characteristic peak for the CH₂OH group.[4][5][6][7]

Preventative Measures & Best Practices

Adhering to the following best practices will significantly extend the shelf-life and ensure the reliability of your this compound.

  • Procurement and Receiving:

    • Purchase only the quantity you expect to use within a reasonable timeframe (e.g., 6-12 months).

    • Upon receipt, inspect the container for a secure seal. Date the container upon arrival.

  • Storage Strategy:

    • Segregation: Store away from strong oxidizing agents and bases.

    • Aliquoting: For larger quantities, it is highly recommended to aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents the degradation of the entire stock from repeated openings.

  • Inventory Management:

    • Implement a "First-In, First-Out" (FIFO) system to ensure older stock is used first.

    • Periodically inspect containers for any physical changes (clumping) and re-analyze the purity of long-term stored material before critical use.

Visualizing the Problem: Decomposition Pathway

The primary degradation route is hydrolysis. This can be visualized as a simple nucleophilic substitution reaction.

G reactant 1-(chloromethyl)-1H-pyrazole (Active Reagent) product 1-(hydroxymethyl)-1H-pyrazole (Inactive Hydrolysis Product) reactant->product Hydrolysis water H₂O (Moisture) water->product

Caption: Primary hydrolytic degradation pathway.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are required for specific applications.

Objective: To separate this compound from its primary degradation product, 1-(hydroxymethyl)-1H-pyrazole hydrochloride.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at an appropriate wavelength (e.g., 220 nm)
Injection Vol. 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

  • To generate a degraded sample for method development (forced degradation), dissolve a small amount of the compound in a 50:50 water:acetonitrile mixture and heat at 60°C for several hours.[8][9] This will induce hydrolysis.

4. Analysis and Interpretation:

  • Inject both the standard (non-degraded) and the forced-degraded sample.

  • The parent compound, being less polar, should have a longer retention time than the more polar hydrolysis product.

  • The method is considered "stability-indicating" if there is baseline separation between the parent peak and all degradation peaks.

Workflow for HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (1 mg/mL in Mobile Phase) inject_standard Inject Standard prep_standard->inject_standard prep_degraded Prepare Forced Degradation Sample (Heat in 50:50 ACN:H₂O) inject_degraded Inject Degraded Sample prep_degraded->inject_degraded run_method Run Gradient HPLC Method inject_standard->run_method inject_degraded->run_method analyze_chromatograms Analyze Chromatograms run_method->analyze_chromatograms confirm_separation Confirm Baseline Separation of Parent and Degradant Peaks analyze_chromatograms->confirm_separation

Caption: HPLC workflow for stability assessment.

References

Technical Support Center: Safe Handling and Disposal of 1-(Chloromethyl)-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(chloromethyl)-1H-pyrazole hydrochloride (CAS No. 73901-67-4). This document provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. Given its classification as a hazardous substance and its role as a reactive alkylating agent, adherence to strict safety protocols is paramount to ensure personnel safety and experimental integrity.

Section 1: Compound Identification and Properties

Proper identification is the first step in safe chemical handling. Key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 73901-67-4[1]
Molecular Formula C₄H₆Cl₂N₂[1]
Molecular Weight 153.01 g/mol [1]
IUPAC Name 1-(chloromethyl)pyrazole;hydrochloride[1]
Appearance White to off-white solid[2]
Storage Temperature 2-8°C, sealed, away from moisture[2]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Understanding these hazards is critical for risk mitigation.[1]

Hazard Class & CategoryGHS CodeStatementPictogramSignal Word
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation
alt text
Danger
Serious Eye Damage/Eye Irritation (Category 1)H318Causes serious eye damage
alt text
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation
alt text

Section 3: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and disposal of this compound.

Q1: What are the primary dangers of working with this compound?

A1: The primary dangers are severe eye damage, skin irritation, and respiratory tract irritation.[1] The compound is corrosive and requires careful handling to prevent any direct contact. The chloromethyl group makes it a reactive alkylating agent, meaning it can covalently bind to biological molecules, which is the basis of its hazard profile.[3][4]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: Due to the severe hazards, the following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[2]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2][5]

  • Respiratory Protection: All handling of the solid compound should be done in a certified chemical fume hood to prevent inhalation of dust.[5] If a fume hood is not available, a NIOSH-approved respirator is required.[6]

Q3: How should I properly store this chemical to ensure its stability and safety?

A3: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C.[2][5] It is crucial to protect it from moisture, as the chloromethyl group can be susceptible to hydrolysis, which would deactivate the compound and introduce impurities.[7][8] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6][9]

Q4: What is the correct procedure for cleaning up a small spill?

A4: For a small spill:

  • Evacuate non-essential personnel and ensure the area is well-ventilated (use a fume hood if the spill is contained within it).[2][10]

  • Wear the full mandatory PPE, including respiratory protection.[11]

  • Prevent the generation of dust.[2] Gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep or vacuum the material into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[6][12]

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[12]

  • Do not let the chemical enter drains or waterways.[2][11]

Q5: How must I dispose of waste containing this compound?

A5: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[6][9] Place waste in sealed, properly labeled containers.[2] The containers should be disposed of through an approved hazardous waste disposal plant in accordance with all local, state, and federal regulations.[13] Never dispose of this chemical down the drain.[11]

Section 4: Experimental Troubleshooting Guide

Researchers may encounter specific issues during experimentation. This guide provides insights into common problems.

Q: My reaction yield is low, and I suspect an issue with my this compound starting material. What could be the cause?

A: Low yields can often be traced back to the integrity of the alkylating agent. Consider the following:

  • Cause 1: Hydrolysis. The chloromethyl group is reactive and susceptible to hydrolysis, especially if exposed to moisture during storage or if the reaction solvent is not anhydrous.[7][8] This hydrolysis converts the reactive chloromethyl group to a non-reactive hydroxymethyl group, effectively inactivating your starting material.

    • Solution: Always store the compound under inert gas if possible and in a desiccator, even within the refrigerator.[2][8] Use anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket) for your reactions.

  • Cause 2: Incompatibility. The compound is incompatible with strong bases, acids, and oxidizing agents.[6] The hydrochloride salt makes the compound itself acidic. If your reaction requires a basic nucleophile, the initial acid-base reaction may consume your reagent or alter the reaction pathway.

    • Solution: If a base is required, consider a non-nucleophilic, hindered base. A slow addition of the base or your pyrazole compound may be necessary to control the reaction. Always check for compatibility between all reagents.

  • Cause 3: Competing Reactions. As a potent alkylating agent, it can react with any available nucleophile.[3][14] This includes trace water, certain solvents (like alcohols), or even side-groups on your primary substrate.

    • Solution: Scrutinize your reaction setup for any unintended nucleophiles. Ensure your substrate is pure and that the solvent is appropriate and non-reactive under the reaction conditions.

Q: I'm observing unexpected side products in my nucleophilic substitution reaction. Why might this be happening?

A: The formation of side products is common when working with reactive electrophiles.

  • Cause 1: Over-alkylation. If your nucleophile has multiple reactive sites (e.g., a primary amine), it's possible for the pyrazole to react more than once, leading to di- or tri-substituted products.

    • Solution: Adjust the stoichiometry to use an excess of the nucleophile. Alternatively, protecting groups may be needed on your substrate to ensure only the desired site reacts.

  • Cause 2: SN1 vs. SN2 Pathway. Depending on the solvent and nucleophile, alkylating agents can react through different mechanisms (SN1 or SN2), which can influence regioselectivity and byproducts.[14]

    • Solution: Analyze your reaction conditions. Polar, protic solvents may favor an SN1-type mechanism, which could lead to rearrangements or reaction with the solvent. Aprotic solvents generally favor the SN2 pathway, which is often more predictable. Adjusting the solvent system may improve the selectivity of your reaction.

Section 5: Standard Operating Procedures (SOPs)

SOP 1: Safe Handling and Use in Experiments
  • Preparation: Before handling, ensure a chemical fume hood is operational and a designated waste container is available. Confirm that an eyewash station and safety shower are accessible and unobstructed.[12][15]

  • PPE: Don full PPE: chemical safety goggles, face shield, lab coat, and chemical-resistant gloves.[5]

  • Weighing: Conduct all weighing of the solid powder inside the chemical fume hood to contain dust. Use a disposable weighing boat.

  • Reaction Setup: Add the compound to the reaction vessel within the fume hood. Keep the container sealed when not in use.

  • Post-Handling: After use, decontaminate the spatula and work surface. Dispose of all contaminated disposables (gloves, weighing boats) in the designated hazardous waste container.[2]

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[5]

SOP 2: Emergency Procedures for Exposures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[12][17] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air immediately.[12][16] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.

Section 6: Workflow Diagram

The following diagram outlines the mandatory workflow for the disposal of this compound waste.

SafeDisposalWorkflow cluster_lab In-Lab Procedure cluster_facility Facility Procedure WasteGen Waste Generation (Unused reagent, contaminated PPE, reaction mixtures) Segregation Segregate Waste (Keep away from incompatible materials like strong bases) WasteGen->Segregation Container Containerization (Use sealed, non-reactive, hazardous waste container) Segregation->Container Labeling Label Container ('Hazardous Waste', full chemical name, date, associated hazards) Container->Labeling Storage Temporary Storage (Store in designated satellite accumulation area) Labeling->Storage Transfer to accumulation area DisposalRequest Submit Disposal Request (Follow institutional EHS protocol) Storage->DisposalRequest Pickup EHS Pickup (Scheduled pickup by trained personnel for final disposal) DisposalRequest->Pickup

Caption: Workflow for the safe collection and disposal of hazardous waste.

Section 7: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024, March 29). Safety Data Sheet: 1H-Pyrazole-1-carboxamidine hydrochloride. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Safety Data Sheet: Pyrazole. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(Chloromethyl)-1H-pyrazole. Retrieved from --INVALID-LINK--

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from --INVALID-LINK--

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fluorochem. (2024, December 19). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Chloro-1H-pyrazole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 3-(Chloromethyl)-1-methyl-1H-pyrazole. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. Retrieved from --INVALID-LINK--

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, 99+%. Retrieved from --INVALID-LINK--

  • Fluorochem. (2024, December 19). Safety Data Sheet: 4-(Chloromethyl)-1h-pyrazole hydrochloride. Retrieved from --INVALID-LINK--

  • Chemical Label. (n.d.). 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. Retrieved from --INVALID-LINK--

  • Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole. Retrieved from --INVALID-LINK--

  • García-López, M. T., et al. (1980). Alkylating nucleosides. 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides. Journal of Medicinal Chemistry, 23(6), 657-60. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole. Retrieved from --INVALID-LINK--

References

alternative reaction media for 1-(chloromethyl)-1H-pyrazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in pharmaceutical and agrochemical synthesis, 1-(chloromethyl)-1H-pyrazole hydrochloride is a reactive building block whose efficient and safe synthesis is of paramount importance. Traditionally, its preparation involves chloromethylation reactions often conducted in chlorinated solvents like chloroform or dichloromethane. These conventional media, while effective, pose significant environmental and health risks, prompting the scientific community to explore safer, more sustainable alternatives.

This Technical Support Center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guidance and explores modern, alternative reaction media to enhance the safety, efficiency, and environmental profile of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenges include managing the reactivity of the chloromethylating agents, controlling reaction temperature to prevent side product formation, and ensuring the absence of moisture, which can lead to hydrolysis of the product.[1] A significant challenge lies in the reliance on hazardous volatile organic solvents (VOCs) like chloroform, which are environmentally persistent and toxic.[2][3] Purification of the final hydrochloride salt also requires careful control of crystallization conditions to achieve high purity.[1]

Q2: Why should I consider switching from traditional solvents like chloroform or dichloromethane?

A2: Moving away from traditional chlorinated solvents aligns with the principles of Green Chemistry.[4] Solvents like dichloromethane (DCM) and chloroform are classified as hazardous air pollutants and potential carcinogens.[5] Greener alternatives not only reduce environmental impact and improve laboratory safety but can also offer unexpected benefits such as enhanced reaction rates, improved yields, and easier product isolation.[3][6] Furthermore, regulations on the use of hazardous solvents are becoming increasingly stringent, making the adoption of sustainable alternatives a forward-looking strategy.

Q3: What are Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs), and why are they suitable for this reaction?

A3:

  • Ionic Liquids (ILs) are salts with melting points below 100 °C, often liquid at room temperature. They are composed entirely of ions and exhibit unique properties like negligible vapor pressure, high thermal stability, and tunable solubility.[7] For N-alkylation reactions, ILs can act as both the solvent and a catalyst, potentially accelerating reaction rates compared to conventional aprotic solvents by stabilizing charged intermediates.[8][9]

  • Deep Eutectic Solvents (DESs) are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that form a eutectic with a melting point much lower than the individual components.[10][11] They are generally biodegradable, non-toxic, and can be prepared from inexpensive, renewable sources.[10][12] Their ability to solubilize a wide range of organic and inorganic compounds makes them excellent candidates for heterocyclic synthesis.[13][14]

Both ILs and DESs are non-volatile, reducing the risk of exposure and environmental contamination. Their reusability also makes them economically and environmentally attractive.[8][11]

Troubleshooting Guide for Synthesis

This guide addresses specific issues that may arise during the synthesis of this compound, regardless of the solvent system used.

// Nodes start [label="Problem: Low Yield or\nImpure Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_reagents [label="Are starting materials\n(e.g., 1H-pyrazole-1-methanol)\npure and dry?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_reagents [label="Solution:\n- Purify starting materials (distillation/recrystallization).\n- Dry thoroughly before use.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_conditions [label="Is the reaction run under\nstrictly anhydrous conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_conditions [label="Solution:\n- Dry glassware in an oven.\n- Use anhydrous grade solvents.\n- Run the reaction under an inert atmosphere (N2 or Ar).", fillcolor="#F1F3F4", fontcolor="#202124"]; q_temp [label="Is the temperature\ncontrolled effectively?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_temp [label="Solution:\n- Add reagents dropwise via an addition funnel.\n- Use an ice bath to maintain low temperatures, especially during the addition of reactive chlorinating agents (e.g., SOCl2).\n- Monitor internal temperature.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_purification [label="Is the purification/\ncrystallization process optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_purification [label="Solution:\n- Test various recrystallization solvents (e.g., ethanol, isopropanol).[1]\n- Control the cooling rate to promote the formation of pure crystals.\n- Wash the filtered product with a cold, non-polar solvent (e.g., diethyl ether) to remove soluble impurities.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Improved Yield and Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q_reagents; q_reagents -> s_reagents [label="No"]; s_reagents -> q_conditions; q_reagents -> q_conditions [label="Yes"]; q_conditions -> s_conditions [label="No"]; s_conditions -> q_temp; q_conditions -> q_temp [label="Yes"]; q_temp -> s_temp [label="No"]; s_temp -> q_purification; q_temp -> q_purification [label="Yes"]; q_purification -> s_purification [label="No"]; s_purification -> end_node; q_purification -> end_node [label="Yes"]; } caption [label="Fig. 1: Troubleshooting Flowchart for Synthesis Issues.", shape=plaintext, fontsize=10];

Q: My reaction yields are consistently low. What should I investigate first?

A: Low yields can stem from several factors. Systematically check the following:

  • Reagent Purity: Ensure your starting material, such as 1H-pyrazole-1-methanol, is pure and completely dry. Impurities can lead to side reactions.

  • Anhydrous Conditions: The chlorinating agent (e.g., thionyl chloride) and the intermediate carbocation are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Temperature Control: The chloromethylation reaction can be exothermic. Maintain the recommended temperature (often 0 °C or below during reagent addition) to prevent the formation of degradation products or unwanted isomers.

Q: I am observing multiple spots on my TLC plate. What are the likely side products?

A: Side products can arise from several pathways:

  • Isomerization: Depending on the pyrazole precursor, substitution at different positions on the ring can occur, although this is less common with an N-substituted methanol starting material.

  • Dimerization/Polymerization: The reactive chloromethyl group can potentially react with another pyrazole molecule, leading to oligomeric impurities, especially if the temperature is not well-controlled.

  • Hydrolysis Product: If moisture is present, the target compound can hydrolyze back to 1H-pyrazole-1-methanol.

To minimize these, ensure high-purity starting materials, maintain strict temperature control, and use anhydrous conditions.

Q: My final product is difficult to crystallize or appears oily. How can I improve purification?

A: The hydrochloride salt form should be a crystalline solid.[15] If you obtain an oil, it may indicate the presence of impurities or residual solvent.

  • Solvent Selection: The choice of recrystallization solvent is critical. Ethanol or isopropanol are commonly used for this type of compound.[1]

  • Controlled Precipitation: Ensure the crude product is fully dissolved in a minimum amount of hot solvent. Allow it to cool slowly to room temperature, then in an ice bath, to encourage the formation of well-defined crystals. Rapid crashing out of solution can trap impurities.

  • Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like cold diethyl ether or heptane. This can often induce solidification and wash away non-polar impurities.

Exploring Alternative Reaction Media

The selection of a reaction medium is a critical decision that impacts reaction efficiency, safety, and environmental footprint. Below is a guide to alternative solvents for the synthesis of this compound.

// Nodes start [label="Select Reaction Medium for\n1-(chloromethyl)-1H-pyrazole HCl Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

cat_conventional [label="Conventional Solvents", fillcolor="#5F6368", fontcolor="#FFFFFF"]; cat_green [label="Greener Alternatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; cat_novel [label="Novel Media (Solvent & Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"];

sol_chloroform [label="Chlorinated Solvents\n(e.g., Chloroform, DCM)[2]\n\nPros: Well-established, good solubility.\nCons: Toxic, environmental hazard.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ethers [label="Ethers\n(e.g., 2-MeTHF, CPME)[4]\n\nPros: Safer profile, bio-based options.\nCons: Peroxide formation risk (less with CPME).", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ils [label="Ionic Liquids (ILs)\n(e.g., [BMIM][BF4])[8]\n\nPros: Non-volatile, reusable, can catalyze.\nCons: Higher cost, viscosity.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_des [label="Deep Eutectic Solvents (DESs)\n(e.g., Choline Chloride:Urea)[10]\n\nPros: Biodegradable, cheap, sustainable.\nCons: Can be viscous, sensitive to water.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cat_conventional; start -> cat_green; start -> cat_novel;

cat_conventional -> sol_chloroform; cat_green -> sol_ethers; cat_novel -> sol_ils; cat_novel -> sol_des; } caption [label="Fig. 2: Decision Guide for Reaction Media Selection.", shape=plaintext, fontsize=10];

Comparative Analysis of Solvent Systems
Solvent ClassExample(s)AdvantagesDisadvantagesKey Considerations
Traditional Chlorinated Dichloromethane (DCM), ChloroformWell-documented procedures, high solubility for reagents.High toxicity, environmental persistence, potential carcinogenicity.[5]Requires stringent safety protocols (fume hood, PPE). Waste must be disposed of as hazardous.
Greener Ethers 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Derived from renewable sources (2-MeTHF), lower toxicity, higher boiling point than THF, resists peroxide formation (CPME).[4]Potential for peroxide formation (less so with CPME), may require higher reaction temperatures.Check for peroxides before use. Ensure compatibility with reagents.
Ionic Liquids (ILs) 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])Non-volatile, non-flammable, thermally stable, can be recycled, may enhance reaction rates.[7][8]Higher initial cost, can be viscous, product isolation may require extraction.Select IL based on reagent solubility. Develop a protocol for IL recovery and reuse.
Deep Eutectic Solvents (DESs) Choline Chloride:Urea (ChCl:Urea)Inexpensive, biodegradable, low toxicity, prepared from renewable feedstocks, easy to prepare.[10][11]Can be highly viscous, properties can be sensitive to water content, may require co-solvent for extraction.Ensure the DES is stable under reaction conditions. The hydrogen-bonding nature may influence reaction mechanisms.[10]

Experimental Protocols for Alternative Media

The following are representative protocols adapted from general procedures for N-alkylation and heterocyclic synthesis in alternative media. They should be optimized for the specific synthesis of this compound.

Protocol 1: Synthesis in an Ionic Liquid (IL) Medium

This protocol is based on the principles of N-alkylation of pyrazoles in ILs, where the IL serves as both solvent and promoter.[8]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine 1H-pyrazole-1-methanol (1 equivalent) and the ionic liquid [BMIM][BF4] (approx. 2-3 mL per gram of starting material).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂), (1.1 equivalents) dropwise to the stirred mixture, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Product Isolation:

    • Upon completion, add diethyl ether (approx. 5-10 volumes) to the flask. The product, being a salt, should precipitate while the IL remains dissolved or forms a separate phase.

    • Stir vigorously for 10 minutes.

    • Isolate the solid product by vacuum filtration.

  • Purification & IL Recovery:

    • Wash the filtered solid with several portions of fresh diethyl ether to remove any residual IL.

    • Dry the solid product under vacuum. The product can be further purified by recrystallization from ethanol/isopropanol.[1]

    • The combined ether washings and the IL filtrate can be concentrated under vacuum to recover the ionic liquid for potential reuse.

Protocol 2: Synthesis in a Deep Eutectic Solvent (DES) Medium

This protocol leverages the sustainable properties of DESs for heterocyclic synthesis.[10][13]

  • DES Preparation: Prepare the DES by gently heating an equimolar mixture of choline chloride and urea (ChCl:Urea 1:1) at ~80 °C until a clear, homogeneous liquid is formed. Cool to room temperature.

  • Reaction Setup: In a round-bottom flask, dissolve 1H-pyrazole-1-methanol (1 equivalent) in the prepared ChCl:Urea DES (approx. 3-5 mL per gram of starting material) with stirring.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Carefully and slowly add thionyl chloride (1.1 equivalents) to the mixture. The viscosity of the DES may require efficient stirring.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and continue stirring for 4-6 hours, monitoring by TLC.

  • Product Isolation:

    • Dilute the reaction mixture with water (approx. 10 volumes). The DES components are highly water-soluble.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • The aqueous layer now contains the hydrochloride salt product. Note: Direct isolation from water can be challenging. An alternative is to extract the free base after neutralization and then reform the HCl salt.

  • Purification:

    • To isolate the hydrochloride salt, the water can be removed under reduced pressure (lyophilization may be effective).

    • The resulting solid can then be purified by recrystallization from a suitable solvent like ethanol.[1]

References

Technical Support Center: Controlling Exothermicity in 1-(Chloromethyl)-1H-pyrazole Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 1-(chloromethyl)-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the exothermic nature of this synthetic transformation. My aim here is to combine established chemical principles with practical, field-tested insights to ensure both the safety and success of your experiments.

The synthesis of this compound, typically via the chloromethylation of 1H-pyrazole, is a valuable synthetic route. However, the reaction is inherently exothermic and, if not properly controlled, can lead to temperature runaways, byproduct formation, and compromised yields. This guide will provide a structured approach to understanding and mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: Why is the chloromethylation of pyrazole exothermic?

A1: The chloromethylation of pyrazole is an electrophilic substitution reaction. The reaction involves the formation of a reactive electrophile from reagents like formaldehyde and a chlorine source (e.g., thionyl chloride or hydrogen chloride), which then reacts with the electron-rich pyrazole ring. The formation of new, stable carbon-carbon and carbon-nitrogen bonds releases a significant amount of energy in the form of heat, leading to the exothermic nature of the reaction.

Q2: What are the primary risks associated with uncontrolled exothermicity in this reaction?

A2: The primary risks include:

  • Thermal Runaway: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a dangerous feedback loop where more heat is generated. This can cause the solvent to boil, leading to a rapid pressure increase in a closed system and potential reactor failure.

  • Byproduct Formation: Higher reaction temperatures can promote side reactions, such as the formation of bis(pyrazolyl)methane derivatives, which can be difficult to separate from the desired product and will lower the overall yield.[1]

  • Product Decomposition: The desired product, this compound, may be thermally labile and can decompose at elevated temperatures, further reducing the yield and potentially generating hazardous off-gassing.

Q3: What are the key parameters to control for managing the exotherm?

A3: The most critical parameters to control are:

  • Temperature: Maintaining a consistently low temperature is paramount.

  • Reagent Addition Rate: Slow, controlled addition of the limiting reagent is crucial to allow for efficient heat dissipation.

  • Agitation: Effective stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.

  • Concentration: The concentration of reactants can influence the reaction rate and the magnitude of the exotherm.

Q4: What are the recommended temperature ranges for this reaction?

A4: While the optimal temperature can depend on the specific reagents and scale, a general recommendation for chloromethylation reactions of heterocyclic compounds is to maintain a temperature between -10°C and 10°C .[2][3] It is often beneficial to start at the lower end of this range during reagent addition.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Causes Solutions & Explanations
Rapid, Uncontrolled Temperature Increase 1. Reagent addition rate is too fast.2. Inadequate cooling.3. Poor agitation.1. Immediately stop reagent addition. 2. Increase cooling capacity: Ensure your cooling bath is at the target temperature and has sufficient volume. For larger scales, consider using a cryostat for more precise temperature control.3. Increase stirring rate: Ensure the vortex is appropriate for the vessel size to promote efficient heat transfer from the reaction mixture to the cooling medium.
Low Yield of Desired Product 1. Byproduct formation due to high temperature.2. Incomplete reaction.3. Product degradation during workup.1. Maintain a lower reaction temperature: This will favor the desired reaction pathway and minimize side reactions like the formation of bis(pyrazolyl)methane.2. Allow for sufficient reaction time: After the addition is complete, continue stirring at the controlled temperature and monitor the reaction by TLC or LC-MS until completion.3. Use a cold quench and workup: Quench the reaction mixture by slowly adding it to a cold solution (e.g., ice-water or a cold buffer) to dissipate any remaining heat. Keep extractions and subsequent steps at a low temperature where possible.
Formation of a Significant Amount of a White Precipitate (likely bis(pyrazolyl)methane) 1. Reaction temperature was too high.2. Localized "hot spots" in the reactor.1. Optimize temperature control: As detailed above, stricter temperature control is necessary.[1]2. Improve agitation: Ensure the stirrer is positioned correctly and the stirring speed is adequate to prevent localized overheating where reagents are introduced.

Experimental Protocols

General Protocol for Controlled Chloromethylation of 1H-Pyrazole

This protocol is a general guideline and should be adapted based on your specific laboratory equipment and scale.

  • Reactor Setup:

    • Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

    • Connect the reactor jacket to a cooling circulator.

  • Initial Charging:

    • Charge the reactor with 1H-pyrazole and a suitable solvent (e.g., chloroform, dichloromethane).

    • Begin stirring and cool the mixture to the target temperature (e.g., 0°C).

  • Reagent Preparation:

    • In the dropping funnel, prepare a solution of the chloromethylating agent (e.g., a mixture of formaldehyde and thionyl chloride) in the reaction solvent.

  • Controlled Addition:

    • Once the pyrazole solution is at the target temperature, begin the slow, dropwise addition of the chloromethylating agent from the dropping funnel.

    • Monitor the internal temperature closely. The addition rate should be adjusted to ensure the temperature does not rise more than 2-3°C above the setpoint.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture at the set temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, or NMR of an aliquot).

  • Workup:

    • Once the reaction is complete, cool the mixture further (e.g., to -10°C).

    • Slowly quench the reaction by transferring the mixture to a separate vessel containing a cold aqueous solution (e.g., saturated sodium bicarbonate solution or water, depending on the workup procedure). Caution: The quenching process can also be exothermic.

    • Proceed with standard extraction and purification procedures.

Emergency Quenching Protocol

In the event of a thermal runaway, a pre-planned emergency quenching procedure is essential.

  • Have a quenching bath ready: This should be a large vessel containing a cold, inert solvent or a suitable quenching agent that can quickly absorb the heat and stop the reaction.

  • Stop all reagent addition and maximize cooling.

  • If the temperature continues to rise uncontrollably, and it is safe to do so, add the pre-prepared quenching agent directly to the reactor or carefully transfer the reaction mixture to the quenching bath.

Visualizing the Workflow

Logical Flow for Managing Exotherms

ExothermControl cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_response Response to Exotherm P1 Risk Assessment P2 Prepare Cooling System P1->P2 P3 Ready Emergency Quench P2->P3 R1 Cool Reactor to Setpoint P3->R1 R2 Start Slow Reagent Addition R1->R2 R3 Monitor Temperature Continuously R2->R3 D1 Temp Stable? R3->D1 A1 Continue Addition D1->A1 Yes A2 Stop Addition D1->A2 No A1->R2 A3 Increase Cooling A2->A3 D2 Temp Controlled? A3->D2 A4 Emergency Quench D2->A1 Yes D2->A4 No

Caption: A decision-making workflow for controlling exothermicity during the reaction.

Summary of Key Control Parameters

ParameterRecommended RangeRationale
Reaction Temperature -10°C to 10°CMinimizes side reactions and allows for effective heat removal.[2][3]
Reagent Addition Time 1-4 hours (scale-dependent)Slow addition prevents rapid heat accumulation.
Stirring Speed >300 RPM (scale-dependent)Ensures homogenous temperature distribution.
Solvent Chloroform, DichloromethaneAids in heat dissipation and reactant solubility.

References

Technical Support Center: Aqueous Workup Procedures for 1-(Chloromethyl)-1H-pyrazole Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling aqueous workup procedures involving 1-(chloromethyl)-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the purification of reactions with this versatile building block.

The hydrochloride salt of 1-(chloromethyl)-1H-pyrazole is a highly reactive intermediate, prized for its ability to introduce the pyrazole moiety in various synthetic applications. However, its salt nature and reactivity can present unique challenges during aqueous workup. This guide provides a structured, problem-solving approach to navigate these complexities, ensuring high yield and purity of your target compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the aqueous workup of reactions involving this compound.

Question 1: My product, a neutral pyrazole derivative, has poor solubility in the organic extraction solvent, leading to low recovery. What can I do?

Answer:

This is a frequent issue, as the polarity of substituted pyrazoles can vary significantly.

  • Underlying Cause: The pyrazole ring itself imparts a degree of polarity, and substituents can further influence solubility. If your final product is significantly more polar than the extraction solvent (e.g., diethyl ether, hexanes), it will preferentially remain in the aqueous layer, or worse, precipitate at the interface.

  • Troubleshooting Strategies:

    • Solvent Selection: Switch to a more polar organic solvent for extraction. Dichloromethane (DCM) or ethyl acetate often provide a good balance of polarity for extracting a wide range of pyrazole derivatives. For highly polar products, a 9:1 mixture of DCM/isopropanol can be effective.

    • pH Adjustment: Ensure the aqueous layer has been adequately neutralized or made slightly basic (pH 8-9) with a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This ensures the pyrazole nitrogen is deprotonated, reducing its polarity and increasing its solubility in organic solvents.[1]

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase, effectively "pushing" the less polar organic product into the organic layer, thereby increasing the efficiency of the extraction.

    • Multiple Extractions: Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering compounds with moderate partitioning between the two phases.

Question 2: After neutralization of the reaction mixture, I observe an emulsion during extraction that is difficult to break.

Answer:

Emulsion formation is common when the densities of the aqueous and organic layers are similar, or when fine solid byproducts are present.

  • Underlying Cause: The presence of unreacted starting materials, salts, or insoluble byproducts can stabilize the interface between the aqueous and organic layers. High concentrations of dissolved substances can also lead to similar densities between the two phases.

  • Troubleshooting Strategies:

    • Brine Wash: After the initial extraction, wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to break emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration: If a fine precipitate is observed, filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). This will remove the solid particles that are stabilizing the emulsion.

    • Centrifugation: For small-scale reactions, transferring the mixture to a centrifuge tube and spinning for a few minutes can effectively separate the layers.

    • Solvent Modification: Adding a small amount of a different solvent can sometimes break an emulsion. For example, if using ethyl acetate, adding a small volume of DCM can help.

Question 3: My final product is contaminated with unreacted 1-(chloromethyl)-1H-pyrazole. How can I remove it?

Answer:

The high reactivity of the chloromethyl group can sometimes lead to incomplete reactions.

  • Underlying Cause: Insufficient reaction time, temperature, or stoichiometry can result in leftover starting material.

  • Troubleshooting Strategies:

    • Aqueous Wash with Mild Base: During the workup, a thorough wash with a dilute aqueous solution of a mild base like sodium bicarbonate will convert the this compound into its free base. While the free base is organic soluble, it is also prone to hydrolysis.

    • Hydrolysis: Stirring the organic layer with a dilute aqueous base for an extended period (1-2 hours) can hydrolyze the remaining 1-(chloromethyl)-1H-pyrazole to the more polar and water-soluble 1-(hydroxymethyl)-1H-pyrazole, which can then be removed by aqueous extraction.

    • Chromatography: If the above methods are not sufficient, purification by column chromatography on silica gel is a reliable method. The polarity difference between the desired product and the starting material will typically allow for good separation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using 1-(chloromethyl)-1H-pyrazole as a hydrochloride salt?

The hydrochloride salt form enhances the stability and shelf-life of this reactive compound. The protonated pyrazole ring is less susceptible to polymerization and other side reactions. For the reaction, the free base is typically generated in situ by the addition of a base.

Q2: At what temperature should I perform the aqueous workup?

It is generally advisable to perform the initial quenching and neutralization steps at a reduced temperature (0-10 °C) using an ice bath. This helps to control any exothermic processes and minimizes potential side reactions or degradation of the product. Subsequent extractions can be performed at room temperature.

Q3: Can I use a strong base like sodium hydroxide for neutralization?

While sodium hydroxide can be used, it is often better to use a milder base like sodium bicarbonate or potassium carbonate. Strong bases can promote unwanted side reactions, such as the hydrolysis of ester groups or other sensitive functionalities that may be present in your target molecule.

Q4: How do I properly dispose of the aqueous waste from the workup?

The aqueous waste will contain salts and potentially small amounts of organic compounds. It should be neutralized to a pH between 6 and 8 and then disposed of in accordance with your institution's chemical waste management guidelines.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Neutral Pyrazole Product

This protocol is suitable for reactions where the final product is a neutral, organic-soluble pyrazole derivative.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench the reaction.

  • Neutralization: While maintaining the temperature at 0 °C, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is between 8 and 9. Be cautious of gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Further purify the crude product by recrystallization or column chromatography as needed.

Workflow for General Aqueous Workup

Aqueous Workup Workflow start Reaction Mixture quench Quench with H₂O at 0 °C start->quench Step 1 neutralize Neutralize with sat. NaHCO₃ (pH 8-9) quench->neutralize Step 2 extract Extract with Organic Solvent (3x) neutralize->extract Step 3 wash Wash Organic Layer (H₂O, then Brine) extract->wash Step 4 dry Dry over Na₂SO₄/MgSO₄ wash->dry Step 5 concentrate Concentrate in vacuo dry->concentrate Step 6 end Crude Product concentrate->end

Caption: General experimental workflow for aqueous workup.

Data Presentation

Table 1: Common Solvents for Extraction and Recrystallization of Pyrazole Derivatives

SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Recrystallization (as anti-solvent)
Diethyl Ether2.835Extraction
Ethyl Acetate4.477Extraction, Recrystallization
Dichloromethane3.140Extraction
Ethanol4.378Recrystallization
Methanol5.165Recrystallization
Water10.2100Aqueous Phase, Recrystallization

Data compiled from various sources.

Logical Relationships

Decision Tree for Troubleshooting Product Precipitation

Precipitation Troubleshooting start Product Precipitates During Workup check_pH Is aqueous layer pH neutral/basic? start->check_pH adjust_pH Adjust to pH 8-9 with NaHCO₃ check_pH->adjust_pH No check_solvent Is extraction solvent appropriate? check_pH->check_solvent Yes adjust_pH->check_solvent change_solvent Use a more polar solvent (e.g., DCM, EtOAc) check_solvent->change_solvent No check_emulsion Is an emulsion present? check_solvent->check_emulsion Yes change_solvent->check_emulsion break_emulsion Add brine or filter through Celite® check_emulsion->break_emulsion Yes recrystallize Consider recrystallization from a suitable solvent check_emulsion->recrystallize No break_emulsion->recrystallize

Caption: Decision-making process for precipitation issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to Modern Synthetic Routes for N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the N-Substituted Pyrazole Scaffold

The N-substituted pyrazole motif is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of successful pharmaceuticals, including the blockbuster drugs Celecoxib (an anti-inflammatory), Sildenafil (Viagra), and Stanozolol (an anabolic steroid). The specific substituent on the pyrazole nitrogen (N1) is critical; it profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity, solubility, and pharmacokinetic profile.

Consequently, the development of efficient, robust, and versatile methods for the synthesis of N-substituted pyrazoles is of paramount importance. This guide provides a comparative analysis of both classical and contemporary synthetic strategies, offering researchers the critical insights needed to select the optimal route for their specific target molecule. We will move beyond a simple recitation of reactions to dissect the underlying principles, advantages, and limitations of each approach, supported by experimental data and detailed protocols.

I. Classical vs. Modern Strategies: A Necessary Evolution

The traditional approach to N-substituted pyrazoles involves a two-step sequence: first, the construction of the pyrazole heterocycle, followed by the substitution at the N1 position.

The Workhorse: Cyclocondensation followed by N-Substitution

The most common classical route is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. If a substituted hydrazine (e.g., phenylhydrazine) is used, an N-substituted pyrazole is formed directly. However, using unsubstituted hydrazine hydrate yields an NH-pyrazole, which must then be N-substituted in a separate step, typically via an SN2 reaction with an alkyl halide or a transition-metal-catalyzed cross-coupling with an aryl halide.

While reliable, this two-step approach has notable drawbacks:

  • Regioselectivity Issues: Condensation with unsymmetrical 1,3-dicarbonyls can lead to a mixture of regioisomers.

  • Harsh Conditions: The subsequent N-alkylation or N-arylation step can require harsh bases or high temperatures.

  • Limited Scope: The availability of substituted hydrazines can be limited, and their use often involves handling toxic reagents.

The limitations of these classical methods have spurred the development of more convergent and efficient modern strategies that offer superior control, broader substrate scope, and milder reaction conditions.

II. A Comparative Guide to Modern N-Substitution Methodologies

Modern synthetic chemistry has largely shifted towards direct, one-step methods for N-substitution, primarily leveraging the power of transition-metal catalysis and multicomponent reactions.

A. Transition-Metal-Catalyzed N-Arylation

The direct formation of a C(aryl)-N(pyrazole) bond via cross-coupling is arguably the most powerful and versatile strategy. The two dominant methodologies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation (and its milder variant, the Chan-Lam coupling).

1. Buchwald-Hartwig Amination (Palladium-Catalyzed)

This reaction has revolutionized C-N bond formation. It involves the coupling of an NH-pyrazole with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation of the pyrazole by the base and subsequent coordination to the palladium center. The final, crucial step is the reductive elimination of the N-arylpyrazole product, regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this final step.

  • Expertise in Action: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or BippyPhos) are often required.[1] These ligands promote the reductive elimination step, which can be challenging for electron-rich pyrazoles, and stabilize the active catalytic species, preventing catalyst decomposition. The choice of a strong, non-nucleophilic base like NaOtBu or K3PO4 is crucial to deprotonate the pyrazole without competing in the coupling reaction.

2. Ullmann Condensation & Chan-Lam Coupling (Copper-Catalyzed)

The classical Ullmann reaction, requiring stoichiometric copper and high temperatures, has been largely supplanted by more convenient catalytic versions.

  • Ullmann-type Reactions: Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI), often in the presence of a ligand such as a diamine or an amino acid, to couple NH-pyrazoles with aryl halides.[2][3][4] While generally cheaper than palladium-catalyzed systems, these reactions can still require relatively high temperatures (100-140 °C).[2][3][4]

  • Chan-Lam Coupling: This variation offers a significant advantage by using arylboronic acids instead of aryl halides.[5][6][7][8] The reaction is typically catalyzed by a copper(II) salt, such as Cu(OAc)2, and can often be performed at room temperature and open to the air, making it experimentally simpler.[5][8] The presence of an oxidant (often atmospheric oxygen) is required to facilitate the catalytic cycle.[6][9]

B. Metal-Free N-Arylation

Growing concerns about the cost and toxicity of residual transition metals in active pharmaceutical ingredients (APIs) have driven the development of metal-free alternatives. A prominent strategy involves the use of hypervalent iodine reagents.

  • Diaryliodonium Salts: These reagents serve as electrophilic aryl sources that can directly arylate the pyrazole nitrogen.[10][11] The reactions are often rapid, proceeding at room temperature, and require only a mild base.[12][10][11] This method provides a valuable orthogonal approach, especially when metal-sensitive functional groups are present in the substrate.[12][10][11]

C. Multicomponent Reactions (MCRs)

MCRs represent the pinnacle of synthetic efficiency, constructing complex molecules by combining three or more starting materials in a single pot. Several MCRs have been developed for the de novo synthesis of N-substituted pyrazoles, simultaneously forming the ring and installing the N-substituent.[13][14][15][16][17]

  • Atom Economy and Efficiency: For example, a three-component reaction of an aldehyde, a β-ketoester, and a substituted hydrazine can rapidly generate a highly functionalized N-substituted pyrazole.[15][16] These strategies avoid the need to pre-form and isolate intermediates, saving time, solvents, and purification steps. They are particularly powerful in generating libraries of analogues for drug discovery.

III. At-a-Glance Comparison of Key Methodologies

To facilitate an objective comparison, the following table summarizes the key performance characteristics of the discussed synthetic routes.

Methodology Catalyst/Reagent Aryl Source Typical Temp. Advantages Disadvantages
Buchwald-Hartwig Pd(OAc)2 / Phosphine LigandAryl Halides, Triflates80-120 °CExcellent functional group tolerance; broad substrate scope; high yields.Expensive catalyst/ligands; requires inert atmosphere; potential for metal contamination.
Ullmann-type CuI / LigandAryl Halides100-140 °CInexpensive catalyst; good for electron-deficient aryl halides.High temperatures; often requires ligands; substrate scope can be limited.
Chan-Lam Cu(OAc)2Arylboronic AcidsRoom Temp - 80 °CMild conditions (often RT, air); commercially available reagents.Boronic acids can be unstable; sometimes requires excess reagents.
Metal-Free Diaryliodonium SaltsDiaryliodonium SaltsRoom TempAvoids transition metals; very fast reactions; mild conditions.Stoichiometric arylating agent; atom economy can be poor.
Multicomponent Various (or catalyst-free)Hydrazine derivativesVariesHigh efficiency and atom economy; rapid library synthesis.Substrate scope can be limited by the specific MCR; regioselectivity can be an issue.

IV. Detailed Experimental Protocols

The following protocols are provided as representative examples of robust and reliable procedures for the synthesis of N-arylpyrazoles.

Protocol 1: Buchwald-Hartwig N-Arylation of Pyrazole

This protocol describes the coupling of 1H-pyrazole with 4-bromotoluene, a common transformation.

Workflow Diagram: Buchwald-Hartwig N-Arylation

cluster_prep Vessel Preparation cluster_reagents Reagent Addition (under Argon) cluster_reaction Reaction cluster_workup Workup & Purification A Oven-dry Schlenk flask and stir bar B Backfill with Argon (3x) A->B C Add Pd(OAc)2 (2 mol%) and XPhos (4 mol%) B->C D Add 4-Bromotoluene (1.0 eq) C->D E Add 1H-Pyrazole (1.2 eq) D->E F Add K3PO4 (2.1 eq) E->F G Add Toluene (solvent) F->G H Seal flask and heat to 100 °C G->H I Stir for 12-24 h (Monitor by TLC/LC-MS) H->I J Cool to RT, dilute with EtOAc I->J K Filter through Celite J->K L Wash with H2O and Brine K->L M Dry (Na2SO4), concentrate L->M N Purify by column chromatography M->N

Caption: Workflow for a typical Buchwald-Hartwig N-arylation experiment.

Methodology:

  • Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is allowed to cool to room temperature under a stream of argon.

  • Reagent Loading: To the flask, under a positive pressure of argon, add potassium phosphate (K3PO4, 2.1 eq), 1H-pyrazole (1.2 eq), palladium(II) acetate (Pd(OAc)2, 0.02 eq), and XPhos (0.04 eq).

  • Reactant Addition: The flask is evacuated and backfilled with argon three times. 4-Bromotoluene (1.0 eq) and anhydrous toluene are then added via syringe.

  • Reaction: The flask is sealed and the mixture is heated to 100 °C in an oil bath with vigorous stirring for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the desired 1-(p-tolyl)-1H-pyrazole.

Protocol 2: Chan-Lam N-Arylation of Pyrazole

This protocol details a milder, air-tolerant coupling of 3-isopropyl-1H-pyrazole with an arylboronic ester.[8]

Catalytic Cycle: Chan-Lam Coupling

Chan_Lam_Cycle cluster_cycle Catalytic Cycle CuII_A Cu(II) CuII_B Ar-Cu(II) CuII_A->CuII_B + ArB(OR)2 (Transmetalation) CuIII Ar-Cu(III)-Nu CuI Cu(I) CuIII->CuI Ar-Nu (Reductive Elimination) Product Ar-Pyrazole CuI->CuII_A [O] (Oxidation) CuII_B->CuIII + Nu-H (Ligand Exchange) ArBOX ArB(OR)2 NuH Pyrazole-H

Caption: Simplified catalytic cycle for the Chan-Lam N-arylation.

Methodology:

  • Vessel Setup: To a vial equipped with a magnetic stir bar, add the arylboronic ester (1.0 eq), 3-isopropyl-1H-pyrazole (2.5 eq), copper(II) acetate (Cu(OAc)2, 1.0 eq), boric acid (B(OH)3, 2.0 eq), and 3 Å molecular sieves (~300 mg).[8]

  • Solvent Addition: Add acetonitrile (ACN) as the solvent. The vial is capped but does not require an inert atmosphere.

  • Reaction: The mixture is stirred at 70 °C for 18 hours.

  • Workup: The reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is filtered through a pad of Celite to remove the catalyst and sieves.

  • Extraction: The filtrate is washed with saturated aqueous sodium bicarbonate (NaHCO3), water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material is then purified by silica gel chromatography.

V. Conclusion and Future Outlook

The synthesis of N-substituted pyrazoles has evolved significantly from classical two-step procedures to highly efficient, one-pot catalytic and multicomponent strategies. For targets where functional group tolerance and broad scope are paramount, the Buchwald-Hartwig amination remains a gold standard, despite the cost of the catalyst system. For process chemistry and applications where milder conditions and operational simplicity are key, the Chan-Lam coupling offers a compelling and cost-effective alternative.[5]

The future of this field will likely focus on several key areas:

  • Photoredox and Electrocatalysis: Harnessing light or electrical energy to drive C-N bond formation under even milder conditions, further expanding the functional group tolerance.

  • Late-Stage Functionalization: Developing methods to directly install or modify N-substituents on complex, drug-like molecules without requiring a complete re-synthesis.

  • Sustainable Chemistry: The continued development of catalysts based on earth-abundant metals (e.g., iron, cobalt) and the use of greener solvents will be a major thrust, aligning with the growing demand for environmentally responsible chemical manufacturing.

By understanding the strengths and limitations of each available method, from time-tested cross-couplings to innovative multicomponent reactions, researchers can strategically design and execute the most effective syntheses for their next generation of pyrazole-containing molecules.

References

A Comparative Guide to the Analytical Quantification of 1-(chloromethyl)-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 1-(chloromethyl)-1H-pyrazole hydrochloride is paramount for ensuring final product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the precise determination of this key synthetic building block. Moving beyond a simple listing of procedures, we will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in robust scientific principles.

Introduction to this compound and its Analytical Challenges

This compound is a reactive intermediate, characterized by a polar pyrazole ring and an ionizable hydrochloride salt. These properties present unique challenges for analytical quantification. The presence of the chloromethyl group introduces potential instability, necessitating methods that are not only accurate and precise but also stability-indicating. The selection of an appropriate analytical technique is therefore a critical decision in the process development and quality control of any active pharmaceutical ingredient (API) synthesized using this precursor.

This guide will compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration. Each method will be evaluated based on its specificity, precision, accuracy, and suitability for high-throughput analysis, all within the framework of established regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Method Comparison at a Glance

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Acid-Base Titration
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Neutralization reaction between the basic pyrazole nitrogen and a standardized acid.
Specificity High (can separate from impurities and degradation products).High (requires derivatization, good for volatile impurities).Low (titrates total basicity, not specific to the target analyte).
Sensitivity High (µg/mL to ng/mL levels).Very High (ng/mL to pg/mL levels).Moderate (mg/mL levels).
Precision Excellent (<1% RSD achievable).[5]Excellent (<1% RSD achievable).Good (0.1-0.5% RSD achievable).[5]
Throughput High (with autosamplers).Moderate to High.Low to Moderate.
Sample Prep Simple dissolution.Derivatization may be required.Simple dissolution.
Cost Moderate to High.Moderate to High.Low.
Recommendation Primary recommendation for purity, assay, and stability studies.Alternative for volatile impurity profiling.A rapid, cost-effective assay where high specificity is not required.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For the quantification of this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable and versatile technique.[6][7][8] Its ability to separate the analyte from starting materials, by-products, and degradation products makes it an indispensable tool for purity and stability-indicating assays.[9][10][11]

The "Why": Causality in HPLC Method Development

Given that this compound is a polar and ionizable compound, a reversed-phase method is the logical choice.[12][13] The hydrochloride salt will be ionized in solution. To ensure consistent retention and good peak shape, the mobile phase should be buffered to a pH that keeps the pyrazole nitrogen protonated. A C18 column is a good starting point due to its versatility and wide availability.

The choice of a UV detector is appropriate as the pyrazole ring contains a chromophore that absorbs in the UV region. A photodiode array (PDA) detector is highly recommended to assess peak purity and to develop a specific and stability-indicating method.

Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Solutions:

  • Diluent: Mobile Phase A: Acetonitrile (90:10 v/v).

  • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Preparation: Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Method Validation (as per ICH Q2(R1) Guidelines): [3][4]

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the main peak from any degradation products.[14]

  • Linearity: Prepare a series of at least five concentrations of the reference standard and inject. Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be ≤ 2%.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration (vs. Standard) Integrate->Calculate Report Report Calculate->Report Final Report

HPLC Analysis Workflow

Gas Chromatography (GC): A Viable Alternative for Volatile Components

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[8][15][16] For this compound, direct analysis by GC can be challenging due to its salt form and potential thermal lability. However, with appropriate sample preparation, it can be an excellent method for assessing the purity profile, especially for volatile impurities.

The "Why": Causality in GC Method Development

Direct injection of the hydrochloride salt is not feasible. The analyte must be converted to its free base form, which is more volatile. This can be achieved by an in-situ neutralization or extraction. A polar capillary column is recommended to achieve good separation of the polar pyrazole derivative. A Flame Ionization Detector (FID) is a good choice for quantitative analysis due to its robustness and linear response for carbon-containing compounds.

Experimental Protocol: GC-FID Method

Objective: To quantify 1-(chloromethyl)-1H-pyrazole (as free base) and related volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-WAX or equivalent polar phase, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

Solutions:

  • Solvent: Dichloromethane.

  • Standard Preparation: Accurately weigh about 20 mg of this compound reference standard into a vial. Add 10 mL of dichloromethane and 1 mL of 1M sodium carbonate solution. Shake vigorously and allow the layers to separate. Use the organic layer for injection.

  • Sample Preparation: Treat the sample in the same manner as the standard.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Dichloromethane Weigh->Dissolve Neutralize Add Sodium Carbonate Solution Dissolve->Neutralize Extract Extract Free Base Neutralize->Extract Inject Inject Organic Layer Extract->Inject Separate GC Separation (Polar Column) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Report Calculate->Report Final Report

GC Analysis Workflow

Acid-Base Titration: A Classic Approach for Assay

Titration is a classic and cost-effective method for the quantification of acidic or basic substances.[17][18] For this compound, an alkalimetric titration can be employed to determine the total amount of the hydrochloride salt.[19][20]

The "Why": Causality in Titration Method Development

The hydrochloride salt of the pyrazole derivative behaves as an acid in a suitable solvent. It can be titrated with a standardized strong base, such as sodium hydroxide. The endpoint can be determined potentiometrically or with a suitable colorimetric indicator. A non-aqueous solvent may be necessary to achieve a sharp endpoint for the titration of this salt of a weak organic base.

Experimental Protocol: Potentiometric Titration

Objective: To determine the assay of this compound.

Instrumentation:

  • Potentiometric titrator with a suitable pH electrode.

  • Analytical balance.

  • Burette.

Reagents:

  • Titrant: 0.1 M Sodium Hydroxide, standardized.

  • Solvent: Ethanol or a mixture of ethanol and water.

Procedure:

  • Accurately weigh approximately 300 mg of this compound into a beaker.

  • Dissolve the sample in 50 mL of the chosen solvent.

  • Immerse the pH electrode in the solution and start stirring.

  • Titrate with standardized 0.1 M sodium hydroxide, recording the pH and the volume of titrant added.

  • The endpoint is the point of maximum inflection on the titration curve.

  • Calculate the percentage assay using the volume of titrant consumed, its molarity, and the weight of the sample.

Titration_Workflow Weigh Accurately Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Titrate Titrate with Standardized NaOH Dissolve->Titrate Detect Detect Endpoint (Potentiometrically) Titrate->Detect Calculate Calculate Assay (%) Detect->Calculate Report Report Calculate->Report Final Report

Titration Analysis Workflow

Conclusion and Recommendations

The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • For comprehensive quality control, including purity determination and stability studies, the stability-indicating RP-HPLC method is unequivocally the superior choice. Its high specificity and sensitivity allow for the simultaneous quantification of the active ingredient and its potential impurities.

  • Gas Chromatography is a valuable tool for the analysis of volatile impurities that may not be amenable to HPLC analysis. However, the need for derivatization adds a layer of complexity to the sample preparation.

  • Acid-Base Titration offers a simple, rapid, and inexpensive method for assay determination. Its main limitation is the lack of specificity, as it will titrate any acidic or basic species present in the sample. It is best suited for in-process controls where a quick estimation of the main component is sufficient.

By understanding the principles and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their products.

References

Definitive Structural Validation of 1-(chloromethyl)-1H-pyrazole Hydrochloride: A Comparative Crystallographic and Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and medicinal chemistry, the precise determination of molecular structure is a non-negotiable prerequisite for understanding biological activity and ensuring intellectual property. This guide addresses the structural validation of 1-(chloromethyl)-1H-pyrazole hydrochloride, a key heterocyclic building block. While a definitive single-crystal X-ray structure for this specific salt is not widely published, this document provides a comprehensive validation through a combination of spectroscopic data, comparative analysis with crystallographically-characterized analogs, and a discussion of potential isomeric alternatives. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous understanding of this molecule's structure.

Introduction: The Imperative of Structural Certainty

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast range of pharmacological activities.[1] The introduction of a reactive chloromethyl group at the N1 position of the pyrazole ring, and its subsequent formation as a hydrochloride salt, creates a versatile intermediate for the synthesis of more complex molecular architectures. However, the potential for isomerism, particularly the formation of 3(5)-(chloromethyl)-1H-pyrazole or 4-(chloromethyl)-1H-pyrazole, necessitates an unambiguous structural confirmation.

X-ray crystallography stands as the gold standard for the unequivocal determination of three-dimensional molecular structures.[1] In the absence of a published crystal structure for this compound, this guide employs a multi-faceted approach to establish its structure with a high degree of confidence. We will explore the synthesis, delve into the corroborative evidence provided by various spectroscopic techniques, and draw insightful comparisons with the known crystal structures of closely related pyrazole derivatives.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a critical first step in its characterization. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyrazole

  • Paraformaldehyde

  • Thionyl chloride

  • Anhydrous diethyl ether

  • Hydrochloric acid (in diethyl ether)

Procedure:

  • N-Hydroxymethylation: To a stirred suspension of pyrazole in a suitable aprotic solvent, add paraformaldehyde. Heat the mixture to reflux until the pyrazole is consumed (monitored by TLC).

  • Chlorination: Cool the reaction mixture to 0 °C and add thionyl chloride dropwise. Stir the reaction at room temperature until the conversion of the hydroxymethyl intermediate to the chloromethyl derivative is complete.

  • Purification of the Free Base: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(chloromethyl)-1H-pyrazole as the free base.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether and cool to 0 °C. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a solid.

Spectroscopic Data Analysis

The following spectroscopic data, while not a substitute for X-ray crystallography, provides compelling evidence for the structure of this compound.

Technique Expected Observations for this compound Interpretation
¹H NMR A singlet for the -CH₂Cl protons. Three distinct signals for the pyrazole ring protons, likely showing coupling patterns consistent with a 1,3,4-trisubstituted system. The hydrochloride salt formation may lead to a downfield shift of all protons.The presence of a singlet for the methylene protons is a key indicator of the -CH₂Cl group. The chemical shifts and coupling constants of the pyrazole protons would differentiate it from other isomers.
¹³C NMR A signal for the -CH₂Cl carbon. Three signals for the pyrazole ring carbons.The chemical shift of the methylene carbon would be characteristic of a chloromethyl group attached to a nitrogen atom. The number and shifts of the pyrazole carbons would confirm the substitution pattern.
IR Spectroscopy Characteristic C-H stretching frequencies for the pyrazole ring and the methylene group. A C-Cl stretching vibration. N-H stretching bands would be absent, confirming N1-substitution.The absence of a broad N-H stretch is a critical piece of evidence against the presence of isomers where the pyrazole ring is not substituted at the N1 position.
Mass Spectrometry The mass spectrum of the free base, 1-(chloromethyl)-1H-pyrazole, would show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, characteristic of the presence of one chlorine atom.This isotopic pattern provides definitive evidence for the presence of a single chlorine atom in the molecule.

Comparative Crystallographic Analysis

Case Study: Crystal Structure of 4-chloro-1H-pyrazole

The crystal structure of 4-chloro-1H-pyrazole has been determined and reveals a planar pyrazole ring.[2] This provides a foundational understanding of the geometry of the pyrazole core.

Case Study: Crystal Structures of other N-substituted Pyrazoles

Numerous N-substituted pyrazole derivatives have been characterized by X-ray crystallography.[3] These studies consistently show a planar pyrazole ring and provide data on the bond lengths and angles of the N-substituent, which can be extrapolated to the N-CH₂Cl group in the target molecule.

The following diagram illustrates the expected molecular structure and key interactions within a hypothetical crystal lattice of this compound, based on the known structures of related compounds.

Figure 1: A conceptual diagram illustrating the ionic interaction between the 1-(chloromethyl)-1H-pyrazole cation and the chloride anion, along with potential hydrogen bonding.

Structural Validation: Distinguishing from Isomeric Alternatives

The definitive power of X-ray crystallography lies in its ability to distinguish between isomers. In the case of this compound, the primary isomeric alternatives are 3-(chloromethyl)-1H-pyrazole and 4-(chloromethyl)-1H-pyrazole.

Isomer Key Differentiating Structural Features Expected Spectroscopic Differences
1-(chloromethyl)-1H-pyrazole Chloromethyl group is attached to a nitrogen atom. The pyrazole ring is N-substituted.No N-H signal in ¹H NMR or IR. Distinct ¹H and ¹³C NMR chemical shifts for the pyrazole ring protons and carbons.
3-(chloromethyl)-1H-pyrazole Chloromethyl group is attached to a carbon atom (C3). A free N-H group is present.Presence of a broad N-H signal in ¹H NMR and IR. Different ¹H and ¹³C NMR chemical shifts and coupling patterns for the pyrazole ring.
4-(chloromethyl)-1H-pyrazole Chloromethyl group is attached to a carbon atom (C4). A free N-H group is present.Presence of a broad N-H signal in ¹H NMR and IR. A more symmetrical ¹H NMR pattern for the pyrazole ring protons.

The following workflow illustrates the logical process for structural validation.

G start Synthesized Product nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms validation Structural Validation of 1-(chloromethyl)-1H-pyrazole HCl nmr->validation Confirms N1-substitution and pyrazole core ir->validation Absence of N-H stretch ms->validation Confirms molecular formula and chlorine presence xray Comparative X-ray Crystallography (Analogs) xray->validation Informs on expected bond lengths, angles, and packing isomer1 Isomer: 3-(chloromethyl)-1H-pyrazole validation->isomer1 Distinguished by isomer2 Isomer: 4-(chloromethyl)-1H-pyrazole validation->isomer2 Distinguished by

Figure 2: A workflow diagram illustrating the multi-technique approach to the structural validation of this compound.

Conclusion

While the definitive single-crystal X-ray structure of this compound remains to be published, a comprehensive analysis of its synthesis, spectroscopic data, and comparison with crystallographically-characterized analogs provides overwhelming evidence for its proposed structure. The combination of NMR, IR, and mass spectrometry data effectively rules out the presence of its key isomers. For researchers and professionals in drug development, this guide provides a robust framework for the confident structural assignment of this important synthetic intermediate, underscoring the power of a multi-technique approach in modern chemical analysis.

References

A Comparative Reactivity Analysis of 1-(Chloromethyl)-1H-pyrazole Hydrochloride and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing compounds are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The functionalization of the pyrazole scaffold is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic profiles. Among the various functionalized pyrazoles, 1-(chloromethyl)-1H-pyrazole and its derivatives are particularly valuable as versatile alkylating agents. The chloromethyl group serves as a reactive handle for introducing the pyrazole moiety into larger molecules through nucleophilic substitution reactions, a common strategy in the synthesis of complex drug candidates.

The reactivity of this chloromethyl group is a critical parameter that dictates its utility in synthesis and its potential for covalent interactions with biological targets. Understanding how substituents on the pyrazole ring influence this reactivity is paramount for designing novel therapeutics with optimized properties. This guide provides a comprehensive comparative study on the reactivity of 1-(chloromethyl)-1H-pyrazole hydrochloride and a series of its analogs bearing electron-donating and electron-withdrawing substituents. We will delve into the underlying principles governing their reactivity, provide detailed experimental protocols for a comparative kinetic analysis, and present a framework for interpreting the resulting data to inform rational drug design.

The Significance of Reactivity in Drug Design

The rate at which a 1-(chloromethyl)-1H-pyrazole derivative reacts with a nucleophile is governed by the principles of physical organic chemistry, specifically the electronic effects of substituents on the pyrazole ring. These effects can be broadly categorized as inductive and resonance effects, which either donate or withdraw electron density from the ring and, consequently, from the chloromethyl reactive center.

An electron-donating group (EDG) increases the electron density on the pyrazole ring, which can destabilize the transition state of an SN2 reaction, thereby decreasing the reaction rate. Conversely, an electron-withdrawing group (EWG) decreases the electron density, stabilizing the transition state and accelerating the reaction. The interplay of these electronic effects provides a powerful tool for fine-tuning the reactivity of these building blocks.

This guide will explore these structure-activity relationships through a systematic study of a curated set of analogs, providing a practical framework for predicting and controlling the reactivity of this important class of compounds.

Experimental Design for Comparative Reactivity Study

To quantitatively compare the reactivity of this compound and its analogs, a kinetic study of their reaction with a model nucleophile, such as piperidine, can be performed. The progress of this SN2 reaction can be conveniently monitored using UV-Vis spectroscopy by observing the formation of the product over time.

Selection of Analogs

A representative set of analogs should be chosen to span a range of electronic properties. The following analogs, alongside the parent compound, provide a good basis for a comparative study:

  • Parent Compound: this compound

  • Analogs with Electron-Donating Groups (EDGs):

    • 1-(Chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride

    • 1-(Chloromethyl)-3-methyl-1H-pyrazole hydrochloride

  • Analogs with Electron-Withdrawing Groups (EWGs):

    • 1-(Chloromethyl)-4-nitro-1H-pyrazole hydrochloride

    • 1-(Chloromethyl)-4-bromo-1H-pyrazole hydrochloride

Experimental Workflow

The following diagram illustrates the general workflow for the comparative kinetic study:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis synthesis Synthesize Analogs purification Purify & Characterize synthesis->purification solution_prep Prepare Reactant Solutions purification->solution_prep uv_vis_setup Set up UV-Vis Spectrophotometer solution_prep->uv_vis_setup reaction_initiation Initiate Reaction in Cuvette uv_vis_setup->reaction_initiation data_acquisition Acquire Time-course Data reaction_initiation->data_acquisition rate_constant Calculate Pseudo-First-Order Rate Constants (k_obs) data_acquisition->rate_constant hammett_plot Construct Hammett Plot rate_constant->hammett_plot interpretation Interpret ρ value hammett_plot->interpretation

Caption: Experimental workflow for the comparative reactivity study.

Detailed Experimental Protocol: Kinetic Measurement by UV-Vis Spectroscopy

This protocol outlines the steps for determining the pseudo-first-order rate constant for the reaction of a 1-(chloromethyl)-1H-pyrazole analog with piperidine.

Materials:

  • This compound and its synthesized analogs

  • Piperidine

  • Anhydrous Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the 1-(chloromethyl)-1H-pyrazole analog in anhydrous ethanol (e.g., 0.1 M).

    • Prepare a stock solution of piperidine in anhydrous ethanol (e.g., 1.0 M).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product (N-(1H-pyrazol-1-ylmethyl)piperidine derivative). This should be determined beforehand by scanning a solution of the synthesized product.

    • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • In a quartz cuvette, pipette a known volume of the pyrazole analog stock solution and dilute with anhydrous ethanol to a final volume of, for example, 2.9 mL.

    • Place the cuvette in the thermostatted holder and allow it to equilibrate for 5 minutes.

    • Initiate the reaction by rapidly injecting a small volume (e.g., 0.1 mL) of the piperidine stock solution into the cuvette and mix thoroughly by gentle inversion.

    • Immediately start recording the absorbance at λmax as a function of time. Continue data collection until the reaction is essentially complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • The reaction is conducted under pseudo-first-order conditions by using a large excess of piperidine. The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.

    • Alternatively, a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.

  • Repeat for all Analogs:

    • Repeat the kinetic measurements for this compound and each of its analogs under identical conditions.

Results and Interpretation: A Quantitative Comparison

The determined pseudo-first-order rate constants (kobs) for each analog provide a direct measure of their relative reactivity. The results can be summarized in a table for easy comparison.

CompoundSubstituent(s)Electronic Effectkobs (s-1)Relative Reactivity
This compound-HNeutralExperimental Value1.0
1-(Chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride-CH3 (x2)EDGExperimental Value< 1.0
1-(Chloromethyl)-3-methyl-1H-pyrazole hydrochloride-CH3EDGExperimental Value< 1.0
1-(Chloromethyl)-4-nitro-1H-pyrazole hydrochloride-NO2EWGExperimental Value> 1.0
1-(Chloromethyl)-4-bromo-1H-pyrazole hydrochloride-BrEWG (inductive)Experimental Value> 1.0

Note: The "Experimental Value" placeholders should be filled with the data obtained from the kinetic experiments.

Hammett Analysis: Correlating Structure with Reactivity

To gain a deeper understanding of the electronic effects of the substituents, a Hammett plot can be constructed. This involves plotting the logarithm of the relative rate constant (log(kX/kH), where kX is the rate constant for a substituted analog and kH is the rate constant for the unsubstituted parent compound) against the appropriate Hammett substituent constant (σ).

hammett_plot Hammett Plot for S_N2 Reaction xaxis σ (Substituent Constant) yaxis log(k_X / k_H) origin->xaxis origin->yaxis H H (σ=0) EDG1 EDG1 EDG2 EDG2 EWG2 EWG2 EDG2->EWG2 ρ > 0 EWG1 EWG1

Caption: A representative Hammett plot for the SN2 reaction.

The slope of the Hammett plot is the reaction constant (ρ). For an SN2 reaction at a benzylic-like carbon, a positive ρ value is expected. This indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state. The magnitude of ρ provides insight into the sensitivity of the reaction to substituent effects. A larger positive ρ value signifies a greater sensitivity to electronic effects.

Conclusion and Implications for Drug Discovery

This guide has outlined a systematic approach for the comparative reactivity study of this compound and its analogs. By employing kinetic studies and Hammett analysis, researchers can gain valuable quantitative insights into how substituents on the pyrazole ring modulate the reactivity of the chloromethyl group.

This knowledge is directly applicable to drug discovery and development in several ways:

  • Rational Design of Covalent Inhibitors: For the development of targeted covalent inhibitors, the reactivity of the electrophilic warhead must be finely tuned to ensure selective and efficient binding to the target protein while minimizing off-target reactions. The principles outlined here allow for the rational selection of substituents to achieve the desired level of reactivity.

  • Optimization of Synthetic Routes: Understanding the relative reactivity of these building blocks can aid in the optimization of synthetic routes, allowing for milder reaction conditions and improved yields.

  • Prediction of Metabolic Stability: The chloromethyl group can be a site of metabolic transformation. By modulating its reactivity, it may be possible to influence the metabolic stability of drug candidates.

By integrating the principles of physical organic chemistry with practical experimental methodologies, researchers can harness the full potential of 1-(chloromethyl)-1H-pyrazole derivatives as versatile tools in the quest for novel and effective therapeutics.

A Senior Application Scientist's Guide to Confirming Product Formation with 1-(chloromethyl)-1H-pyrazole hydrochloride: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of product formation is a cornerstone of successful research. When introducing the valuable 1H-pyrazol-1-ylmethyl moiety into a molecule using 1-(chloromethyl)-1H-pyrazole hydrochloride, a strategic application of spectroscopic techniques is paramount. This guide provides an in-depth technical comparison of the primary spectroscopic methods used to confirm successful N-alkylation and offers field-proven insights into experimental design and data interpretation.

The Synthetic Utility of this compound

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a versatile pharmacophore makes its incorporation into novel molecular entities a key strategy in drug discovery. This compound serves as a highly efficient electrophile for the N-alkylation of a wide range of nucleophiles, particularly amines, to introduce the 1H-pyrazol-1-ylmethyl group. The hydrochloride salt form enhances its stability and handling properties.

Confirmation of the successful covalent linkage of the pyrazole moiety to the substrate is the critical next step. This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to provide unequivocal evidence of product formation.

Core Spectroscopic Techniques for Product Confirmation

A multi-faceted spectroscopic approach provides a self-validating system for structure elucidation. Each technique offers a unique piece of the puzzle, and their combined interpretation builds a robust and trustworthy confirmation of the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for confirming the formation of the N-pyrazolylmethyl linkage. The key diagnostic signals to scrutinize are those of the newly formed methylene bridge and the pyrazole ring itself.

¹H NMR Spectroscopy:

The proton NMR spectrum provides a wealth of information through chemical shifts, coupling constants, and integration. For a typical product formed from the reaction of this compound with a primary or secondary amine, the following key signals are expected:

  • The Methylene Bridge (-N-CH₂-pyrazole): The most diagnostic signal is a singlet for the two protons of the methylene bridge. This peak typically appears in the downfield region, generally between 5.3 and 5.6 ppm . Its integration should correspond to two protons. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom of the substrate and the pyrazole ring.

  • Pyrazole Ring Protons: The three protons on the pyrazole ring exhibit characteristic chemical shifts and coupling patterns:

    • H5: Typically a doublet or triplet around 7.5 - 7.8 ppm .

    • H3: Usually a doublet around 7.4 - 7.6 ppm .

    • H4: A triplet in the most upfield region of the aromatic protons, around 6.2 - 6.4 ppm .

The precise chemical shifts can be influenced by the nature of the substrate and the solvent used for analysis.

¹³C NMR Spectroscopy:

The carbon NMR spectrum complements the ¹H NMR data and confirms the carbon framework of the product.

  • The Methylene Bridge Carbon (-N-CH₂-pyrazole): The carbon of the methylene bridge is a key indicator and typically resonates in the range of 50 - 60 ppm .

  • Pyrazole Ring Carbons: The carbons of the pyrazole ring will show distinct signals, often in the range of 105 - 140 ppm .

Advanced NMR Techniques (2D NMR):

For more complex molecules or in cases of ambiguity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: Will show correlations between coupled protons on the pyrazole ring (H3-H4, H4-H5), confirming their connectivity.

  • HSQC: Correlates the pyrazole protons directly to their attached carbons, allowing for unambiguous assignment of the pyrazole ring signals in both the ¹H and ¹³C spectra. An HSQC experiment will definitively link the methylene proton singlet to its corresponding carbon signal.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the product and can provide structural information through fragmentation analysis.

  • Molecular Ion Peak (M⁺ or [M+H]⁺): The primary piece of evidence from MS is the observation of the molecular ion peak corresponding to the exact mass of the expected product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

  • Fragmentation Pattern: The fragmentation of the N-pyrazolylmethyl moiety can provide further structural confirmation. Common fragmentation pathways for pyrazoles include the loss of HCN (27 Da) and N₂ (28 Da). The pyrazolylmethyl group itself may cleave, leading to fragments corresponding to the pyrazole moiety and the substrate.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and simple technique to identify the presence of key functional groups and confirm changes from the starting materials.

  • Disappearance of N-H Bands: In reactions with primary or secondary amines, the disappearance or significant shift of the N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region) of the starting amine is a strong indicator of successful N-alkylation.

  • Pyrazole Ring Vibrations: The pyrazole ring exhibits characteristic stretching vibrations. Look for bands in the following regions:

    • C=N stretching: Around 1500-1580 cm⁻¹

    • C-N stretching: Around 1200-1300 cm⁻¹

    • Ring stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching of the pyrazole ring will appear above 3000 cm⁻¹.

Comparison with an Alternative Method: N-Alkylation via Trichloroacetimidates

While this compound is a convenient reagent, other methods exist for N-alkylation of pyrazoles. A notable alternative is the use of trichloroacetimidate electrophiles under Brønsted acid catalysis[1]. This method is often touted for its mild reaction conditions.

FeatureThis compoundTrichloroacetimidate Method
Reagent Type Electrophilic alkylating agentElectrophilic alkylating agent
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Et₃N) to neutralize the HCl and deprotonate the nucleophile.Mildly acidic conditions (e.g., camphorsulfonic acid), often at room temperature.[1]
Byproducts A salt (e.g., KCl, Et₃N·HCl).Trichloroacetamide.
Scope Broad scope with various nucleophiles.Good for benzylic, phenethyl, and benzhydryl groups. May not be suitable for simple methyl or allyl groups.[1]
Spectroscopic Confirmation The resulting product is the same, so the spectroscopic signatures are identical.The resulting product is the same, so the spectroscopic signatures are identical.

Experimental Data Synopsis:

The choice between these methods often comes down to substrate compatibility and desired reaction conditions. The chloromethylpyrazole method is robust and widely applicable. The trichloroacetimidate method offers an alternative for sensitive substrates that may not tolerate basic conditions. In both cases, the spectroscopic techniques outlined above are essential for confirming the identity of the final N-alkylated pyrazole product.

Experimental Workflow and Data Interpretation

To illustrate the practical application of these techniques, we will consider a representative protocol for the synthesis and characterization of an N-((1H-pyrazol-1-yl)methyl)arylamine.

Representative Experimental Protocol

Synthesis of N-((1H-pyrazol-1-yl)methyl)aniline:

  • To a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as acetonitrile, add this compound (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-((1H-pyrazol-1-yl)methyl)aniline.

G cluster_synthesis Synthesis A Aniline + Triethylamine in Acetonitrile B Add 1-(chloromethyl)-1H-pyrazole hydrochloride A->B C Stir at RT (12-24h) Monitor by TLC B->C D Work-up (Quench, Extract, Wash, Dry) C->D E Purification (Column Chromatography) D->E F Pure Product E->F G cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Criteria Product Purified Product NMR NMR (¹H, ¹³C, 2D) Product->NMR Dissolve in CDCl₃ MS Mass Spectrometry (HRMS) Product->MS Inject into Mass Spec FTIR FTIR Product->FTIR Prepare sample (e.g., KBr pellet) NMR_confirm ¹H: Singlet at ~5.4 ppm (2H) Characteristic pyrazole signals ¹³C: Methylene C at ~55 ppm NMR->NMR_confirm MS_confirm Correct [M+H]⁺ peak Fragments for pyrazole moiety MS->MS_confirm FTIR_confirm Disappearance of starting N-H Presence of pyrazole ring bands FTIR->FTIR_confirm

References

A Comparative Analysis of the Biological Activity of 1-(chloromethyl)-1H-pyrazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Bioactivity, and Structure-Activity Relationships

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The introduction of a reactive chloromethyl group at the N1 position of the pyrazole ring, as seen in 1-(chloromethyl)-1H-pyrazole hydrochloride, provides a versatile starting point for the synthesis of a diverse library of derivatives. These derivatives, primarily N-substituted Mannich bases, have garnered significant interest for their potential as antimicrobial, antifungal, and anticancer agents. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and protocols, to aid researchers and drug development professionals in this promising field.

Introduction to 1-(chloromethyl)-1H-pyrazole Derivatives

This compound is a reactive electrophile that readily undergoes nucleophilic substitution reactions with various nucleophiles, particularly primary and secondary amines. This reaction, a type of Mannich reaction, yields N-((1H-pyrazol-1-yl)methyl) amine derivatives. The structural diversity of the amine component allows for the fine-tuning of the physicochemical and biological properties of the resulting compounds. The pyrazole nucleus itself is known to be a pharmacologically privileged structure, and its combination with various amine-containing moieties can lead to compounds with enhanced potency and selectivity.[1][2][3]

Comparative Biological Activities

The biological activities of 1-(chloromethyl)-1H-pyrazole derivatives are diverse, with prominent effects observed in antimicrobial, antifungal, and anticancer screenings. The following sections provide a comparative overview of these activities, with supporting data summarized in tables.

Antimicrobial Activity

Derivatives of 1-(chloromethyl)-1H-pyrazole have shown considerable promise as antibacterial agents. The introduction of different amine moieties significantly influences their spectrum of activity and potency. A study on new pyrazolo-benzimidazole hybrid Mannich bases demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[4] For instance, some synthesized compounds were found to be more active against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli than reference drugs like Metronidazole and Nitrofurantoin.[4]

DerivativeTarget OrganismMIC (µg/mL)Reference
Pyrazolo-benzimidazole derivative 5f Staphylococcus aureus ATCC 25923150[4]
Pyrazolo-benzimidazole derivativesPseudomonas aeruginosa ATCC27853More active than Metronidazole and Nitrofurantoin[4]
1-Methyl-1H-pyrazol-5-amine derivative 7b Pseudomonas syringae pv. actinidiae1.56 (MIC90)[5]

Table 1: Comparative Antimicrobial Activity of 1-(chloromethyl)-1H-pyrazole Derivatives.

The mechanism of action for the antimicrobial effects of these pyrazole derivatives is an area of active investigation. For some pyrazole compounds, it has been suggested that they may exert their effect by inhibiting essential bacterial enzymes.

Antifungal Activity

The antifungal potential of pyrazole derivatives is another area of significant interest. A series of novel 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties were synthesized and showed potent antifungal activity.[5] For example, compound 7f from this series exhibited an EC50 value of 0.64 mg/L against Valsa mali, which was significantly more potent than the commercial antifungal agent allicin.[5] Mechanistic studies on this compound suggested that it induces fungal cell death through hyphal shrinkage, accumulation of reactive oxygen species (ROS), and subsequent oxidative damage.[5]

DerivativeTarget OrganismEC50 (mg/L)Reference
1-Methyl-1H-pyrazol-5-amine derivative 7f Valsa mali0.64[5]
Allicin (Reference)Valsa mali26.0[5]
Tebuconazole (Reference)Valsa mali0.33[5]

Table 2: Comparative Antifungal Activity of 1-(chloromethyl)-1H-pyrazole Derivatives.

Anticancer and Cytotoxic Activity

The anticancer potential of 1-(chloromethyl)-1H-pyrazole derivatives has been explored against various cancer cell lines. The cytotoxic effects are often evaluated using the MTT assay, which measures cell viability. A study on pyrazole fused triazole hybrids as Schiff and Mannich bases revealed that some of these compounds exhibit notable anticancer activity against liver cancer cell lines (HepG2).[6] Interestingly, in this study, the Schiff bases were generally found to be more active than the corresponding Mannich bases.[6] Another study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives demonstrated potent antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines, with compound 5a showing IC50 values of 1.88 µM and 2.12 µM, respectively.[7] This compound was also found to be a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[7]

DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-fused triazole Schiff base 3e HepG2 (Liver Cancer)Most notable activity in the series[6]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline 5a MCF-7 (Breast Cancer)1.88[7]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline 5a B16-F10 (Melanoma)2.12[7]
Pyrazole-based Mannich base 1 (conglomeratin)MCF-7 (Breast Cancer)16.2[8]
Pyrazole-based Mannich base 1 (conglomeratin)HepG2 (Liver Cancer)13.1[8]
Doxorubicin (Reference)MCF-7 (Breast Cancer)0.69[8]
Doxorubicin (Reference)HepG2 (Liver Cancer)0.81[8]

Table 3: Comparative Anticancer Activity of 1-(chloromethyl)-1H-pyrazole Derivatives.

The mechanism of anticancer action for these derivatives can be multifaceted. As seen with compound 5a , inhibition of cell cycle regulatory proteins like CDK2 is a potential pathway.[7] Other studies have pointed towards the induction of apoptosis through the generation of reactive oxygen species (ROS).

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standard methodologies for the synthesis and biological evaluation of 1-(chloromethyl)-1H-pyrazole derivatives.

Synthesis of N-((1H-pyrazol-1-yl)methyl) Amine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of N-substituted pyrazole derivatives from this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Pyrazole 1-(chloromethyl)-1H-pyrazole hydrochloride Stirring Stirring Pyrazole->Stirring Amine Primary or Secondary Amine Amine->Stirring Solvent Solvent (e.g., Dichloromethane) Solvent->Stirring Base Base (e.g., Triethylamine) Base->Stirring Temp Room Temperature Temp->Stirring Monitoring TLC Monitoring Stirring->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product N-((1H-pyrazol-1-yl)methyl) Amine Derivative Purification->Product

Caption: General workflow for the synthesis of N-((1H-pyrazol-1-yl)methyl) amine derivatives.

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane, add the desired primary or secondary amine (1.1 equivalents).

  • Add a base, such as triethylamine (2.2 equivalents), to the reaction mixture to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water to remove the triethylamine hydrochloride salt.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-((1H-pyrazol-1-yl)methyl) amine derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

MIC_Workflow cluster_preparation Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_reading Incubation & Reading Compound Synthesized Compound (Stock Solution) Serial_Dilution Two-fold Serial Dilution of Compound Compound->Serial_Dilution Media Bacterial/Fungal Growth Media Media->Serial_Dilution Inoculum Standardized Microbial Inoculum Inoculation Inoculate wells with Microbial Suspension Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 24-48h Inoculation->Incubation Controls Positive (Microbe only) & Negative (Media only) Controls Controls->Incubation Reading Visual Inspection for Turbidity or Colorimetric (Resazurin) Reading Incubation->Reading Result Determine MIC (Lowest concentration with no visible growth) Reading->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized microbial inoculum according to CLSI guidelines.

  • Inoculate each well (except for the negative control) with the microbial suspension.

  • Include a positive control (microbes in medium without the compound) and a negative control (medium only).

  • Incubate the plates at the optimal temperature for the microorganism (typically 37°C) for 24-48 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Alternatively, a colorimetric indicator like resazurin can be used to assess viability.

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_reading Assay & Reading Cells Cancer Cell Line (e.g., MCF-7, HepG2) Seeding Seed cells in a 96-well plate Cells->Seeding Adherence Allow cells to adhere overnight Seeding->Adherence Treatment Treat cells with different concentrations of the compound Adherence->Treatment Compound_Dilution Prepare serial dilutions of the test compound Compound_Dilution->Treatment Incubation_Treatment Incubate for 24-72h Treatment->Incubation_Treatment Add_MTT Add MTT solution to each well and incubate Incubation_Treatment->Add_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO, isopropanol) Add_MTT->Add_Solubilizer Reading_Absorbance Read absorbance at ~570 nm Add_Solubilizer->Reading_Absorbance Analysis Calculate IC50 (Concentration for 50% inhibition of cell growth) Reading_Absorbance->Analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-(chloromethyl)-1H-pyrazole derivatives is intricately linked to the nature of the substituent introduced at the N1-methylene group. While a comprehensive SAR study requires a large and diverse library of compounds, some preliminary trends can be inferred from the available data.

  • Lipophilicity and Steric Factors: The nature of the amine moiety influences the overall lipophilicity and steric bulk of the molecule. These factors can affect the compound's ability to penetrate cell membranes and interact with its biological target.

  • Presence of Additional Pharmacophores: Incorporating other known pharmacologically active moieties, such as benzimidazoles or triazoles, can lead to hybrid molecules with enhanced or synergistic biological activities.[4][6]

  • Electronic Effects: The electronic properties of the substituents on the amine fragment can modulate the overall electron distribution of the molecule, which can be crucial for target binding.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. The ease of their synthesis allows for the generation of large libraries of compounds for screening and optimization. The comparative analysis presented in this guide highlights the significant potential of these derivatives as antimicrobial, antifungal, and anticancer agents.

Future research in this area should focus on:

  • Expansion of the derivative library: Synthesizing a wider range of derivatives with diverse amine substituents will be crucial for establishing more definitive structure-activity relationships.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action will be essential for the rational design of more potent and selective compounds.

  • In vivo studies: Promising candidates identified in in vitro screenings should be advanced to in vivo animal models to evaluate their efficacy and safety profiles.

By leveraging the synthetic versatility of this compound and a systematic approach to biological evaluation, researchers can continue to unlock the therapeutic potential of this important class of heterocyclic compounds.

References

A Guide to Greener Synthetic Routes: Alternatives to 1-(chloromethyl)-1H-pyrazole Hydrochloride for N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the functionalization of heterocyclic scaffolds is a foundational activity. The pyrazole ring, a common motif in pharmaceuticals and agrochemicals, often requires N-alkylation to modulate biological activity.[1] For years, reactive intermediates like 1-(chloromethyl)-1H-pyrazole hydrochloride have served as efficient reagents for introducing the pyrazol-1-ylmethyl group. However, the increasing emphasis on green chemistry principles necessitates a critical evaluation of such reagents and the development of safer, more sustainable alternatives.[1]

This guide provides an in-depth comparison of environmentally friendly alternatives to this compound. We will explore the inherent hazards of the traditional reagent and present modern, greener strategies that offer comparable or superior performance while minimizing environmental impact and operational risks.

The Challenge with this compound: A Green Chemistry Perspective

This compound is an effective alkylating agent. However, its use presents several environmental, health, and safety (EHS) concerns. The compound itself is classified as corrosive, causing skin irritation and serious eye damage. Its synthesis may involve hazardous precursors like chloromethyl methyl ether, a potent carcinogen. From a green chemistry standpoint, relying on such a reactive and hazardous intermediate is suboptimal, especially when safer and more efficient alternatives are available.

The core principle of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This guide focuses on alternative strategies that align with this principle by avoiding the isolation and use of hazardous intermediates like this compound.

Strategic Alternatives for a Greener Pyrazole N-Functionalization

The primary function of this compound is to deliver a pyrazole moiety to a target molecule via N-alkylation. Greener approaches achieve this outcome by either fundamentally altering the synthetic route to avoid this intermediate or by using less hazardous reagents and conditions. We will compare three primary strategies:

  • One-Pot Synthesis of N-Substituted Pyrazoles

  • Direct N-Alkylation with Greener Reagents

  • Catalytic and Advanced Methodologies

Strategy 1: One-Pot Synthesis of N-Substituted Pyrazoles

One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, are inherently greener. They reduce solvent waste, energy consumption, and purification steps. Several one-pot methods have been developed for the synthesis of N-aryl and N-alkyl pyrazoles directly from simple precursors.[2]

Causality of Experimental Choice: This strategy is chosen to completely bypass the need for a pre-functionalized, hazardous pyrazole intermediate. By forming the pyrazole ring and creating the N-substituent bond in the same pot, we eliminate the synthesis, isolation, handling, and storage of this compound.

A notable example is the three-component reaction of an aldehyde, a ketone, and a hydrazine, followed by in-situ oxidation to form the N-substituted pyrazole. Microwave-assisted "one-pot" syntheses starting from α,β-unsaturated ketones and tosylhydrazine have also proven to be highly efficient, often proceeding under solvent-free conditions.[3][4]

Workflow Diagram: Traditional vs. One-Pot Synthesis

The following diagrams illustrate the streamlined nature of a one-pot synthesis compared to the traditional multi-step approach involving a hazardous intermediate.

G cluster_0 Traditional Two-Step Synthesis cluster_1 Greener One-Pot Synthesis Pyrazole Pyrazole Synthesis_Intermediate 1-(chloromethyl)-1H-pyrazole hydrochloride (Hazardous) Pyrazole->Synthesis_Intermediate Chloromethylation N_Alkylation N-Alkylated Pyrazole Synthesis_Intermediate->N_Alkylation Alkylation Reaction Start_Materials Aldehyde + Ketone + Hydrazine One_Pot One-Pot Reaction (Cyclization + Functionalization) Start_Materials->One_Pot Single Reaction Vessel Final_Product N-Alkylated Pyrazole One_Pot->Final_Product Direct Formation

Caption: Comparison of traditional vs. one-pot pyrazole synthesis workflows.

Strategy 2: Direct N-Alkylation with Greener Reagents

When a pre-existing pyrazole core must be N-alkylated, the choice of alkylating agent is critical. Instead of a chloromethyl derivative, safer and more environmentally benign reagents can be employed.

Dimethyl Carbonate (DMC): A Benign Methylating Agent

Dimethyl carbonate (DMC) is an excellent green alternative for N-methylation.[5][6] It is non-toxic, biodegradable, and its reaction byproducts (methanol and CO2) are relatively benign. DMC can effectively methylate nitrogen-containing heterocycles, including pyrazole, often without the need for a catalyst or solvent at elevated temperatures (110-170°C).[5][6]

Causality of Experimental Choice: DMC is selected for its superior environmental profile. It replaces a corrosive, hazardous halogenated reagent with a non-toxic one, significantly improving the safety and sustainability of the process. While it requires higher temperatures, the elimination of hazardous reagents and byproducts often makes it a worthwhile trade-off.

Methanol with a Catalyst

Another approach involves using methanol as the methyl source in the presence of a catalyst, such as a crystalline aluminosilicate.[7] This method allows for the N-alkylation of pyrazoles with a high yield and avoids the formation of salt byproducts, simplifying purification.[7]

Performance Comparison of N-Methylating Agents
ReagentTypical ConditionsYieldSafety ProfileGreen Chemistry Merits
1-(chloromethyl)-1H-pyrazole HCl Base (e.g., K2CO3), Solvent (e.g., DMF)Good to ExcellentCorrosive, Hazardous PrecursorsPoor: Use of hazardous reagent
Dimethyl Carbonate (DMC) 110-170°C, neat or with catalystGood to Excellent[6]Non-toxic, IrritantExcellent: Benign reagent and byproducts
Methanol with Zeolite Catalyst 300°C, Vapor phaseExcellent (up to 100%)[7]Flammable, ToxicGood: Inexpensive reagent, no salt waste

Strategy 3: Catalytic and Advanced Methodologies

Modern organic synthesis increasingly relies on catalysis to achieve high efficiency and selectivity under mild conditions. These methods provide powerful alternatives for N-functionalization of pyrazoles.

Acid-Catalyzed N-Alkylation

A recently developed method uses trichloroacetimidate electrophiles with a Brønsted acid catalyst for N-alkylation.[8][9] This approach is advantageous as it avoids the use of strong bases and often proceeds at room temperature.[8][9] While this method may produce a mixture of regioisomers with unsymmetrical pyrazoles, the major product is typically controlled by sterics.[9]

Transition-Metal-Free N-Arylation

For the synthesis of N-aryl pyrazoles, transition-metal-free methods have emerged. One such method utilizes diaryliodonium salts in the presence of aqueous ammonia.[10][11] This reaction is rapid, proceeds under mild conditions, and does not require an inert atmosphere, making it operationally simple and more environmentally friendly than many traditional transition-metal-catalyzed cross-coupling reactions.[10][11]

Experimental Protocol: N-Methylation of Pyrazole using Dimethyl Carbonate (DMC)

This protocol is adapted from studies on the N-methylation of nitrogen heterocycles using DMC.[5][6]

Objective: To synthesize 1-methylpyrazole from pyrazole using an environmentally friendly methylating agent.

Materials:

  • Pyrazole (1.0 eq)

  • Dimethyl Carbonate (DMC) (3.0-5.0 eq)

  • High-pressure reaction vessel (e.g., autoclave) or sealed tube

  • Heating mantle with temperature control and stirring

Procedure:

  • In a high-pressure reaction vessel, combine pyrazole and dimethyl carbonate. Note: No solvent is necessary, but a high-boiling point, inert solvent could be used if desired.

  • Seal the vessel securely.

  • Heat the reaction mixture to 150-170°C with vigorous stirring.

  • Maintain the temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS if possible.

  • After the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel is fully cooled before opening due to internal pressure.

  • Vent the vessel in a fume hood to release any CO2 pressure.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the excess dimethyl carbonate and any methanol byproduct by distillation.

  • The remaining residue is the crude 1-methylpyrazole. Purify further by distillation or column chromatography if necessary.

Self-Validation: The identity and purity of the product, 1-methylpyrazole, can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS, comparing the data to literature values. The absence of starting pyrazole indicates complete conversion.

Mechanism Diagram: N-Methylation with DMC

The reaction proceeds through a nucleophilic attack of the pyrazole nitrogen on the methyl group of DMC, followed by the elimination of methyl carbonate, which then decomposes to methanol and CO2.

Caption: Simplified mechanism for the N-methylation of pyrazole using DMC.

Conclusion and Future Outlook

The transition away from hazardous reagents like this compound is not just an environmental imperative but also a step towards safer and more efficient chemical synthesis. The alternative strategies presented here—one-pot syntheses, direct N-alkylation with greener reagents like dimethyl carbonate, and advanced catalytic methods—offer robust and scalable solutions for researchers.

By embracing these greener alternatives, the scientific community can continue to leverage the versatile pyrazole scaffold in drug discovery and materials science while adhering to the principles of sustainable chemistry. The adoption of these methods will lead to safer labs, reduced environmental impact, and more elegant and efficient synthetic designs.

References

A-Senior-Application-Scientist-Guide-to-1-(chloromethyl)-1H-pyrazole-hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Guide to the Application of 1-(chloromethyl)-1H-pyrazole Hydrochloride in Modern Synthesis

Introduction: The Pyrazole Moiety and Its Strategic Importance

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for benzene with lower lipophilicity, make it a desirable feature in drug design.[1] Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Consequently, the efficient introduction of the pyrazole moiety onto target molecules is a critical task for synthetic and medicinal chemists. This compound emerges as a key reagent in this context. It is a versatile and reactive building block designed to introduce the pyrazol-1-ylmethyl group through nucleophilic substitution.[4][5] This guide provides a critical review of its applications, compares its performance with alternative synthetic strategies, and offers detailed, field-proven protocols for its effective use.

Core Application: N-Alkylation via Nucleophilic Substitution

The primary utility of this compound lies in its function as an alkylating agent.[5] The electron-withdrawing nature of the pyrazole ring, combined with the good leaving group potential of the chloride ion, renders the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The hydrochloride salt form offers enhanced stability for storage and handling. However, for the alkylation reaction to proceed, the free base form, 1-(chloromethyl)-1H-pyrazole, must be generated in situ. This is typically achieved by the addition of a suitable base, which deprotonates the pyrazole nitrogen of the nucleophilic substrate, thereby increasing its reactivity towards the electrophilic chloromethyl group.

Mechanism of Action

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. A base is required to deprotonate the nucleophile (e.g., an amine, thiol, or alcohol), generating a more potent nucleophile which then attacks the electrophilic methylene carbon of the 1-(chloromethyl)-1H-pyrazole. This concerted step results in the formation of a new carbon-nucleophile bond and the displacement of the chloride leaving group.

Caption: General SN2 mechanism for N-alkylation.

Comparative Analysis: Strategic Choices in Pyrazole Synthesis

While this compound is a robust reagent, alternative methods for introducing the pyrazol-1-ylmethyl group exist. The choice of reagent is often dictated by factors such as substrate scope, desired regioselectivity, reaction conditions, and overall process efficiency.

Alternative Methodologies
  • Classical N-Alkylation with Pyrazole and Dihalomethane: This two-component approach involves reacting pyrazole with a dihalomethane (e.g., dibromomethane) in the presence of a base. While seemingly straightforward, this method can suffer from poor selectivity, often leading to the formation of bis-pyrazole methanes and other byproducts.

  • Acid-Catalyzed N-Alkylation: Newer methods have been developed using trichloroacetimidates as electrophiles under Brønsted acid catalysis.[6] This can be a milder alternative for acid-sensitive substrates.

  • Michael Addition: For specific substrates, catalyst-free Michael addition reactions can provide high yields and excellent regioselectivity for N1-alkylation of the pyrazole ring.[7][8]

Performance Comparison

The following table summarizes a qualitative comparison of these methods. Quantitative data is highly substrate-dependent; however, general trends in performance can be established.

Method Reagent(s) Typical Yields Advantages Disadvantages
Direct Alkylation 1-(chloromethyl)-1H-pyrazole HCl, BaseGood to ExcellentHigh reactivity, single-component reagent, good for a wide range of nucleophiles.[5]Requires a base, which may not be suitable for all substrates.
Two-Component Alkylation Pyrazole, Dihalomethane, BaseVariableInexpensive starting materials.Often poor selectivity, risk of bis-alkylation, requires careful optimization.
Acid-Catalyzed Alkylation Pyrazole, Trichloroacetimidate, Acid CatalystGoodMild conditions, suitable for acid-sensitive substrates.[6]Trichloroacetimidate reagents can be less stable and more expensive.
Michael Addition Pyrazole, Michael AcceptorHigh to ExcellentCatalyst-free, excellent regioselectivity (N1).[7]Limited to substrates that are Michael acceptors.

Experimental Protocol: Synthesis of N-(pyrazol-1-ylmethyl)aniline

This protocol provides a detailed, step-by-step methodology for a representative N-alkylation reaction using this compound.

Materials and Reagents
  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • To a dry round-bottom flask under an inert argon atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

  • Add aniline (1.0 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(pyrazol-1-ylmethyl)aniline.

Workflow Diagram

protocol_workflow start Combine Reagents (Reagent, Aniline, K₂CO₃ in DMF) react Heat to 60°C (Stir for 12-18h) start->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Workup (Dilute with H₂O, Extract with EtOAc) monitor->workup Reaction Complete dry Dry & Concentrate (Wash with Brine, Dry over Na₂SO₄) workup->dry purify Purify (Silica Gel Chromatography) dry->purify end Pure Product purify->end

Caption: Experimental workflow for N-alkylation.

Trustworthiness & Validation: Ensuring Successful Synthesis

The success of this protocol relies on several key factors:

  • Anhydrous Conditions: The use of anhydrous DMF is crucial, as water can compete as a nucleophile and lead to the formation of pyrazol-1-ylmethanol as a byproduct.

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate aniline without causing unwanted side reactions. For less nucleophilic substrates, a stronger base like sodium hydride (NaH) may be necessary.[9]

  • Monitoring: Careful monitoring by TLC or LC-MS is essential to determine the reaction endpoint and prevent the formation of degradation products.

  • Purification: The polarity of the product is significantly different from the starting materials, allowing for effective purification by silica gel chromatography.

Conclusion and Future Outlook

This compound stands as a highly effective and versatile reagent for the introduction of the pyrazol-1-ylmethyl moiety, a critical step in the synthesis of many biologically active compounds.[9][10] While alternative methods exist, the direct alkylation approach offers a balance of high reactivity, broad substrate scope, and operational simplicity. Understanding the comparative advantages and limitations of different synthetic strategies, as outlined in this guide, allows researchers to make informed decisions and optimize their synthetic routes. As the demand for novel pyrazole-based therapeutics continues to grow, the development of even more efficient and selective methods for their synthesis will remain an active area of research.

References

Navigating Selectivity: A Comparative Analysis of 1-(Chloromethyl)-1H-pyrazole Hydrochloride in Competitive Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of pharmaceutical and agrochemical synthesis, the precise control of chemical reactions is paramount. The ability of a reagent to selectively react with one functional group in the presence of others dictates the efficiency, purity, and ultimately the viability of a synthetic route. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the selectivity of 1-(chloromethyl)-1H-pyrazole hydrochloride, a versatile alkylating agent, in competitive reaction environments. Through a combination of theoretical principles and presented experimental data, we aim to illuminate the factors governing its reactivity and provide a framework for its strategic application in complex molecular construction.

Introduction: The Critical Role of Selectivity in Synthesis

The development of novel therapeutics and functional molecules often involves the synthesis of complex architectures bearing multiple reactive sites. Alkylating agents, which introduce alkyl groups into molecules, are fundamental tools in this process. However, their utility is often challenged by a lack of selectivity, leading to undesired side reactions, complex purification procedures, and reduced overall yields.

This compound (CAS No: 73901-67-4) has emerged as a valuable building block due to the presence of a reactive chloromethyl group attached to a biologically relevant pyrazole scaffold.[1][2] The pyrazole motif is a common feature in a wide array of pharmacologically active compounds.[3] Understanding the chemoselectivity of this reagent—its preference for one type of nucleophile over another—is crucial for its effective deployment in synthesis. This guide explores this selectivity through a series of hypothetical competitive experiments, providing a practical framework for predicting and controlling reaction outcomes.

The Nature of the Electrophile: this compound

The key to the reactivity of this compound lies in its structure. The electron-withdrawing nature of the pyrazole ring, enhanced by the protonated nitrogen in the hydrochloride salt, activates the chloromethyl group towards nucleophilic substitution. This renders the methylene carbon a potent electrophilic center, susceptible to attack by a variety of nucleophiles.

Experimental Design: Probing Selectivity in a Competitive Environment

To quantify the selectivity of this compound, a series of competitive experiments are designed. These experiments involve reacting the alkylating agent with a mixture of two different nucleophiles and analyzing the resulting product distribution. The ratio of the products provides a direct measure of the reagent's selectivity.

Selection of Competing Nucleophiles

The choice of competing nucleophiles is critical for a comprehensive understanding of selectivity. In this study, we consider two key scenarios:

  • Scenario A: N-Alkylation vs. O-Alkylation. A classic challenge in organic synthesis is the selective alkylation of amines in the presence of alcohols or phenols. We will examine the competition between a primary amine (aniline) and a phenol. Generally, nitrogen is a better nucleophile than oxygen due to its lower electronegativity, making its lone pair of electrons more available for donation.[4][5]

  • Scenario B: Competition between two different N-nucleophiles. To explore finer selectivity aspects, we will investigate the competition between a primary aromatic amine (aniline) and a more basic, and typically more nucleophilic, primary aliphatic amine (benzylamine).

Experimental Workflow

The general workflow for the competitive reaction studies is outlined below. The use of competition experiments is a reliable method for evaluating relative reactivity, as it minimizes the impact of variations in reaction conditions.[6]

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products pyrazole_Cl 1-(Chloromethyl)-1H-pyrazole TS [Nu---CH₂(pyrazole)---Cl]⁻ pyrazole_Cl->TS Nu Nucleophile (Nu:⁻) Nu->TS Nucleophilic Attack product 1-(Nucleomethyl)-1H-pyrazole TS->product Bond Formation Cl_ion Cl⁻ TS->Cl_ion Leaving Group Departure

References

Safety Operating Guide

A Guide to the Proper Disposal of 1-(chloromethyl)-1H-pyrazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-(chloromethyl)-1H-pyrazole hydrochloride (CAS No. 73901-67-4), moving beyond a simple checklist to explain the chemical reasoning that underpins these essential safety procedures.

Understanding the Compound: A Profile of Reactivity and Hazard

This compound is a heterocyclic building block whose utility in synthesis is derived from its specific chemical characteristics. These same characteristics, however, dictate the stringent requirements for its disposal.

The molecule consists of a pyrazole ring substituted with a chloromethyl group and is supplied as a hydrochloride salt.[1] This structure presents several key hazards:

  • Reactivity of the Chloromethyl Group : The chloromethyl group (-CH₂Cl) is a potent electrophile and an alkylating agent. The carbon-chlorine bond is polarized, making the carbon atom susceptible to nucleophilic attack.[2] This inherent reactivity is the basis for its synthetic utility but also means it can react with a wide range of materials, including water, bases, and other nucleophiles, potentially forming new, hazardous compounds.

  • Corrosivity and Irritation : As a hydrochloride salt, the compound can exhibit acidic properties. The Globally Harmonized System (GHS) classification identifies it as a substance that causes serious eye damage (H318), skin irritation (H315), and potential respiratory irritation (H335).[1] This necessitates the use of robust personal protective equipment (PPE) during handling and disposal.

  • Environmental Hazard : As a halogenated organic compound, its release into the environment is of significant concern. Such compounds can be persistent and harmful to aquatic life.[3] Therefore, disposal down the drain or in general waste is strictly prohibited.[1]

A summary of the key chemical and safety data is presented below.

PropertyDataSource(s)
Chemical Formula C₄H₆Cl₂N₂[1]
Molecular Weight 153.01 g/mol [1]
CAS Number 73901-67-4[1]
Appearance White to off-white solid[4]
GHS Hazard Statements H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1]
Incompatibilities Strong oxidizing agents, strong acids, strong reducing agents[5]
Hazardous Decomposition Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[5][6]

The Core Directive: A Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is that it must be managed as regulated hazardous waste. The only acceptable method of disposal is through a licensed and certified environmental services contractor.

The following workflow provides a procedural guide from point-of-generation to final pickup.

DisposalWorkflow cluster_0 Step 1: Waste Generation & Assessment cluster_1 Step 2: Segregation cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Storage & Disposal gen Waste Generated (e.g., expired solid, contaminated labware, reaction quench solution) assess Assess Waste Stream: Is it Solid, Liquid, or Sharps? gen->assess segregate Segregate as HALOGENATED ORGANIC WASTE. Keep away from non-halogenated waste, strong bases, and reactive chemicals. assess->segregate All streams solid_waste Solid Waste Container: - Compatible, sealable container - For pure compound, contaminated gloves, wipes segregate->solid_waste Solids liquid_waste Liquid Waste Container: - Compatible, sealable container - For solutions (e.g., in DCM, MeCN) segregate->liquid_waste Liquids labeling Label Container Immediately: - 'Hazardous Waste' - 'this compound' - List all components and % concentration - Hazard Class: Irritant, Halogenated - Accumulation Start Date solid_waste->labeling liquid_waste->labeling storage Store in designated Satellite Accumulation Area (SAA). - Secure, ventilated, secondary containment labeling->storage pickup Arrange for pickup by your institution's licensed - Environmental Health & Safety (EHS) contractor. storage->pickup

Caption: Disposal decision workflow for this compound.

Experimental Protocol for Waste Handling

A. Solid Waste (Unused/Expired Chemical, Contaminated Labware)

  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, safety goggles (or a face shield if handling larger quantities), and chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like neoprene or butyl rubber are recommended for direct handling).

  • Container Selection: Choose a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition with no leaks or cracks.

  • Waste Collection:

    • For pure, unused chemical, carefully transfer the solid into the designated hazardous waste container using a dedicated spatula or scoop.

    • Collect all contaminated disposable items, such as weighing paper, gloves, and absorbent wipes, in the same container.

    • Do not mix with other waste types, especially non-halogenated organics or bases.[7][8]

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all contents, including any contaminated materials.

    • The date waste was first added (accumulation start date).

  • Storage: Keep the container sealed at all times, except when adding waste. Store it in your laboratory's designated Satellite Accumulation Area (SAA), which should be secure and well-ventilated.

B. Liquid Waste (Solutions containing the compound)

  • PPE: Wear the same level of PPE as for solid waste handling.

  • Segregation is Key: This compound is a halogenated organic. Waste streams containing it must be collected in a designated "Halogenated Organic Waste" container.[9][10] Co-mingling with non-halogenated solvents (like acetone, hexane, or ethanol) significantly increases disposal costs and complexity.

  • Container Selection: Use a sealable, chemical-resistant container (e.g., a coated glass or HDPE carboy) designated for halogenated liquid waste.

  • Waste Transfer: Carefully pour or pipette the liquid waste into the container. Use a funnel to prevent spills.

  • Labeling and Storage: Label and store the liquid waste container following the same stringent requirements outlined for solid waste. Ensure all solvent components and their approximate percentages are listed on the label.

Chemical Reactivity: Understanding Incompatibilities and Hazards

Attempting to neutralize or chemically treat this compound in the laboratory prior to disposal is strongly discouraged without a validated protocol and explicit approval from your institution's Environmental Health & Safety (EHS) department. The reaction byproducts may be unknown, volatile, or more hazardous than the parent compound.

However, understanding the compound's reactivity is crucial for safe handling and storage. The chloromethyl group is reactive towards nucleophiles. This means it should be stored away from:

  • Bases (e.g., sodium hydroxide, amines): Can lead to substitution reactions.

  • Alcohols and Water: May lead to slow hydrolysis or ether formation, especially under non-neutral pH conditions.

  • Other Nucleophilic Reagents: Thiols, cyanides, etc.

Storing this compound away from such materials prevents unintended reactions in both the stock bottle and the waste container.

Regulatory Framework: Waste Classification

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be properly classified.[11]

  • Listed Wastes: this compound does not appear on the specific P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.

  • Characteristic Wastes: The waste must be evaluated for four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[5] While this solid is not ignitable or overtly reactive, a solution of it could be considered corrosive (due to its acidic nature) or toxic.

  • Halogenated Organic Compound: As a substance containing a carbon-halogen bond, it falls into the category of halogenated organic compounds (HOCs). This classification carries specific land disposal restrictions under 40 CFR § 268.32, reinforcing the need for professional disposal, which typically involves high-temperature incineration.

For practical purposes in a research setting, the most direct path to compliance is to treat the material as hazardous based on its GHS-identified hazards (irritant/corrosive) and its chemical class (halogenated organic). The final, specific EPA waste code will be assigned by the licensed disposal company.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's EHS emergency line.

  • Control Ignition Sources: Although the compound itself is not highly flammable, ensure there are no nearby ignition sources.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double-nitrile gloves. For larger spills, a respirator may be necessary.

  • Containment and Cleanup:

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

    • Working from the outside in, carefully sweep the absorbed material into a designated, sealable container.

    • Clean the spill area with a soap and water solution, and collect the cleaning materials as hazardous waste.

  • Disposal: Label the container with all its contents (including the absorbent material) as hazardous waste and manage it for disposal according to the protocol in Section 2.

By adhering to these technically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible scientific stewardship.

References

Personal protective equipment for handling 1-(chloromethyl)-1H-pyrazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-(chloromethyl)-1H-pyrazole hydrochloride

For the modern researcher, pushing the boundaries of science requires not only intellectual rigor but also an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, a reactive agent with significant potential in synthetic chemistry. Our goal is to empower you with the knowledge to manage its risks effectively, ensuring both personal safety and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

This compound is classified as a hazardous substance that can cause significant harm upon improper handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye damage, and respiratory irritation[1]. Similar pyrazole derivatives are also reported to be harmful if swallowed[2][3]. The hydrochloride salt, when in contact with moisture, can release hydrogen chloride gas, which is corrosive. The chloromethyl group makes this compound a potential alkylating agent, a class of chemicals that requires careful handling due to their ability to react with biological molecules.

Given these properties, a comprehensive safety plan is not just recommended; it is imperative. This plan encompasses everything from the personal protective equipment you wear to the specific steps you take for disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles, preventing serious eye damage[4][5][6].
Hands Chemical-resistant gloves (Nitrile or Neoprene)Protects the skin from direct contact with the corrosive and irritant chemical[4][5].
Body Chemical-resistant lab coat or apronShields the body and personal clothing from spills and contamination[4][5].
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors, which can cause respiratory irritation[7].

Always inspect your PPE for any signs of damage before use and ensure a proper fit.

Step-by-Step Handling Protocol: From Receipt to Disposal

This protocol outlines the essential steps for safely managing this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases[8].

  • Ensure the container is tightly sealed and clearly labeled.

  • Never store corrosive materials above eye level[5][6].

Preparation and Use
  • Work Area Preparation : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure[7]. Ensure an emergency eyewash station and safety shower are readily accessible[6][9].

  • Weighing and Transfer : When weighing the solid, do so in the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Dissolving : If dissolving the compound, add it slowly to the solvent. Be aware of any potential exothermic reactions.

  • Reaction Setup : Ensure your reaction vessel is appropriately sized and equipped with necessary safety features like a condenser if heating.

Spill and Emergency Procedures
  • Minor Spills : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Major Spills : In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[10].

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[10]. Seek immediate medical attention.

    • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen[10].

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[10].

Waste Disposal
  • Waste Segregation : All waste containing this compound must be treated as hazardous waste. It is a halogenated organic compound[11].

  • Solid Waste : Contaminated items such as gloves, weighing papers, and absorbent materials should be placed in a designated, sealed, and labeled solid hazardous waste container[12].

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a labeled, sealed container for halogenated organic waste[13][14]. Do not mix with non-halogenated waste to facilitate proper disposal[14].

  • Disposal Compliance : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's EHS department for specific guidance.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the critical safety checkpoints, the following diagram illustrates the handling workflow.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Always Emergency Verify Emergency Equipment Access FumeHood->Emergency Before Starting Weigh Weigh Compound Emergency->Weigh Transfer Transfer to Reaction Weigh->Transfer Monitor Monitor Reaction Transfer->Monitor Decontaminate Decontaminate Glassware Monitor->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Properly Dispose Dispose of Waste Segregate->Dispose Follow Regulations

Caption: Workflow for the safe handling of this compound.

By adhering to these rigorous safety protocols, you can confidently work with this compound, minimizing risks and fostering a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(chloromethyl)-1H-pyrazole hydrochloride
Reactant of Route 2
1-(chloromethyl)-1H-pyrazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.